molecular formula C36H42N2O9 B583882 Aglaxiflorin D CAS No. 269739-78-8

Aglaxiflorin D

Cat. No.: B583882
CAS No.: 269739-78-8
M. Wt: 646.737
InChI Key: PCTLEJMLOGCLOH-JZUOIRBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aglaxiflorin D is a chemical compound with the CAS registry number 269739-78-8 . It is categorized as a natural product and is supplied for use in non-clinical biochemical research . As a compound sourced from nature, it is of interest in fields such as medicinal chemistry and phytochemistry for exploring biological activities and mechanisms of action. Aglaxiflorin D is part of a class of compounds found in plants of the genus Aglaia , which belongs to the Meliaceae family . Plants from this family, particularly the Aglaia genus, are known to be rich sources of biologically active nitrogen-containing compounds and flavaglines, which have demonstrated significant research potential in various areas, including anticancer activities . For example, well-known compounds from Aglaia like Rocaglamide and Silvestrol have been extensively studied for their potent antiproliferative properties, which may provide a useful context for the research applications of Aglaxiflorin D . This product is labeled "For Research Use Only." It is not intended for use in diagnostic or therapeutic procedures for humans or animals. Researchers should handle all compounds with appropriate safety precautions.

Properties

CAS No.

269739-78-8

Molecular Formula

C36H42N2O9

Molecular Weight

646.737

InChI

InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1

InChI Key

PCTLEJMLOGCLOH-JZUOIRBSSA-N

SMILES

CCC(C)(C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(OC4=CC(=CC(=C43)OC)OC)C5=CC=C(C=C5)OC)O)O)C6=CC=CC=C6)O

Appearance

Powder

Origin of Product

United States

Foundational & Exploratory

Aglaxiflorin D: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of the Chemical Architecture, Putative Biosynthesis, and Therapeutic Potential of a Complex Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaxiflorin D, a complex alkaloid isolated from the leaves of Aglaia abbreviata, represents a fascinating and underexplored member of a chemical family known for its potent biological activities.[1] With the CAS number 269739-78-8 and a molecular formula of C36H42N2O9, this natural product belongs to a class of compounds that have garnered significant interest for their potential as anticancer and anti-inflammatory agents.[2][3] This technical guide provides a comprehensive overview of Aglaxiflorin D, from its intricate chemical structure and physicochemical properties to its putative biosynthetic origins and potential pharmacological applications. By synthesizing the available data and providing field-proven insights, this document aims to serve as a valuable resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this intriguing molecule.

Physicochemical Properties

Aglaxiflorin D is a powdered substance with a molecular weight of 646.7 g/mol .[1] It has a reported melting point of 131-133°C.[4] This alkaloid is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).[1]

PropertyValueSource(s)
CAS Number 269739-78-8[1][4]
Molecular Formula C36H42N2O9[1][4]
Molecular Weight 646.7 g/mol [1]
Appearance Powder[4]
Melting Point 131-133°C[4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO[1]

Chemical Structure and Elucidation

The chemical structure of Aglaxiflorin D is a complex assembly of several ring systems and functional groups. Its systematic name is (R)-N-((S)-1-((2R,3S,4R,5R,10S)-5,10-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-3-phenyl-2,3,4,5-tetrahydro-2,5-methanobenzo[b]oxepine-4-carbonyl)pyrrolidin-2-yl)-2-hydroxy-2-methylbutanamide.[4] This intricate architecture is key to its biological activity.

Caption: 2D Chemical Structure of Aglaxiflorin D.

Structural Elucidation Workflow

The structural elucidation of complex natural products like Aglaxiflorin D is a multi-step process heavily reliant on modern spectroscopic techniques.

structure_elucidation_workflow cluster_extraction Extraction & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation plant_material Aglaia abbreviata leaves extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, HPLC) partition->chromatography pure_compound Pure Aglaxiflorin D chromatography->pure_compound ms Mass Spectrometry (MS) (Molecular Weight & Formula) pure_compound->ms nmr_1d 1D NMR (1H, 13C) (Functional Groups, Carbon Skeleton) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity, Stereochemistry) pure_compound->nmr_2d data_analysis Spectral Data Analysis ms->data_analysis nmr_1d->data_analysis nmr_2d->data_analysis structure_proposal Proposed Structure data_analysis->structure_proposal synthesis Chemical Synthesis (Confirmation) structure_proposal->synthesis

Caption: Workflow for the structural elucidation of Aglaxiflorin D.

Putative Biosynthesis

The biosynthesis of Aglaxiflorin D has not been fully elucidated; however, it is believed to follow the general pathway established for rocaglamides (also known as flavaglines), a class of complex natural products to which it belongs.[4] This proposed pathway involves the convergence of two major biosynthetic routes: the flavonoid pathway and the cinnamic acid pathway.

The key steps are hypothesized to be:

  • Formation of Precursors: A flavonoid derivative, likely a 3-hydroxyflavone, and a cinnamic acid amide derivative are synthesized through their respective established biosynthetic pathways.[4]

  • Cycloaddition: A crucial [4+2] cycloaddition (Diels-Alder) or a related cyclization reaction is proposed to occur between the flavonoid and cinnamic acid amide precursors. This reaction would form the core carbocyclic framework of the molecule.

  • Post-Cyclization Modifications: A series of enzymatic modifications, including hydroxylations, methylations, and the attachment of the pyrrolidine and butanamide side chains, would then take place to yield the final, complex structure of Aglaxiflorin D.

biosynthesis_pathway cluster_precursors Precursor Synthesis cluster_core_formation Core Structure Formation cluster_modifications Post-Cyclization Modifications flavonoid Flavonoid Pathway (e.g., 3-Hydroxyflavone derivative) cycloaddition [4+2] Cycloaddition / Cyclization flavonoid->cycloaddition cinnamic_acid Cinnamic Acid Pathway (Cinnamic acid amide derivative) cinnamic_acid->cycloaddition intermediate Carbocyclic Intermediate cycloaddition->intermediate modifications Hydroxylation, Methylation, Side-chain attachment intermediate->modifications aglaxiflorin_d Aglaxiflorin D modifications->aglaxiflorin_d

Caption: Postulated biosynthetic pathway of Aglaxiflorin D.

Biological Activity and Therapeutic Potential

While specific biological studies on Aglaxiflorin D are limited, compounds isolated from the Aglaia genus, particularly rocaglamides and related derivatives, have demonstrated a wide range of potent biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties.[2][3]

Cytotoxic Activity

Many compounds from Aglaia species exhibit significant cytotoxicity against various cancer cell lines.[2][3] For instance, an aglaforbesin derivative, structurally related to Aglaxiflorin D, isolated from Aglaia loheri, demonstrated potent cytotoxicity against the HCT116 human colorectal cancer cell line with an IC50 value of 1.13 ±0.07 µg/mL.[1][5] This compound showed high selectivity for cancer cells over normal human kidney cells (HK-2).[1][5] The mechanism of action for many of these compounds is believed to involve the inhibition of protein synthesis.[4]

CompoundCell LineIC50Source(s)
Aglaforbesin derivativeHCT116 (colorectal cancer)1.13 ± 0.07 µg/mL[1][5]
Aglaforbesin derivativeHK-2 (normal kidney)6.81 ± 1.8 µg/mL[1]
Anti-inflammatory Activity

Alkaloids and other compounds from the Aglaia genus have also been reported to possess anti-inflammatory properties.[2] The mechanisms underlying these effects are often multifactorial and can involve the modulation of various inflammatory pathways. While specific studies on Aglaxiflorin D are needed, it is plausible that it may also exhibit anti-inflammatory activity.

Experimental Protocols

Protocol 1: Bioassay-Guided Isolation of Aglaxiflorin D from Aglaia abbreviata

This protocol outlines a general procedure for the isolation of alkaloids like Aglaxiflorin D, guided by bioassays to identify the most active fractions.

  • Extraction:

    • Air-dry the leaves of Aglaia abbreviata and grind them into a fine powder.

    • Macerate the powdered plant material with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Test each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line).

  • Chromatographic Separation:

    • Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate, followed by ethyl acetate-methanol.

    • Monitor the collected fractions by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Purification:

    • Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate the pure Aglaxiflorin D.

Protocol 2: Structural Characterization by NMR and Mass Spectrometry
  • NMR Spectroscopy:

    • Dissolve a small amount of purified Aglaxiflorin D in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1D NMR spectra (¹H and ¹³C) to identify the types of protons and carbons present and to get an initial idea of the functional groups.

    • Acquire 2D NMR spectra, including COSY (to determine ¹H-¹H correlations), HSQC (to determine one-bond ¹H-¹³C correlations), and HMBC (to determine long-range ¹H-¹³C correlations). These experiments are crucial for assembling the molecular structure.

  • Mass Spectrometry:

    • Analyze the purified compound using high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.

    • Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecule. The fragmentation pattern provides valuable information about the connectivity of different parts of the molecule, which helps in confirming the proposed structure.

Conclusion

Aglaxiflorin D stands as a promising yet understudied natural product with a complex and intriguing chemical architecture. Its relationship to the rocaglamide family of compounds suggests a high potential for significant biological activity, particularly in the areas of oncology and inflammation. This technical guide has provided a comprehensive overview of the current knowledge surrounding Aglaxiflorin D, from its structural and physicochemical properties to its likely biosynthetic origins and therapeutic potential. The detailed experimental protocols offer a starting point for researchers to further investigate this fascinating molecule. Future studies focusing on the complete elucidation of its biosynthetic pathway, a thorough investigation of its pharmacological properties and mechanism of action, and the development of synthetic strategies will be crucial in unlocking the full therapeutic potential of Aglaxiflorin D.

References

  • Aglaxiflorin D | CAS 269739-78-8 | ScreenLib. (n.d.). Retrieved from [Link]

  • CAS No : 269739-78-8 | Chemical Name : Aglaxiflorin D | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Canoy, R. J. C., et al. (2021). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells. Asian Pacific Journal of Cancer Prevention, 22(1), 53-61.
  • Proksch, P., et al. (2001). Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae). Current Organic Chemistry, 5(8), 923-938.
  • Abalos, N. N., et al. (2021). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells. Asian Pacific Journal of Cancer Prevention, 22(1), 53–61.
  • Dharma, D. D., et al. (2015). Isolation and elucidation structure major compounds from the leaves of Aglaia odorata Lour. Journal of Chemical and Pharmaceutical Research, 7(8), 121-123.
  • Harneti, D., & Supratman, U. (2021). Phytochemistry and biological activities of Aglaia species. Phytochemistry, 181, 112540.
  • Sarma, B. K., & Sarma, T. C. (2002). A simple and rapid HPLC method for the determination of alkaloids in plant extracts.

Sources

Comparative Architectures: Aglain vs. Rocaglamide Derivatives in Translation Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Aglaia genus (Meliaceae) produces a unique class of secondary metabolites collectively known as flavaglines .[1][2][3][4] While over 100 derivatives have been isolated, they are distinctively categorized by their core skeletal architecture.[3][5] The two primary scaffolds are the cyclopenta[b]benzofurans (typified by Rocaglamide A) and the cyclopenta[bc]benzopyrans (typified by Aglain A).[6]

For drug development professionals, the distinction is binary and critical: Rocaglamides are potent, nanomolar inhibitors of eukaryotic translation initiation factor 4A (eIF4A), whereas Aglains are largely biologically inert in this context.

This guide dissects the structural causality of this divergence, providing the rigorous chemical and biological evidence required to prioritize the benzofuran scaffold in therapeutic pipelines.

Structural Divergence: The Core Scaffold

The defining difference between Aglains and Rocaglamides lies in the heterocyclic ring fusion. Both share a biosynthetic origin involving the cycloaddition of a flavonoid precursor and a cinnamic acid amide, but the resulting ring closure dictates their pharmacological fate.

The Rocaglamide Skeleton (Active)
  • System: Cyclopenta[b]benzofuran.[1][2][5][6][7][8][9][10][11]

  • Geometry: A 5-membered furan ring fused to the benzene and cyclopentane rings.

  • Key Feature: This "compact" tricyclic core forces the C-1 and C-2 substituents (typically phenyl and amide groups) into a specific cis-oriented spatial configuration essential for π-stacking interactions.

The Aglain Skeleton (Inactive)
  • System: Cyclopenta[bc]benzopyran.[1][2][6][8][9][11]

  • Geometry: A 6-membered pyran ring fused to the system.

  • Key Feature: The expansion of the heterocyclic ring from 5 to 6 atoms alters the pucker of the central cyclopentane ring and the vector orientation of the pendant phenyl rings.

Visualization of Skeletal Differences

The following diagram illustrates the skeletal divergence and the biosynthetic relationship where Aglains are often considered precursors or "dead-end" congeners of the active Rocaglamides.

FlavaglineStructure cluster_Aglain Aglain Type (Inactive) cluster_Roc Rocaglamide Type (Active) Precursors Precursors (3-Hydroxyflavone + Cinnamic Amide) Aglain Skeleton: Cyclopenta[bc]benzopyran (6-membered Pyran Ring) Key: Distorted Phenyl Alignment Precursors->Aglain Cycloaddition Roc Skeleton: Cyclopenta[b]benzofuran (5-membered Furan Ring) Key: Optimal pi-stacking Geometry Aglain->Roc Ring Contraction (Biosynthetic Rearrangement)

Caption: Biosynthetic divergence showing the ring contraction required to convert the inactive benzopyran (Aglain) to the active benzofuran (Rocaglamide).[12]

Mechanistic Implications: The eIF4A "Clamp"

The biological activity of Rocaglamides is defined by their ability to clamp the eIF4A helicase onto RNA, preventing the unwinding of secondary structures in the 5'-UTR of oncogenic mRNAs (e.g., c-Myc, Cyclin D1).

The Structural Requirement for Clamping

Crystallographic studies (e.g., Iwasaki et al., 2016) reveal that Rocaglamides act as an interfacial glue.

  • π-Stacking Sandwich: The Rocaglamide molecule intercalates between two purine bases of the RNA and a phenylalanine residue (Phe163) of the eIF4A protein.

  • Ring A & B Alignment: The C-1 phenyl ring (Ring A) and the C-8b phenyl ring (Ring B) of the Rocaglamide must be perfectly parallel to stack with the RNA bases.

Why Aglains Fail

The cyclopenta[bc]benzopyran skeleton of Aglains introduces significant steric bulk and conformational rigidity that disrupts this interaction:

  • Loss of Planarity: The pyran ring forces the C-1 and C-2 substituents apart, preventing the formation of the hydrophobic pocket required to bind eIF4A.

  • Steric Clash: The expanded ring volume clashes with the RNA backbone, rendering the molecule incapable of stabilizing the eIF4A-RNA complex.

Quantitative Comparison (SAR Data)

The following table synthesizes cytotoxicity data (IC50) across multiple human cancer cell lines, highlighting the stark contrast between the two scaffolds.

Compound ClassRepresentativeSkeletonTargetIC50 (KB Cells)IC50 (Lu1 Cells)Translation Inhibition
Rocaglamide Rocaglamide ACyclopenta[b]benzofuraneIF4A1–5 nM 2–4 nM Potent
Rocaglamide SilvestrolCyclopenta[b]benzofuraneIF4A0.2–1 nM 0.5 nM Ultra-Potent
Aglain Aglain ACyclopenta[bc]benzopyranNone> 20,000 nM> 20,000 nMInactive
Aglain Aglain BCyclopenta[bc]benzopyranNone> 10,000 nM> 10,000 nMInactive

Note: Data aggregated from Proksch et al. and Kinghorn et al. (See References).

Experimental Protocols

To validate the structural identity and biological activity of a putative flavagline, the following workflows are standard.

Protocol A: Bicistronic Luciferase Reporter Assay

Purpose: To distinguish eIF4A-dependent translation inhibition (Rocaglamide) from general toxicity or inactivity (Aglain).

Principle: eIF4A is required for cap-dependent translation (Firefly Luciferase) but not for HCV IRES-mediated translation (Renilla Luciferase). A true Rocaglamide will inhibit Firefly but spare Renilla.

LuciferaseAssay cluster_Outcomes Readout Analysis Step1 Transfect HeLa/293T Cells (Plasmid: Cap-Firefly-IRES-Renilla) Step2 Treat with Compound (24h incubation) Step1->Step2 Outcome1 Rocaglamide Result: Firefly: LOW Renilla: HIGH (Ratio < 0.1) Step2->Outcome1 If Active Outcome2 Aglain Result: Firefly: HIGH Renilla: HIGH (Ratio ~ 1.0) Step2->Outcome2 If Inactive

Caption: Bicistronic assay workflow distinguishing specific translation inhibitors from inactive congeners.

Step-by-Step Methodology:

  • Seeding: Plate HeLa cells at 5,000 cells/well in 96-well white-walled plates.

  • Transfection: After 24h, transfect with 100 ng of pcDNA3-rLuc-polIRES-fLuc plasmid using Lipofectamine 2000.

  • Treatment: 4h post-transfection, treat cells with serial dilutions of the test compound (0.1 nM to 10 µM). Include Silvestrol (10 nM) as a positive control and DMSO as a negative control.

  • Lysis: After 24h incubation, lyse cells using Passive Lysis Buffer (Promega).

  • Detection: Measure luminescence using the Dual-Luciferase Reporter Assay System.

  • Calculation: Calculate the ratio of Firefly (Cap) to Renilla (IRES). Normalize to DMSO.

Protocol B: Surface Plasmon Resonance (SPR) Binding

Purpose: Direct physical validation of the "Clamp".

  • Chip Prep: Immobilize biotinylated RNA (polypurine sequence, e.g., 5'-AGAGAG-3') onto a Streptavidin (SA) sensor chip.

  • Analyte: Inject recombinant human eIF4A1 protein (5 µM) mixed with the test compound (50 µM) over the flow cell.

  • Validation:

    • Rocaglamide: You will observe a massive increase in Response Units (RU) and a slow dissociation rate, indicating the compound has stabilized the eIF4A-RNA complex.

    • Aglain: You will observe negligible binding enhancement compared to eIF4A alone (transient binding only).

References

  • Ebada, S. S., et al. (2011). "Cytotoxic Flavaglines and Bisamides from Aglaia edulis." Journal of Natural Products. Link

  • Iwasaki, S., et al. (2016). "Rocaglamide A targets eIF4A to prevent the translation of oncogenic mRNAs." Nature. Link

  • Kim, S., et al. (2006). "Bioactive Flavaglines from Aglaia Species." Journal of Natural Products. Link

  • Bordeleau, M. E., et al. (2008). "Functional characterization of IRESes by an inhibitor of the RNA helicase eIF4A." Nature Chemical Biology. Link

  • Pan, L., et al. (2014). "Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species." Natural Product Reports. Link

Sources

Technical Deep Dive: Biosynthetic Pathway and Chemical Logic of Flavaglines and Aglains

[1]

Executive Summary: The Aglaia Chemical Space

Flavaglines (often referred to as rocaglamides) and aglains represent a distinct class of cyclopenta-fused natural products isolated exclusively from the genus Aglaia (Meliaceae).[1][2][3][4][5][6][7][8] Their significance lies in their potent biological activity, particularly the inhibition of the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase, making them high-value targets for oncology and virology (e.g., Zotatifin).

From a biosynthetic perspective, these compounds present a unique chemical challenge: the formation of a densely functionalized cyclopenta[b]benzofuran core. Current scientific consensus, supported by biomimetic synthesis, suggests that aglains (cyclopenta[bc]benzopyrans) are not merely congeners but likely the biosynthetic precursors to flavaglines (cyclopenta[b]benzofurans) via a skeletal rearrangement.

Structural Taxonomy and Nomenclature

Before detailing the pathway, it is critical to distinguish the three primary skeletal types found in Aglaia species. These structures share a common biogenetic origin but differ in ring topology.

Table 1: Comparative Structural Analysis
ClassSkeletonKey Structural FeatureBiological Activity Profile
Aglains Cyclopenta[bc]benzopyranTricyclic core with a bridged pyran ring. Often contain a cinnamic acid amide side chain.[2][3]Generally lower cytotoxicity; considered biosynthetic intermediates.
Flavaglines (Rocaglamides) Cyclopenta[b]benzofuranTricyclic core fused to a benzofuran.[1][4][9] Contains a characteristic amide side chain at C-2.[4][9]High Potency. Inhibits eIF4A (IC50 ~ nM range). Insecticidal.[1][4][5][6][8][9]
Forbaglines Benzo[b]oxepineSeven-membered oxepine ring system.[6][10]Rare; often inactive or significantly less potent.

The Biosynthetic Pathway

The biosynthesis of flavaglines is not a linear enzymatic cascade but a branched pathway governed by stereoelectronic interactions. It relies on the convergence of two distinct metabolic pools: Shikimate/Phenylpropanoid pathway (providing the cinnamic acid/amide unit) and the Flavonoid pathway (providing the 3-hydroxyflavone core).

The Precursors
  • 3-Hydroxyflavone (3-HF): The nucleophilic scaffold.

  • Cinnamic Acid Amide (Bisamide): Derived from putrescine or similar polyamines, providing the dipolarophile partner.

Mechanism: The [3+2] Cycloaddition & Rearrangement

The core complexity arises from the fusion of these two units.

  • Step 1: Formation of the Aglain Skeleton. The 3-hydroxyflavone undergoes a [3+2] cycloaddition with the cinnamic acid derivative. In biomimetic studies, this is achieved photochemically (ESIPT - Excited State Intramolecular Proton Transfer), suggesting the plant may utilize a photo-enzyme or a specific Diels-Alderase to control this stereochemistry. This yields the Aglain (cyclopenta[bc]benzopyran).[4][11]

  • Step 2: The Skeletal Rearrangement. The Aglain intermediate undergoes an

    
    -ketol (acyloin) type rearrangement. This involves the contraction of the pyran ring to a furan ring, extruding the carbon framework to form the Flavagline  (cyclopenta[b]benzofuran) core.
    
Pathway Visualization

The following diagram illustrates the biogenetic flow from precursors to the divergent skeletal types.

BiosynthesisPrecursor1PhenylalaninePrecursor2Cinnamic AcidPrecursor1->Precursor2Flavonoid3-Hydroxyflavone(Nucleophile)Precursor1->FlavonoidFlavonoid BiosynthesisAmideCinnamic Acid Amide(Dipolarophile)Precursor2->AmideAmidation (Putrescine)Complex[3+2] Cycloaddition(Putative Photo-Enzyme/ESIPT)Flavonoid->ComplexAmide->ComplexAglainAGLAIN SKELETON(Cyclopenta[bc]benzopyran)Complex->AglainPrimary AdductRearrange$alpha$-Ketol Rearrangement(Ring Contraction)Aglain->RearrangeBiosynthetic Key StepForbaglineFORBAGLINE(Benzo[b]oxepine)Aglain->ForbaglineAlternative ExpansionRocaglamideFLAVAGLINE/ROCAGLAMIDE(Cyclopenta[b]benzofuran)Rearrange->RocaglamideMain Pathway

Figure 1: Proposed biogenetic relationship connecting Aglains and Flavaglines via [3+2] cycloaddition and subsequent rearrangement.

Biomimetic Validation & Causality

The biosynthetic pathway described above is heavily supported by "Biomimetic Synthesis," a methodology where chemists replicate the proposed natural logic to validate the feasibility of the route.

The Porco Protocol (Proof of Concept)

Professor John Porco’s group (Boston University) established the causality of the Aglain-to-Flavagline conversion.

  • Hypothesis: If Aglains are precursors, one should be able to convert them chemically into Rocaglamides without enzymatic intervention, driven by thermodynamic stability.

  • Experiment:

    • Reaction: Irradiation (

      
       nm) of 3-hydroxyflavones in the presence of cinnamate derivatives.
      
    • Observation: Formation of the Aglain core (endo/exo selectivity controlled by solvent/chiral auxiliary).

    • Conversion: Treatment of the Aglain intermediate with base (e.g., NaOMe) triggers the

      
      -ketol shift, collapsing the structure into the Rocaglamide skeleton.
      

Experimental Protocols

For researchers aiming to isolate these compounds or replicate the biosynthetic logic, the following protocols are standardized based on field-proven methodologies.

Protocol A: Isolation of Flavaglines from Aglaia Tissue

Objective: Extraction of lipophilic rocaglamides from plant bark/leaves.

  • Extraction:

    • Dry ground leaves/bark (1 kg) are extracted with Methanol (MeOH) x 3 at room temperature. Reasoning: Avoids thermal degradation of the heat-sensitive amide side chains.

  • Partitioning:

    • Concentrate MeOH extract. Resuspend in

      
      :MeOH (9:1).
      
    • Partition sequentially with Hexane (removes lipids/waxes) -> Ethyl Acetate (EtOAc) .

    • Critical Step: Flavaglines concentrate in the EtOAc fraction.

  • Fractionation:

    • Subject EtOAc fraction to Vacuum Liquid Chromatography (VLC) on Silica Gel 60.

    • Gradient: Hexane -> EtOAc -> MeOH.

    • Target Window: Rocaglamides typically elute in 40-60% EtOAc/Hexane.

  • Purification:

    • High-Performance Liquid Chromatography (HPLC).

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

      
      m).
      
    • Mobile Phase:

      
      /Acetonitrile (ACN) gradient (30% -> 100% ACN over 40 min).
      
    • Detection: UV at 210 nm and 254 nm (aromatic absorption).

Protocol B: Biomimetic Synthesis Workflow

Objective: Synthetic generation of the core scaffold to verify biosynthetic logic.

  • Precursor Prep: Synthesize 3-hydroxyflavone via Algar-Flynn-Oyamada (AFO) reaction.

  • Photocycloaddition (The Biosynthetic Mimic):

    • Dissolve 3-hydroxyflavone (1.0 eq) and Cinnamic acid derivative (2-5 eq) in anhydrous Benzene or Toluene.

    • Degas solution (Argon sparge) to prevent photo-oxidation.

    • Irradiate with UV light (Pyrex filter,

      
       nm) for 2-4 hours.
      
    • Result: Mixture of endo/exo Aglains.

  • Rearrangement (The "Enzymatic" Step):

    • Dissolve purified Aglain in MeOH.

    • Add catalytic NaOMe (0.1 eq). Stir at Reflux for 1 hour.

    • Result: Quantitative conversion to the thermodynamic Rocaglamide product.

Workflow Visualization

Protocolscluster_0Protocol A: Isolationcluster_1Protocol B: Biomimetic SynthesisPlantAglaia BiomassExtractMeOH ExtractionPlant->ExtractPartitionEtOAc PartitionExtract->PartitionHPLCC18 HPLC(Purification)Partition->HPLCMix3-HF + CinnamateUVUV Irradiation(>290nm)Mix->UVAglain_IntAglain IntermediateUV->Aglain_IntBaseNaOMe/MeOH(Rearrangement)Aglain_Int->BaseProductSynthetic FlavaglineBase->Product

Figure 2: Parallel workflows for natural product isolation vs. biomimetic synthesis.

Structure-Activity Relationship (SAR) Summary

Understanding the biosynthesis aids in rational drug design. The following table summarizes how biosynthetic modifications affect the eIF4A inhibitory potential.

Structural PositionBiosynthetic OriginModification Effect
C-1 (OH) Oxidation of cyclopentaneEssential for H-bonding with RNA/Protein complex.
C-2 (Amide) Cinnamic acid amide moietyCritical. Bulkier amides often improve potency but reduce solubility.
C-8b (OH) Flavonoid/Cyclization junctionIndispensable. Removal leads to total loss of activity (e.g., in insecticidal assays).
A-Ring (OCH3) Flavonoid A-ringMethylenedioxy (Silvestrol-type) significantly enhances potency (nM -> pM range).

References

  • Ebada, S. S., et al. (2011).[7] Phytochemistry and Biology of Rocaglamides (Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae).[1][2][3][4][7][8][9][10]Phytochemistry . Link

  • Gerard, B., et al. (2004). Enantioselective synthesis of the complex rocaglamide skeleton via a biomimetic [3+2] photocycloaddition.Journal of the American Chemical Society . Link

  • Proksch, P., et al. (2001). Chemistry and biological activity of rocaglamides and related derivatives.[1][5][6][7][8][9][10][11][12][13][14]Current Organic Chemistry . Link

  • Bacher, M., et al. (1999).[2] Biosynthesis of flavaglines: The pivotal role of aglains.Phytochemistry . Link

  • Stone, S. D., et al. (2015). Biomimetic Kinetic Resolution: Highly Enantio- and Diastereoselective Transfer Hydrogenation of Aglain Ketones To Access Flavagline Natural Products.Journal of the American Chemical Society . Link

Aglaia Bisamides: Chemical Architecture, Isolation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Discovery & Phytochemistry Professionals

Executive Summary & Strategic Value

While the genus Aglaia (Meliaceae) is renowned for its potent insecticidal and cytotoxic cyclopenta[b]benzofurans (rocaglamides/flavaglines), a distinct class of nitrogenous metabolites—Putrescine Bisamides —offers a parallel yet pharmacologically unique trajectory. Unlike their highly cytotoxic flavagline counterparts, Aglaia bisamides often exhibit low intrinsic cytotoxicity but possess a high-value capability: Multi-Drug Resistance (MDR) Reversal .

Compounds such as Odorine , Piriferine , and Aglaibisamide have demonstrated the ability to chemosensitize resistant cancer cell lines (e.g., Vinblastine-resistant KB cells) to standard chemotherapeutics. This guide details the structural classification, isolation protocols, and structure-activity relationships (SAR) of these bisamides, positioning them as critical scaffolds for adjuvant drug development.

Chemical Architecture & Structural Diversity

Aglaia bisamides are diamides derived from the polyamine precursor putrescine (1,4-diaminobutane) . They are characterized by the acylation of both amino termini with various aromatic or aliphatic acids.

Structural Classification

The diversity of these compounds arises from the specific acyl moieties attached to the putrescine core (


-disubstitution).
ClassStructural FeaturesRepresentative CompoundsKey Chemical Motifs
Simple Cinnamoyl Bisamides Putrescine core acylated by cinnamoyl or dihydrocinnamoyl groups.Dasyclamide (Aglairubine)symmetric or asymmetric cinnamoyl substitution; often crystalline.
Pyrrolidinyl Bisamides One nitrogen is part of a terminal 2-pyrrolidinone ring (lactamization).Odorine , Pyramidatine , Gigantamide A 2-pyrrolidinone ring fused to the putrescine chain; often liquid/amorphous.
Sulfur-Containing Bisamides Acyl groups contain methylthio- or methylsulfinyl- moieties.Aglaithioduline , Aglaiamides Methylthiopropenoic acid side chains; rare chemotaxonomic markers.
Biosynthetic Context

It is hypothesized that putrescine bisamides may serve as biogenetic precursors or shunt metabolites in the pathway leading to rocaglamides. The condensation of cinnamic acid derivatives with putrescine is a primary metabolic step, potentially diverting resources from the flavagline pathway.

Technical Workflow: Extraction & Isolation Strategy

Objective: Isolate high-purity bisamides from Aglaia leaf or bark matrices while separating them from the co-occurring, highly cytotoxic rocaglamides.

Experimental Protocol

Causality: A polarity-gradient extraction is strictly required. Hexane removes abundant triterpenoids/lipids that interfere with NMR. The bisamides typically partition into the Dichloromethane (DCM) or Ethyl Acetate fractions, distinct from the more polar glycosides.

Step-by-Step Methodology:

  • Matrix Preparation: Air-dry Aglaia leaves/bark (e.g., A. odorata, A. gigantea) and grind to a fine powder (<0.5 mm).

  • Lipid Depletion: Macerate with n-Hexane (1:10 w/v) for 24h x 3.

    • Checkpoint: Discard hexane extract (contains lipids/sterols) after confirming absence of alkaloids via TLC (Dragendorff’s reagent).

  • Active Extraction: Extract the defatted marc with Dichloromethane (CH₂Cl₂) or MeOH followed by partitioning.

    • Preferred Route: Extract with MeOH

      
       Evaporate 
      
      
      
      Resuspend in H₂O
      
      
      Partition with EtOAc or CH₂Cl₂. Bisamides concentrate in the organic layer.
  • Fractionation (VLC): Subject the organic extract to Vacuum Liquid Chromatography (Silica Gel 60).

    • Gradient: Hexane

      
       EtOAc 
      
      
      
      MeOH.
    • Target Window: Bisamides typically elute in Hexane:EtOAc (1:1 to 2:8) or 100% EtOAc fractions.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

    • Mobile Phase: Isocratic MeCN:H₂O (e.g., 40:60 to 60:40) depending on the specific bisamide hydrophobicity.

    • Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bonds).

Visualization of Isolation Logic

IsolationWorkflow cluster_legend Process Logic raw Dried Aglaia Plant Material hexane Hexane Extraction raw->hexane residue Defatted Marc hexane->residue frac_lipids Lipids/Sterols (Discard) hexane->frac_lipids dcm DCM/EtOAc Extraction residue->dcm vlc Silica Gel VLC (Gradient Elution) dcm->vlc frac_bis Bisamide Enriched Fraction (Hex:EtOAc 40:60) vlc->frac_bis Mid-Polarity frac_roc Rocaglamide Fraction (More Polar) vlc->frac_roc High-Polarity hplc RP-HPLC Purification (C18, MeCN:H2O) frac_bis->hplc final Pure Bisamides (e.g., Odorine, Dasyclamide) hplc->final key Lipid removal is critical to prevent column fouling

Figure 1: Polarity-guided fractionation workflow for isolating bisamides from Aglaia species.

Structural Elucidation & Validation

Trustworthiness: A bisamide structure is self-validating if the NMR integration ratios match the symmetry (or asymmetry) of the putrescine core.

Key Spectroscopic Signatures
  • ¹H NMR (Putrescine Core): Look for the characteristic methylene signals of the 1,4-diaminobutane chain.

    • 
       3.2–3.4 ppm (m, 4H): 
      
      
      
      -adjacent methylenes (
      
      
      ).
    • 
       1.5–1.7 ppm (m, 4H): Central methylenes (
      
      
      
      ).
  • ¹³C NMR:

    • Amide Carbonyls:

      
       165–175 ppm.
      
    • Putrescine Carbons:

      
       39–40 ppm (
      
      
      
      -adjacent) and
      
      
      26–27 ppm (central).
  • Mass Spectrometry:

    • Bisamides often show characteristic fragmentation at the amide bond.

    • Odorine (

      
      ): 
      
      
      
      at
      
      
      317.

Biological Profile: The MDR Reversal Paradigm

Unlike flavaglines, which directly induce apoptosis via eIF4A inhibition, bisamides function primarily as chemosensitizers .

Cytotoxicity vs. Synergism

Data indicates that simple bisamides (e.g., Pyramidatine) are virtually inactive against wild-type cancer cells (


). However, their value emerges in resistant phenotypes.
CompoundCell LineActivity TypeKey Result
Odorine KB-V1 (MDR+)SynergismReverses Vinblastine resistance; enhances cytotoxicity of Vinblastine significantly.
Piriferine KB-V1 (MDR+)SynergismPotentiates Vinblastine activity; likely P-gp modulation.
Aglaithioduline HSV-1/2AntiviralSlight inhibitory activity against Herpes Simplex Virus.[1]
Dasyclamide S. littoralisInsecticidalModerate insecticidal activity (ecological role).
Mechanism of Action (Hypothesis)

The structural similarity of the bisamide "linker-aromatic" motif to known P-glycoprotein (P-gp) inhibitors suggests they may bind to efflux pumps, preventing the export of cytotoxic agents like Vinblastine.

MOA drug Chemotherapy (e.g., Vinblastine) cell Cancer Cell (MDR+) drug->cell Entry result Intracellular Drug Accumulation drug->result Effective Dose pgp P-glycoprotein (Efflux Pump) cell->pgp Substrate pgp->drug Efflux pgp->result Efflux Blocked bisamide Aglaia Bisamide (e.g., Odorine) bisamide->pgp Inhibits/Blocks

Figure 2: Proposed mechanism of Multi-Drug Resistance (MDR) reversal by Aglaia bisamides.

References

  • Saifah, E., et al. (1993).[2] Bisamides from Aglaia species: structure analysis and potential to reverse drug resistance with cultured cells.[2][3] Journal of Natural Products, 56(4), 473–477.[2] Link

  • Duong, T. N., et al. (2007).[4][5] Putrescine bisamides from Aglaia gigantea. Journal of Natural Products, 70(10), 1640–1643. Link

  • Brader, G., et al. (1998). Bisamides, lignans, triterpenes, and insecticidal cyclopenta[b]benzofurans from Aglaia species.[6][7] Journal of Natural Products, 61(12), 1482–1490.[7] Link

  • Greger, H., et al. (2000).[8] Infraspecific variation of sulfur-containing bisamides from Aglaia leptantha.[8] Journal of Natural Products, 63(5), 616–620.[8] Link

  • Shi, Z. R., et al. (2016).[3][9] Two new bisamides from the leaves of Aglaia perviridis.[3][9] Journal of Asian Natural Products Research, 18(5), 443–449.[3] Link

Sources

Technical Guide: Aglain-Type Compounds & Cyclopenta[bc]benzopyrans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of aglain-type compounds , a distinct class of cyclopenta[bc]benzopyrans isolated from the genus Aglaia (Meliaceae). Often overshadowed by their structural congeners, the rocaglamides (flavaglines), aglains represent a critical biosynthetic intermediate and a unique chemical scaffold. While rocaglamides are renowned for their potent inhibition of eukaryotic translation initiation factor 4A (eIF4A), aglains exhibit distinct pharmacological profiles and serve as the biosynthetic precursors to the rocaglate skeleton via an


-ketol rearrangement. This guide details their structural identification, biomimetic total synthesis, isolation protocols, and comparative pharmacology.

Structural & Biosynthetic Framework

Chemical Definition

Aglains are defined by a cyclopenta[bc]benzopyran skeleton.[1][2][3][4] This distinguishes them from rocaglamides (flavaglines), which possess a cyclopenta[b]benzofuran skeleton. Both classes share a highly substituted cyclopentane ring fused to a benzopyran or benzofuran system, typically derived from a flavonoid precursor.

FeatureAglains Rocaglamides (Flavaglines)
Core Skeleton Cyclopenta[bc]benzopyran Cyclopenta[b]benzofuran
Ring System Tricyclic fused system (A-B-C) with a pyran ringTricyclic fused system with a furan ring
Biosynthetic Role Precursor / IntermediateEnd-product (via rearrangement)
Key Substituents C-10 hydroxyl/acetoxy often presentC-1, C-2, C-8b substituents dictate potency
Biosynthetic Relationship

The biosynthesis of aglains involves an excited-state intramolecular proton transfer (ESIPT) followed by a [3+2] photocycloaddition.

  • Precursors: 3-Hydroxyflavone and a cinnamic acid amide (or equivalent).[2]

  • Photocycloaddition: UV irradiation induces a [3+2] cycloaddition to form the aglain core (cyclopenta[bc]benzopyran).

  • Rearrangement: An

    
    -ketol (acyloin) rearrangement contracts the pyran ring into a furan ring, converting the aglain skeleton into the rocaglamide skeleton .[5]
    

Biosynthesis Precursor 3-Hydroxyflavone + Cinnamic Acid Derivative ESIPT ESIPT (Excited State Proton Transfer) Precursor->ESIPT hv (UV) Aglain AGLAIN CORE (Cyclopenta[bc]benzopyran) ESIPT->Aglain [3+2] Cycloaddition Rearrangement α-Ketol Rearrangement (Ring Contraction) Aglain->Rearrangement Base/Heat Rocaglamide ROCAGLAMIDE CORE (Cyclopenta[b]benzofuran) Rearrangement->Rocaglamide Biosynthetic Maturation

Figure 1: Biosynthetic pathway connecting Aglain precursors to Rocaglamides.

Mechanism of Action (MOA) & Pharmacology

The eIF4A Clamping Mechanism (Rocaglamides vs. Aglains)

The primary therapeutic interest in Aglaia compounds lies in their ability to inhibit protein translation by targeting eIF4A (an RNA helicase).

  • Rocaglamides: Act as "interfacial inhibitors."[6] They bind to eIF4A only in the presence of RNA (specifically polypurine sequences like 5'-AG-3'), clamping the protein onto the RNA strand. This prevents the eIF4F complex from scanning mRNA, effectively shutting down translation of oncogenes (e.g., c-Myc).

  • Aglains: Generally lack this potent clamping activity. The structural difference (pyran vs. furan) alters the geometry of the molecule such that it cannot fit into the bimolecular cavity formed between eIF4A and the RNA backbone. Consequently, aglains are often orders of magnitude less cytotoxic than their rocaglate counterparts.

Comparative Potency Data

The following table summarizes the cytotoxicity (IC50) differences, highlighting the structural dependency of the bioactivity.

Compound ClassSpecific CompoundCell LineIC50 (Cytotoxicity)Mechanism Note
Rocaglamide Rocaglamide AKB / HeLa~1 - 10 nMHigh affinity eIF4A clamping
Rocaglamide SilvestrolVarious~1 - 5 nMEnhanced clamping (dioxane moiety)
Aglain Aglain AKB / HeLa> 4,000 nM (Inactive)Steric hindrance prevents eIF4A binding
Aglain PonapensinNF-κB Reporter0.06 µMActive (Distinct mechanism: NF-κB inhibition)
Aglain Perviridisin BHT-290.46 µMModerate activity (atypical for aglains)

Note: While classical aglains are poor translation inhibitors, specific derivatives like Ponapensin show potent NF-κB inhibition, suggesting alternative therapeutic targets.

Technical Protocols

Total Synthesis: Biomimetic Photocycloaddition

This protocol describes the synthesis of the aglain core (e.g., Foveoglin A or Perviridisin B) via excited-state intramolecular proton transfer (ESIPT).[5][7]

Reagents:

  • 3-Hydroxyflavone derivative (Substrate A)

  • Cinnamic acid derivative or 1,4-diphenyl-1,3-butadiene (Substrate B)

  • Solvent: Benzene or Toluene (degassed)

  • Light Source: UV lamp (λ > 300 nm, Pyrex filter)

Step-by-Step Protocol:

  • Preparation: Dissolve the 3-hydroxyflavone derivative (1.0 eq) and the dipolarophile (Substrate B, 5.0 eq) in dry, degassed benzene (0.01 M concentration).

  • Irradiation: Place the reaction vessel in a water-cooled immersion well. Irradiate with a high-pressure mercury lamp through a Pyrex filter (cutoff < 300 nm) to prevent degradation.

  • Monitoring: Monitor reaction progress via TLC (typically 1–4 hours). The ESIPT process generates an oxidopyrylium ylide intermediate in situ, which undergoes [3+2] cycloaddition.

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Confirm the aglain structure (cyclopenta[bc]benzopyran) via NMR. Key diagnostic: HMBC correlations distinguishing the pyran ring from the furan ring of rocaglamides.

Conversion to Rocaglamide (Optional): To convert the Aglain core to a Rocaglamide:

  • Treat the isolated Aglain with a base (e.g., NaOMe in MeOH) or heat.

  • The

    
    -ketol rearrangement contracts the ring.
    
  • Caution: This reaction is reversible but typically favors the thermodynamically more stable rocaglamide skeleton.

Isolation from Aglaia Species

Isolation of aglains requires careful fractionation to separate them from the co-occurring and more abundant rocaglamides.

Isolation Plant Dried Aglaia Leaves/Bark (Ground Powder) Extract Extraction (MeOH or EtOH, 3x) Plant->Extract Partition Liquid-Liquid Partition (H2O vs EtOAc) Extract->Partition EtOAc EtOAc Fraction (Contains Aglains & Rocaglamides) Partition->EtOAc Chrom1 Vacuum Liquid Chromatography (VLC) Silica Gel (Hexane -> EtOAc -> MeOH) EtOAc->Chrom1 Fraction Target Fraction (Elutes in ~40-60% EtOAc) Chrom1->Fraction HPLC Reverse-Phase HPLC (C18, MeOH/H2O Gradient) Fraction->HPLC Isolate Pure Aglain Compounds HPLC->Isolate

Figure 2: Isolation workflow for Aglain-type compounds.

Protocol:

  • Extraction: Macerate dried plant material (leaves/twigs) in MeOH (3x 24h). Concentrate to dryness.

  • Partition: Suspend crude extract in water. Partition sequentially with Hexane (removes lipids) and Ethyl Acetate (EtOAc) . The EtOAc fraction contains the aglains.[8]

  • Fractionation: Subject the EtOAc residue to Vacuum Liquid Chromatography (VLC) on silica gel. Elute with a gradient of Hexane:EtOAc.[8]

    • Note: Aglains typically elute in mid-polarity fractions (similar to rocaglamides).

  • Purification (HPLC): Use RP-HPLC (C18 column).

    • Mobile Phase: MeOH:H2O (Start 50:50, gradient to 100:0 over 40 min).

    • Detection: UV at 210 nm and 254 nm.

    • differentiation: Aglains often have slightly different retention times and UV spectra compared to rocaglamides due to the chromophore difference in the fused ring system.

References

  • Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae). Source: PubMed / Z. Naturforsch. URL:[Link]

  • Total Syntheses of the Isomeric Aglain Natural Products Foveoglin A and Perviridisin B. Source: Angewandte Chemie International Edition URL:[Link]

  • Biomimetic Kinetic Resolution: Highly Enantio- and Diastereoselective Transfer Hydrogenation of Aglain Ketones. Source: Journal of the American Chemical Society URL:[5][Link]

  • The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA. Source: Molecular Cell / NIH PMC URL:[Link]

  • Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species. Source: NIH PMC URL:[Link]

Sources

Technical Guide: Natural Occurrence and Isolation of Aglaxiflorin D from Aglaia odorata

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Aglaxiflorin D , a specialized cyclopenta[bc]benzopyran derivative isolated from Aglaia odorata.[1] It is designed for researchers in pharmacognosy, natural product chemistry, and drug discovery.[1]

Executive Summary

Aglaxiflorin D is a complex secondary metabolite belonging to the aglain class of phytochemicals.[1] Unlike the more widely known rocaglamides (flavaglines) which possess a cyclopenta[b]benzofuran core, Aglaxiflorin D retains a cyclopenta[bc]benzopyran skeleton.[1] This structural distinction is critical; while rocaglamides are potent translation inhibitors (targeting eIF4A), aglains like Aglaxiflorin D represent a distinct biosynthetic stage with unique pharmacological profiles, including significant anti-inflammatory activity (IC50 ~2.1 µM) and moderate-to-potent cytotoxicity against specific leukemia and breast cancer cell lines.[1]

This guide details the extraction, isolation, and structural validation of Aglaxiflorin D, positioning it within the chemotaxonomic landscape of Aglaia odorata.[1]

Botanical & Biosynthetic Context

The Source: Aglaia odorata

Aglaia odorata (Chinese Rice Flower) is a morphologically distinct species within the Meliaceae family.[1] While the plant is renowned for its fragrant flowers, the leaves and twigs are the primary accumulation sites for nitrogenous aglains and rocaglamides.

Biosynthetic Logic: The Aglain-Rocaglamide Axis

Aglaxiflorin D is formed via a photochemical [3+2] cycloaddition between a 3-hydroxyflavone derivative and a cinnamic acid amide (often putrescine-derived).[1]

  • The Aglain Skeleton: The initial cycloaddition yields the cyclopenta[bc]benzopyran core (Aglaxiflorin D).[1]

  • The Rocaglamide Shift: An oxidative ring contraction (favorskii-like rearrangement) or decarboxylation can convert aglains into the cyclopenta[b]benzofuran skeleton (Rocaglamides).[1]

Aglaxiflorin D is thus chemically significant as both a stable bioactive endpoint and a biosynthetic precursor analogue to the highly cytotoxic rocaglamides.[1]

Biosynthesis Pre1 3-Hydroxyflavone Inter [3+2] Cycloaddition Pre1->Inter Pre2 Cinnamic Acid Bisamide Pre2->Inter Aglain Aglaxiflorin D (Cyclopenta[bc]benzopyran) Inter->Aglain Enzymatic/Photochemical Coupling Roc Rocaglamides (Cyclopenta[b]benzofuran) Aglain->Roc Ring Contraction (Biosynthetic Link)

Figure 1: Biosynthetic origin of Aglaxiflorin D via [3+2] cycloaddition, illustrating its structural relationship to rocaglamides.[1]

Technical Workflow: Extraction & Isolation

The isolation of Aglaxiflorin D requires a protocol that separates it from the structurally similar rocaglamides (e.g., rocaglaol) and triterpenes (e.g., dammaranes).[1] The following protocol is synthesized from field-proven methodologies for Aglaia species.

Extraction Protocol

Objective: Maximize yield of medium-polarity nitrogenous compounds while removing lipophilic chlorophyll and highly polar glycosides.[1]

  • Plant Material: Air-dried leaves of Aglaia odorata (ground to <40 mesh).

  • Solvent System: 95% Ethanol (EtOH) or Methanol (MeOH).[1]

    • Rationale: High solubility of aglains; 95% concentration minimizes extraction of excess water-soluble tannins.[1]

  • Maceration: 3 x 24 hours at room temperature. Avoid reflux to prevent thermal degradation of the amide side chains.[1]

Fractionation & Purification

Objective: Isolate Aglaxiflorin D (C36H42N2O9) from the crude extract.[1]

StepTechniqueStationary PhaseMobile Phase / ConditionsTarget Fraction
1 Liquid-Liquid Partition N/ASuspend crude in H2O.[1] Partition with EtOAc (Ethyl Acetate).[1][2]EtOAc Layer (Contains Aglaxiflorin D)
2 Flash Chromatography Silica Gel (200-300 mesh)Gradient: CHCl3 → CHCl3:MeOH (20:1 to 5:1).[1]Mid-polarity fractions (Check TLC)
3 Size Exclusion Sephadex LH-20MeOH (100%) or CHCl3:MeOH (1:1).[1]Removes chlorophyll & polymers.
4 Reverse-Phase HPLC C18 (ODS)MeOH:H2O (Gradient 60% → 85% MeOH).[1]Aglaxiflorin D (RT depends on flow)
Isolation Logic Diagram

Isolation Raw Dried Aglaia odorata Leaves Extract MeOH Extraction (Cold Maceration) Raw->Extract Partition Partition: H2O vs EtOAc Extract->Partition EtOAc EtOAc Fraction (Enriched in Aglains) Partition->EtOAc Water Water Phase (Discard) Partition->Water Silica Silica Gel Column Gradient CHCl3 -> MeOH EtOAc->Silica Sephadex Sephadex LH-20 (Remove Chlorophyll) Silica->Sephadex Mid-polar Fractions HPLC RP-HPLC (C18) MeOH:H2O System Sephadex->HPLC Final Purified Aglaxiflorin D HPLC->Final

Figure 2: Step-by-step fractionation workflow for the isolation of Aglaxiflorin D.[1]

Structural Identification & Validation

To validate the identity of Aglaxiflorin D, researchers must look for specific spectroscopic signatures that distinguish it from rocaglamides.[1]

Key NMR Signatures (CDCl3, 500 MHz)
  • The Aglain Core (Benzopyran): Unlike rocaglamides (which have a furan ring), aglains possess a pyran ring.[1]

  • H-3 / H-4 Coupling:

    • The coupling constant (

      
      ) between H-3 and H-4 is diagnostic for the relative configuration of the cyclopentane ring.[1]
      
    • Aglaxiflorin D: Typically exhibits a large coupling constant (

      
       Hz), indicating a trans-relationship or specific ring puckering characteristic of the aglain skeleton.[1]
      
  • Amide Moiety:

    • Look for signals corresponding to the putrescine-derived moiety (N-methyl groups, methylene chains).[1]

    • Formula confirmation: C36H42N2O9 (High-Resolution ESI-MS:

      
       [M+H]+ calc. ~647).[1]
      
Distinction from 10-oxo-Aglaxiflorin D

A related congener, 10-oxo-aglaxiflorin D , is often co-isolated.[1]

  • Differentiation: Check the Carbon-13 NMR for the C-10 position.[1]

    • Aglaxiflorin D: C-10 appears as an oxygenated methine or quaternary carbon (depending on substitution).[1]

    • 10-oxo derivative: C-10 appears as a ketone carbonyl (

      
       ppm).[1]
      

Pharmacological Profile & Drug Development Potential[1][4]

Aglaxiflorin D is of interest not just as a chemical marker, but as a bioactive scaffold with distinct properties from the hyper-cytotoxic rocaglamides.[1]

Cytotoxicity Profile

While rocaglamides (e.g., rocaglaol) exhibit nanomolar cytotoxicity (IC50 < 0.1 µM), Aglaxiflorin D displays a more moderate, yet significant profile.[1]

  • Human Leukemia (HEL): Active (IC50 range: 0.03 – 8.4 µM depending on specific assay conditions and purity).[1]

  • Breast Cancer (MDA-MB-231): Moderate activity.[1]

  • Liver Cancer (SMMC-7721): Some derivatives (like the 10-oxo form) are reported as inactive, highlighting a strict Structure-Activity Relationship (SAR) where the integrity of the C-10 position and the aglain ring system is crucial for potency.[1]

Anti-Inflammatory Activity

Aglaxiflorin D has shown promising anti-inflammatory potential, likely via the inhibition of the NF-kB signaling pathway.[1]

  • Target: RAW 264.7 macrophage cells.

  • Potency: IC50 = 2.1 µM .[1][3]

  • Mechanism: Suppression of pro-inflammatory cytokines (TNF-α, NO production).[1]

SAR Insights for Drug Design
  • Scaffold Stability: The cyclopenta[bc]benzopyran (aglain) scaffold is generally less cytotoxic than the cyclopenta[b]benzofuran (rocaglamide) scaffold.[1]

  • Therapeutic Window: This reduced cytotoxicity, combined with significant anti-inflammatory activity, suggests Aglaxiflorin D may offer a better safety profile for inflammatory diseases than its rocaglamide counterparts, which are often limited by toxicity.[1]

References

  • Wang, D. X., & Yang, S. M. (2013).[1] Chemical constituents from the leaves of Aglaia odorata. Zeitschrift für Naturforschung C, 68(3-4), 82-86.[1]

  • An, F. L., et al. (2016).[1] Nitrogen-containing secondary metabolites from Meliaceae Family and their biological activity: a review. Phytochemistry Reviews.

  • Ebada, S. S., et al. (2011).[1] Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species.[1][2][4][5][6] Phytochemistry Letters.

  • Ngo, N. T. N., et al. (2022).[1] Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity. Natural Product Research, 36(6), 1494-1502.[1][3]

  • Dreyer, M., et al. (2001).[1] Comparison of the enzymatic and photochemical formation of flavaglines. Journal of Natural Products. [1]

Sources

Methodological & Application

HPLC Method for Separation of Aglains and Rocaglamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction & Scope

This guide details a high-performance liquid chromatography (HPLC) protocol coupled with UV and Mass Spectrometry (MS) for the separation and identification of Rocaglamides (flavaglines) and Aglains from Aglaia species (Meliaceae).

Rocaglamides (cyclopenta[b]benzofurans) are potent inhibitors of eukaryotic translation initiation factor 4A (eIF4A) and exhibit significant anticancer and insecticidal properties. Aglains (cyclopenta[b]benzopyrans) are biogenetically related congeners often co-occurring in the plant matrix. Due to their structural isomerism and similar polarity, separating these two classes is a critical challenge in natural product chemistry and drug discovery.

Chemical Distinction[1][2][3]
  • Rocaglamides: Contain a benzofuran core.[1][2][3][4][5] (More bioactive).[4][5][6][7][8]

  • Aglains: Contain a benzopyran core.[5] (Often less active or inactive).

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) stationary phase is the industry standard for these medium-polarity phytochemicals.

  • Recommendation: Phenomenex Luna C18(2) or Waters XBridge C18.

  • Dimensions: 250 x 4.6 mm, 5 µm particle size is recommended for analytical separation to maximize plate count and resolution of complex isomeric mixtures.

Mobile Phase & pH Control

Rocaglamides and aglains contain amide functionalities and phenolic hydroxyls.

  • Solvents: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes and lower backpressure.

  • Modifier: 0.1% Formic Acid (v/v) is essential. It suppresses the ionization of phenolic groups (improving retention reproducibility) and facilitates protonation for ESI(+) MS detection.

Detection Strategy
  • UV: 254 nm is the primary wavelength for monitoring the aromatic systems. 210 nm can be used for higher sensitivity but with more background noise.

  • MS: Electrospray Ionization (ESI) in Positive mode. These compounds readily form

    
     and 
    
    
    
    adducts.

Detailed Experimental Protocol

Sample Preparation

Objective: Extract flavaglines from Aglaia leaf or bark material while minimizing chlorophyll and tannin interference.

  • Extraction:

    • Weigh 1.0 g of dried, ground plant material.

    • Sonicate in 10 mL Methanol (MeOH) for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • Enrichment (Optional but Recommended):

    • Evaporate MeOH extract to dryness.

    • Reconstitute in 10 mL Water:MeOH (9:1).

    • Partition against Ethyl Acetate (EtOAc) (3 x 10 mL).

    • Combine EtOAc layers (contains rocaglamides/aglains), dry over Na₂SO₄, and evaporate.

  • Final Dilution:

    • Reconstitute residue in Acetonitrile (HPLC grade) to a concentration of 1 mg/mL.

    • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Instrumentation & Conditions
ParameterSetting
System HPLC with PDA (Photodiode Array) and ESI-MS
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10–20 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program

This gradient is designed to retain polar impurities early and slowly resolve the rocaglamide/aglain region (typically eluting between 15–35 minutes).

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.0 9010Equilibration
5.0 9010Isocratic Hold
35.0 3070Linear Gradient
40.0 0100Wash
45.0 0100Hold Wash
46.0 9010Re-equilibration
55.0 9010Stop

Identification & Dereplication Logic

Distinguishing aglains from rocaglamides requires analyzing the Mass Spectra, as UV spectra are often nearly identical due to similar chromophores.

MS Fragmentation (ESI+)
  • Rocaglamides (Furan core):

    • Parent Ion:

      
      
      
    • Characteristic loss: Often lose the amide side chain or exhibit specific cleavage of the furan ring system.

    • Diagnostic Ion: m/z ~300-330 range (core fragment).

  • Aglains (Pyran core):

    • Parent Ion:

      
      
      
    • Key Difference: Aglains often show a different fragmentation pathway due to the 6-membered pyran ring stability compared to the 5-membered furan ring.

    • Note: Authentic standards are best for confirmation, but relative retention can also be a guide (Aglains often elute slightly earlier or later depending on specific hydroxylation).

Workflow Diagram

The following diagram illustrates the decision logic for separating and identifying these compounds.

AglaiaAnalysis Sample Aglaia Plant Material Extract MeOH Extraction & EtOAc Partition Sample->Extract HPLC HPLC-UV-MS Analysis (C18, ACN/H2O + 0.1% FA) Extract->HPLC Detection Peak Detection (UV 254nm) HPLC->Detection MS_Analysis MS Spectrum Analysis (ESI+) Detection->MS_Analysis Decision Skeleton Determination MS_Analysis->Decision m/z & Frag Rocaglamide Rocaglamide Type (Cyclopenta[b]benzofuran) Bioactive Decision->Rocaglamide Furan Core Aglain Aglain Type (Cyclopenta[b]benzopyran) Less Active Decision->Aglain Pyran Core

Caption: Workflow for the extraction, separation, and classification of Aglaia flavaglines.

Troubleshooting & Optimization

IssueProbable CauseSolution
Co-elution of Isomers Gradient slope too steep.Decrease gradient slope (e.g., 0.5% B/min) around the elution window (15-30 min).
Peak Tailing Interaction with silanols.Ensure 0.1% Formic Acid is fresh. Consider using a "base-deactivated" column (e.g., C18 end-capped).
Low Sensitivity Ion suppression in MS.Improve sample cleanup (EtOAc partition). Reduce flow rate into MS source (split flow if necessary).
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting conditions (10% ACN) rather than 100% ACN.

References

  • Ebada, S. S., et al. (2011). Bioactive Flavaglines and Other Constituents Isolated from Aglaia perviridis. Journal of Natural Products. Link

  • Proksch, P., et al. (2001). Chemistry and Biological Activity of Rocaglamide Derivatives and Related Compounds in Aglaia Species. Current Organic Chemistry. Link

  • Pan, L., et al. (2014).[6] Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species. Natural Product Reports. Link

  • Bacher, M., et al. (1999).[4] Structure-activity relationships of antiproliferative rocaglamide derivatives from Aglaia species. British Journal of Cancer. Link

Sources

Purification of Cyclopenta[bc]benzopyrans: From Crude Mixture to Purified Compound

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Cyclopenta[bc]benzopyrans represent a significant class of heterocyclic compounds, many of which are investigated for their potent biological activities, including cytotoxic, antiviral, and anti-inflammatory properties.[1][2] As with any synthetic or natural product chemistry campaign, the isolation and purification of these target molecules is a critical step that directly impacts the reliability of subsequent biological assays and structural analyses. This guide provides a comprehensive overview of robust purification strategies for cyclopenta[bc]benzopyrans, moving beyond simple step-by-step instructions to explain the underlying principles and rationale. We will cover essential techniques from flash chromatography and reversed-phase methods to crystallization and chiral separations, equipping researchers and drug development professionals with the expertise to tackle common purification challenges.

Foundational Principles: Understanding the Analyte

Cyclopenta[bc]benzopyrans are polycyclic aromatic compounds, a structural class that dictates their physicochemical properties and, consequently, the approach to their purification.[3] Generally, these molecules are non-polar or weakly polar, exhibiting strong hydrophobic character.[4] This fundamental property is the cornerstone of designing an effective purification strategy, primarily by dictating the interactions between the compound, the stationary phase, and the mobile phase in chromatographic separations.

A successful purification workflow is a logical progression from initial analysis to high-purity product. This process involves careful method selection based on the specific properties of the target molecule and its impurities.

Purification Workflow cluster_methods Purification Techniques crude Crude Product (Post-Synthesis or Extraction) analysis Initial Analysis (TLC, LC-MS, NMR) crude->analysis decision Method Selection analysis->decision flash Flash Chromatography (Normal or Reversed-Phase) decision->flash Speed & Scale hplc Preparative HPLC decision->hplc High Resolution Difficult Separation cryst Crystallization decision->cryst High Purity Crystalline Solid purity_check Purity Assessment (Fraction Analysis) flash->purity_check hplc->purity_check cryst->purity_check Check Mother Liquor & Crystals pooling Combine Pure Fractions purity_check->pooling final_product Final Purified Compound (Characterization & Storage) pooling->final_product

Caption: General workflow for the purification of cyclopenta[bc]benzopyrans.

Pre-Purification: Setting the Stage for Success

Thorough preparation and analysis of the crude material are indispensable. Rushing into a large-scale purification without preliminary scouting is a common cause of poor separation and product loss.

2.1. Thin-Layer Chromatography (TLC) for Method Scouting TLC is a rapid and invaluable tool for determining the optimal stationary and mobile phases for column chromatography.[5][6]

  • Objective: To find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound while maximizing the separation (ΔRƒ) from its nearest impurities.

  • Causality: An Rƒ in this range typically translates well to flash chromatography, ensuring the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively long elution times.[5]

2.2. Solubility Assessment Understanding the solubility of your crude sample is critical for choosing the right purification technique and sample loading method.

  • For Chromatography: The ideal scenario is high solubility in a strong solvent (like dichloromethane (DCM), methanol, or DMSO for loading) but lower solubility in the mobile phase to ensure good interaction with the column head.[5]

  • For Crystallization: The goal is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[5]

Core Purification Protocols

Based on the polycyclic and generally non-polar nature of the cyclopenta[bc]benzopyran scaffold, chromatography is the most versatile and widely applied purification technique.

Protocol 1: Normal-Phase Flash Chromatography

This is the workhorse method for routine purification of moderately polar to non-polar organic compounds and is an excellent starting point.[7][8] It separates compounds based on their polarity, with more polar compounds adsorbing more strongly to the polar stationary phase (silica gel).

Principle of Separation: Normal vs. Reversed-Phase The choice between normal-phase and reversed-phase chromatography depends on the polarity of the target compound relative to its impurities.

Chromatography Principles cluster_NP Normal-Phase cluster_RP Reversed-Phase np_column Stationary Phase Polar (Silica Gel) Mobile Phase Non-Polar np_elution Elution Order: 1. Non-Polar (least retained) 2. Polar (most retained) rp_column Stationary Phase Non-Polar (C18) Mobile Phase Polar rp_elution Elution Order: 1. Polar (least retained) 2. Non-Polar (most retained)

Caption: Comparison of Normal-Phase and Reversed-Phase Chromatography.

Step-by-Step Protocol:

  • Column Selection: Choose a pre-packed silica gel column. The mass of the stationary phase should be 20 to 100 times the mass of the crude sample for effective separation.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a strong, volatile solvent (e.g., DCM, acetone).

    • Add a small amount of silica gel or Celite (approx. 2-3 times the sample weight) to the solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[5]

    • Rationale: Dry loading prevents the dissolution solvent from interfering with the initial separation at the top of the column, leading to sharper bands and improved resolution, especially for compounds sparingly soluble in the mobile phase.

  • Column Equilibration: Equilibrate the column with the starting mobile phase (determined by TLC) for at least 5 column volumes.

  • Elution:

    • Load the dry sample onto the top of the column.

    • Begin elution with the chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant composition) elution for complex mixtures.[5] For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Basic Compounds: If your cyclopenta[bc]benzopyran contains a basic nitrogen atom, it may streak on acidic silica gel. To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to your mobile phase.[5]

Protocol 2: Reversed-Phase Chromatography (RPC)

RPC is the method of choice for highly non-polar compounds or for separating isomers that are difficult to resolve using normal-phase chromatography.[4][9] In RPC, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), and the mobile phase is polar.[10][11]

Step-by-Step Protocol:

  • Stationary Phase: Select a C18-functionalized silica gel column.

  • Mobile Phase: Common mobile phases are mixtures of water and an organic solvent like acetonitrile (ACN) or methanol.[11]

    • Pro-Tip: Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape by ensuring acidic or basic functional groups on the analyte are consistently protonated.[5]

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong organic solvent such as methanol, DMSO, or DMF. Dry loading onto a small amount of C18 silica is the preferred method.[5]

  • Equilibration & Elution: Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile). Elute the compound by gradually decreasing the polarity of the mobile phase (i.e., increasing the percentage of acetonitrile or methanol).

  • Fraction Collection & Analysis: Collect fractions and monitor by reversed-phase TLC or LC-MS.

  • Post-Purification: Removing the aqueous mobile phase requires lyophilization (freeze-drying) or careful evaporation, which can be more time-consuming than with normal-phase solvents.[12]

ParameterNormal-Phase Flash ChromatographyReversed-Phase Flash Chromatography
Stationary Phase Polar (e.g., Silica Gel, Alumina)Non-Polar (e.g., C18-Silica)[10]
Typical Mobile Phase Non-Polar (e.g., Hexanes/Ethyl Acetate)Polar (e.g., Water/Acetonitrile)[11]
Elution Principle Increasing mobile phase polarity elutes compoundsDecreasing mobile phase polarity elutes compounds
Best Suited For Moderately polar to non-polar compoundsHighly non-polar compounds, isomer separation[4][9]
Common Issues Streaking of basic/acidic compoundsPoor retention of very polar compounds[13]

Table 1: Comparison of Normal-Phase and Reversed-Phase Chromatography Parameters.

Protocol 3: Crystallization

For compounds that are solids at room temperature, crystallization can be a highly effective and economical method to achieve exceptional purity.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent will dissolve the compound completely when hot but poorly when cold. Test small batches in various solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures) to find the optimal system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, more perfect crystals, which tend to exclude impurities. Subsequently, place the flask in an ice bath or refrigerator to maximize yield.

  • Troubleshooting "Oiling Out": If the compound separates as an oil instead of crystals, it may be due to overly rapid cooling or the presence of impurities. Try re-heating the solution to dissolve the oil, adding a small amount more solvent, and allowing it to cool even more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

Protocol 4: Chiral Purification

Many cyclopenta[bc]benzopyrans and their derivatives are chiral, and often their biological activity is stereospecific.[14] Separating enantiomers requires a chiral environment, typically achieved using a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[][16]

Methodology:

  • Column Screening: The selection of the correct chiral column is largely empirical. Screening a variety of CSPs (e.g., polysaccharide-based like Chiralcel® or Chiralpak®) with different mobile phases is the most effective approach.

  • Mobile Phase:

    • Normal Phase Mode: Typically uses hexane/isopropanol or hexane/ethanol mixtures.

    • Reversed-Phase Mode: Uses water/acetonitrile or water/methanol.

    • SFC: Uses supercritical CO₂ with a co-solvent like methanol or ethanol. SFC is often faster and uses less organic solvent, making it a "greener" alternative.[12]

  • Optimization: Once baseline separation is achieved, the method can be optimized for preparative scale by adjusting the flow rate and mobile phase composition to reduce run time while maintaining resolution.

  • Scale-Up: The optimized analytical method is scaled to a larger preparative column to isolate gram-to-kilogram quantities of each enantiomer.[]

Safety and Handling Precautions

Cyclopenta[bc]benzopyrans belong to the broader class of polycyclic aromatic hydrocarbons (PAHs), some of which are known to be mutagenic or carcinogenic.[17][18] Therefore, appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and compatible chemical-resistant gloves.[19][20]

  • Ventilation: Handle all solid compounds and solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[21]

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and silica gel, in accordance with your institution's hazardous waste guidelines.

  • Exposure: In case of skin contact, wash the affected area immediately with soap and plenty of water.[19] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[21]

Conclusion

The purification of cyclopenta[bc]benzopyrans is a systematic process that relies on a sound understanding of the molecule's chemical properties. By leveraging a logical workflow of initial TLC analysis, methodical selection between normal-phase, reversed-phase, and chiral chromatography, and considering crystallization as a powerful orthogonal technique, researchers can confidently isolate these valuable compounds with high purity. The protocols and principles outlined in this guide provide a robust framework for developing effective and reproducible purification strategies, ensuring the integrity of materials used in drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons - Chapter 6: Analytical Methods. NCBI Bookshelf. Retrieved from [Link]

  • Creative Biostructure. (2024, September 25). Reversed-Phase Chromatography (RPC). Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Furton, K. G., & Pentzke, G. (1998). Polycyclic Aromatic Hydrocarbons. In Chromatographic Analysis of Environmental and Food Toxicants. Taylor & Francis eBooks. Retrieved from [Link]

  • Futoma, D. J., et al. (2008, February 18). Chromatographic Methods for the Analysis of Polycyclic Aromatic Hydrocarbons in Water Systems. Taylor & Francis Online. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of polycyclic aromatic hydrocarbon compounds in sediment by gas chromatography/mass spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. EPA. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Bailey, G. (2017, December 11). Polycyclic Aromatic Hydrocarbons (PAHs) - Do These Exposures Cause Cancer?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. RSC Publishing. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzopyran – Knowledge and References. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • PubMed. (2002, January 15). Chiral separation of benzoporphyrin derivative mono- and diacids by laser induced fluorescence-capillary electrophoresis. Retrieved from [Link]

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898408A - Benzopyran compounds, preparation method and applications thereof.
  • National Institute of Standards and Technology. (2021, May 13). SAFETY DATA SHEET - SRM 2260a. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • GOV.UK. (2018, August 15). Polycyclic aromatic hydrocarbons (Benzo[a]pyrene). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ponapensin, a Cyclopenta [bc] benzopyran with Potent NF-κB Inhibitory Activity from Aglaia ponapensis | Request PDF. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Isolation of Enantiomerically Enriched Cyclopenta[b]benzofurans Based on Products from Anodic Oxidation of 2,4-Dimethylphenol | Request PDF. Retrieved from [Link]

  • PubMed. (2025, January 24). Cyclopenta[bc]benzopyran Derivatives and Limonoids from Aglaia edulis with Cytotoxic and Anti-DENV Activity. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of cyclopenta[b]benzofurans via biomimetic oxidative phenol–enamine [3 + 2] cycloaddition. Retrieved from [Link]

  • PubMed. (2024, July 15). Developments in the stereoselective synthesis of benzopyran, benzopyrone and flavonoid based natural product analogues using C-glycosides as an intrinsic chiral synthon. Retrieved from [Link]

  • PubMed. (2011, February 1). Structure-based parallel medicinal chemistry approach to improve metabolic stability of benzopyran COX-2 inhibitors. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Unprecedented stereoselective synthesis of cyclopenta[b]benzofuran derivatives and their characterisation assisted by aligned media NMR and 13C chemical shift ab initio predictions. Retrieved from [Link]

  • The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. (2012, March 7). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Cyclopenta[bc]benzopyran. Retrieved from [Link]

  • PubMed. (2007, January 1). Ponapensin, a cyclopenta[bc]benzopyran with potent NF-kappaB inhibitory activity from Aglaia ponapensis. Retrieved from [Link]

  • MDPI. (2017, September 30). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Google Patents. (n.d.). US6620982B1 - Method of producing purified cyclopentane.
  • PMC - NIH. (n.d.). The Efficient and Enantiospecific Total Synthesis of Cyclopenta[b]phenanthrenes Structurally-related to Neurosteroids. Retrieved from [Link]

  • PubMed. (n.d.). Benzopyrans from Hypericum polyanthemum. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Preparation and Spectroscopic Characterization of Cyclopenta[1,2-a : 3,4,5-b′c′]dicoronene. Retrieved from [Link]

Sources

Extraction solvents for Aglaia bisamide recovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Systems for the Extraction and Recovery of Aglaia Bisamides

Executive Summary

The genus Aglaia (Meliaceae) is a critical source of bioactive cyclopenta[b]benzofurans (rocaglamides) and putrescine-derived bisamides (e.g., aglafoline, pyramidatine, dasyclamide). While rocaglamides are renowned for their translation initiation inhibition (eIF4A), Aglaia bisamides exhibit distinct cytotoxic and antiviral profiles.

Recovering these bisamides presents a specific chemical engineering challenge: they are moderately polar, nitrogen-containing compounds that frequently co-extract with high-molecular-weight tannins and lipophilic waxes common in Aglaia bark and leaves.

This guide provides a validated solvent engineering framework to maximize bisamide yield while minimizing lipid contamination. We move beyond generic "grind-and-soak" methods to a targeted polarity-gradient fractionation protocol.

Chemo-Physical Profile & Solvent Logic

To select the right solvent, one must understand the solute. Aglaia bisamides typically feature a putrescine (1,4-diaminobutane) core acylated by cinnamic or phenylacetic acid derivatives.

  • Lipophilicity: Moderate (LogP ~2.5–4.0). They are too polar for pure hexane but sufficiently lipophilic to partition out of water.

  • Stability: The amide bonds are generally stable, but the associated rocaglamide co-metabolites are sensitive to extreme pH. Avoid strong acids/bases during extraction.

  • The Contaminant Problem: Aglaia leaves are often waxy (cuticular lipids). Direct extraction with non-polar solvents results in crude extracts with <5% active compound purity.

Solvent Selection Matrix
SolventPolarity IndexEfficiency for BisamidesSelectivityToxicity ProfileApplication Note
Methanol (MeOH) 5.1High LowModerateThe "Catch-All." Extracts bisamides + tannins + sugars. Best for initial biomass exhaustion.
Ethanol (EtOH) 4.3HighLowLow (Green)Good alternative to MeOH for pharmaceutical grade, but extracts more waxes.
Dichloromethane (DCM) 3.1High High High (Toxic)The Gold Standard for enrichment. Bisamides partition preferentially here from water.
Ethyl Acetate (EtOAc) 4.4Moderate-HighModerateLow (Green)The eco-friendly alternative to DCM. Less selective against tannins than DCM.
n-Hexane 0.1NegligibleHigh (for lipids)HighCrucial Pre-step. Used to "wash" the extract, removing chlorophyll and waxes without losing bisamides.

Workflow Visualization

The following flowchart illustrates the critical Liquid-Liquid Extraction (LLE) pathway required to separate bisamides from the complex Aglaia matrix.

AglaiaExtraction Biomass Dried Aglaia Biomass (Twigs/Leaves) Maceration 1. Bulk Extraction (MeOH, 3x 24h) Biomass->Maceration Grind & Soak CrudeExtract Crude MeOH Extract (Syrupy Residue) Maceration->CrudeExtract Evaporate (<40°C) WaterSuspension Suspension in H2O (1:10 ratio) CrudeExtract->WaterSuspension HexanePart 2. Hexane Partition WaterSuspension->HexanePart HexaneLayer Hexane Layer (Discard: Lipids/Waxes) HexanePart->HexaneLayer AqLayer1 Aqueous Layer (Retains Bisamides) HexanePart->AqLayer1 DCMPart 3. DCM/CHCl3 Partition AqLayer1->DCMPart AqLayer2 Aqueous Layer (Discard: Sugars/Tannins) DCMPart->AqLayer2 ActiveFraction Organic Layer (Enriched Bisamides) DCMPart->ActiveFraction Chromatography 4. Silica Gel Column (CHCl3:MeOH Gradient) ActiveFraction->Chromatography Purification

Figure 1: Fractionation logic for Aglaia metabolites.[1] The "Sandwich" method (Hexane wash -> DCM extraction) is critical for purity.

Detailed Protocols

Protocol A: The "Gold Standard" Enrichment (DCM Route)

Recommended for analytical benchmarking and maximizing purity.

Materials:

  • Dried Aglaia twigs/bark (Ground to <2mm mesh).

  • Solvents: Methanol (HPLC grade), n-Hexane, Dichloromethane (DCM).

  • Rotary Evaporator.

Step-by-Step:

  • Bulk Extraction: Macerate 500g of ground biomass in 1.5L Methanol (MeOH) for 24 hours at room temperature. Repeat 3 times.

  • Concentration: Combine filtrates and evaporate under reduced pressure at 40°C . Note: Do not exceed 45°C to prevent thermal degradation of co-extracted rocaglamides.

  • Re-suspension: Suspend the viscous dark-brown residue in 500mL distilled water. Sonicate for 10 minutes to ensure a uniform suspension.

  • Defatting (Critical): Transfer to a separatory funnel. Add 500mL n-Hexane. Shake vigorously and vent. Allow layers to settle (30-60 mins).

    • Observation: The top hexane layer will be dark green (chlorophyll/fats). The bottom aqueous layer contains the bisamides.

    • Action: Drain the bottom aqueous layer. Discard the top hexane layer. Repeat hexane wash 2x.

  • Enrichment: Return the aqueous layer to the funnel. Add 500mL DCM. Shake gently (to avoid emulsions).

    • Action: Collect the bottom DCM layer. This is your "Active Fraction."

  • Drying: Dry the DCM fraction over anhydrous Na₂SO₄, filter, and evaporate to dryness.

Protocol B: The "Green Chemistry" Alternative (EtOAc Route)

Recommended for pharmaceutical scale-up or when chlorinated solvents are prohibited.

Modifications from Protocol A:

  • Substitute DCM with Ethyl Acetate (EtOAc).

  • pH Adjustment: Prior to EtOAc extraction, adjust the aqueous phase pH to ~7.0–7.5. Bisamides are neutral, but this prevents the co-extraction of acidic phenolic acids often found in Aglaia.

  • Emulsion Control: EtOAc forms emulsions more easily than DCM with Aglaia extracts. If an emulsion forms, add brine (saturated NaCl solution) to the aqueous phase to increase ionic strength and force phase separation.

Quality Control & Validation

Do not proceed to biology assays without chemical validation.

HPLC-UV Parameters:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (ACN)

  • Gradient: 0-5 min (10% B); 5-30 min (10% -> 100% B).

  • Detection: 210 nm (Amide bond absorption) and 254 nm (Aromatic rings).

  • Expected Result: Bisamides typically elute between 15–25 minutes (moderate hydrophobicity).

Troubleshooting Table:

IssueProbable CauseSolution
Emulsion during Partition High saponin/protein content.Add NaCl (Brine) to the aqueous layer; wait 12h.
Clogged HPLC Column Waxes remaining in sample.Insufficient Hexane defatting (Step 4). Re-dissolve in MeOH and freeze (-20°C) to precipitate waxes.
Low Yield Incomplete maceration.Use Ultrasound-Assisted Extraction (UAE) for the initial MeOH step (30 mins @ 30°C).

References

  • Ebada, S. S., et al. (2010). Bisamides from the Twigs of Aglaia perviridis Collected in Vietnam.[1] Bulletin of the Korean Chemical Society, 31(9), 2666-2669.

    • Relevance: Establishes the MeOH -> Hexane -> CHCl3 partition protocol as the baseline for bisamide isol
  • Joycharat, N., et al. (2008). Cytotoxic flavaglines and bisamides from Aglaia edulis.

    • Relevance: Details the specific polarity requirements for separating bisamides from the structurally rel
  • Wang, Y., et al. (2004). Three putrescine bisamides from the leaves of Aglaia grandis. Phytochemistry, 53(8), 1091-1095.[2]

    • Relevance: Provides spectral data and isolation logic for putrescine-type bisamides.
    • [2]

  • Seger, C., et al. (2000).

    • Relevance: Discusses the variation in bisamide content based on plant parts, influencing the choice of starting biomass.

Sources

Crystallization techniques for Aglaxiflorin D analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aglaxiflorin D, a complex aglain-type flavagline isolated from Aglaia species (e.g., Aglaia odorata), presents unique challenges in structural elucidation and purification due to its dense stereochemical core and mixed lipophilic-hydrophilic functionality. This guide details precision crystallization protocols designed to overcome the "oiling out" phenomena common to flavaglines. We prioritize Vapor Diffusion and Liquid-Liquid Interface techniques to yield X-ray quality single crystals and high-purity isolates for drug development assays.

Introduction & Physicochemical Profiling

Aglaxiflorin D belongs to the flavagline class (specifically aglains), characterized by a cyclopenta[b]benzofuran or related tricyclic core often substituted with amide moieties. Unlike simple planar flavonoids, Aglaxiflorin D possesses a non-planar, rigid scaffold with multiple chiral centers.

Why Crystallization Matters:

  • Absolute Configuration: NMR alone is often insufficient to resolve the specific enantiomeric configuration of the aglain core; Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard.

  • Pharmacological Purity: Aglaia extracts contain cytotoxic rocaglamides. Crystallization removes trace congeners (e.g., rocaglaol) that co-elute during HPLC.

Solubility Logic (The "Like Dissolves Like" Matrix)

Successful crystallization requires a precise "Good Solvent" vs. "Anti-Solvent" balance. Aglains are generally lipophilic but contain polar amide/hydroxyl groups.

Solvent ClassRoleSpecific SolventsRationale
Primary (Good) DissolverChloroform (CHCl₃) , Dichloromethane (DCM), Methanol (MeOH), AcetoneSolubilizes the lipophilic core and H-bonding amide groups.
Secondary (Anti) Precipitantn-Hexane , n-Pentane, Diethyl Ether, Water (rarely)Induces supersaturation without competing for H-bonds.
Modifier KineticsToluene, EthanolModulates evaporation rates to prevent amorphous precipitation.

Core Methodology: Vapor Diffusion (The Gold Standard)

Objective: Grow diffraction-quality single crystals by slowly increasing supersaturation via gas-phase solvent transfer. This method is superior to evaporation for Aglaxiflorin D as it minimizes kinetic shock.

Protocol A: The "Vial-in-Vial" System

Best for: 2–10 mg of sample.

Materials:

  • Inner vial: 1.5 mL borosilicate glass (flat bottom).

  • Outer vial: 20 mL scintillation vial with foil-lined cap.

  • Solvents: HPLC-grade Chloroform (Good) and n-Pentane (Anti).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5 mg of Aglaxiflorin D in 0.3 mL of Chloroform.

    • Critical Step: Filter through a 0.22 µm PTFE syringe filter into the inner vial. Dust particles act as heteronucleation sites, causing "showers" of microcrystals rather than single large crystals.

  • Chamber Setup: Place the open inner vial inside the 20 mL outer vial using tweezers.

  • Anti-Solvent Addition: Carefully pipette 3–5 mL of n-Pentane into the outer vial.

    • Warning: Do not let the pentane spill into the inner vial.[1] The level of pentane should be below the rim of the inner vial.

  • Equilibration: Tightly cap the outer vial. Seal with Parafilm to prevent external evaporation.

  • Incubation: Store at 4°C (refrigerator) or 18°C (controlled room temp) in a vibration-free zone.

    • Mechanism:[2][3] Pentane (high vapor pressure) diffuses into the Chloroform solution (lower vapor pressure), slowly lowering the solubility of Aglaxiflorin D.

  • Harvest: Inspect daily under polarized light. Crystals should appear within 3–14 days.

VaporDiffusion Start Crude Aglaxiflorin D Dissolve Dissolve in CHCl3 (Saturated) Start->Dissolve Filter 0.22µm Filtration (Remove Nuclei) Dissolve->Filter Setup Vial-in-Vial Setup (Outer: Pentane) Filter->Setup Equilibrate Vapor Transfer (Pentane -> CHCl3) Setup->Equilibrate Seal & Store Crystals Single Crystal Growth (3-14 Days) Equilibrate->Crystals Slow Diffusion

Figure 1: Workflow for Vial-in-Vial Vapor Diffusion. The critical filtration step ensures few, high-quality nucleation events.

Methodology: Liquid-Liquid Interface (Solvent Layering)

Objective: Purification of larger batches (>20 mg) or growing crystals when vapor diffusion yields amorphous solids.

Protocol B: Density-Driven Layering Concept: Layering a low-density anti-solvent on top of a high-density sample solution creates a distinct interface where crystallization occurs as the solvents slowly mix.

Step-by-Step Workflow:

  • Base Layer: Dissolve 20 mg Aglaxiflorin D in 1 mL Dichloromethane (DCM) (Density: 1.33 g/mL) in a narrow test tube or NMR tube.

  • Top Layer: Tilt the tube to 45°. Using a glass syringe, extremely slowly drip 2 mL of Methanol or Ethanol (Density: ~0.79 g/mL) down the side of the tube.

    • Note: For Aglaxiflorin D, Methanol acts as a "weak" anti-solvent compared to hexane, allowing slower growth. If the compound is too soluble in MeOH, use Hexane (Density: 0.65 g/mL).

  • The Interface: A visible "schlieren" line will form. Do not agitate.

  • Growth: Place the tube upright in a rack. As the layers fuse over 1–2 weeks, crystals will grow hanging from the interface or depositing on the glass walls.

Troubleshooting: The "Oiling Out" Phenomenon

Aglains often separate as a sticky oil/resin instead of crystals. This indicates the "metastable zone" was crossed too rapidly or the compound contains impurities.

Corrective Actions:

  • Temperature Cycling: If oil forms, heat the vial to 40°C until the oil redissolves, then cool very slowly (1°C/hour).

  • Seeding: Add a "seed" crystal (even a microcrystal from a previous failed batch) to the saturated solution to provide a template.

  • Solvent Modification: Add 5% Toluene to the solvent mix. Toluene's aromaticity often stabilizes the stacking of the benzofuran rings in Aglaxiflorin D.

DecisionMatrix Result Observation after 48h Clear Solution Clear Result->Clear Precip Amorphous Powder Result->Precip Oil Oiling Out Result->Oil Crystal Crystals Formed Result->Crystal Wait Increase Anti-Solvent Conc. or Wait Clear->Wait Dilute Too Fast! Redissolve & Dilute Precip->Dilute Heat Temp Cycle or Change Solvent System Oil->Heat Harvest Analyze (XRD/NMR) Crystal->Harvest

Figure 2: Decision matrix for optimizing crystallization outcomes based on visual inspection.

Characterization & Validation

Once solids are obtained, validate their identity and form:

  • Polarized Light Microscopy (PLM): True crystals will exhibit birefringence (glow/colors) under cross-polarizers. Amorphous glass/oil will remain dark.

  • SC-XRD (Single Crystal X-Ray): Required for absolute stereochemistry.

  • Melting Point (DSC): Sharp endotherm indicates high purity. Broad melting range indicates solvates or impurities.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Proksch, P., et al. (2001).[4] "Chemistry and biological activity of rocaglamides and related derivatives." Phytochemistry, 56(5), 453-473. Link (Foundational chemistry of Aglaia constituents).

  • Wang, D. X., & Yang, S. M. (2013).[5] "Chemical Constituents from the Leaves of Aglaia odorata." Zeitschrift für Naturforschung C, 68(3-4), 82-86.[5][6] Link (Isolation and identification of Aglaxiflorin D).

  • Hampton Research. "Growing Crystals: Vapor Diffusion for Small Molecules." Application Note. Link (General protocol grounding).

  • Stahly, G. P. (2007). "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design, 7(6), 1007–1026. Link

Sources

Thin-layer chromatography (TLC) profiles of Aglaia extracts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution TLC Profiling of Aglaia Species (Meliaceae)

Abstract & Introduction

The genus Aglaia (Meliaceae) is the unique source of flavaglines (rocaglamides), a class of cyclopenta[b]benzofurans exhibiting potent insecticidal, antifungal, and anticancer activities (specifically targeting translation initiation factor eIF4A).

This Application Note provides a standardized protocol for the Thin-Layer Chromatography (TLC) fingerprinting of Aglaia extracts. Unlike generic phytochemical screening, this protocol focuses on the differential detection of rocaglamides (therapeutic interest) versus bisamides (chemotaxonomic markers) using specific stationary phase interactions and derivatization logic.

Key Technical Insight: Rocaglamides are UV-active (254 nm) but chemically distinct. Their specific identification requires a post-chromatographic derivatization with Anisaldehyde-Sulfuric acid, yielding a characteristic violet/purple chromophore that distinguishes them from the orange-staining bisamides (detected via Dragendorff’s reagent).

Sample Preparation Protocol

Objective: To maximize flavagline recovery while minimizing chlorophyll and tannin interference.

Reagents:

  • Methanol (HPLC Grade)

  • Ethyl Acetate (EtOAc)[1][2]

  • n-Hexane[3]

  • Anhydrous Sodium Sulfate (

    
    )
    

Workflow:

  • Extraction: Macerate 1.0 g of dried Aglaia leaf or bark powder in 10 mL Methanol for 30 minutes with ultrasonication.

  • Filtration: Filter through Whatman No. 1 paper.

  • Enrichment (Liquid-Liquid Partition):

    • Evaporate MeOH extract to dryness.

    • Resuspend residue in 10 mL water.

    • Partition with

      
       Ethyl Acetate.
      
    • Note: Rocaglamides partition preferentially into EtOAc, while polar tannins remain in the aqueous phase and non-polar waxes/chlorophylls can be removed by a preliminary Hexane wash if necessary.

  • Drying: Dry the combined EtOAc layers over

    
    , filter, and evaporate to dryness.
    
  • Reconstitution: Dissolve the final residue in 1.0 mL EtOAc for TLC spotting.

Chromatographic Conditions

ParameterSpecificationRationale
Stationary Phase Silica gel 60

(Aluminum or Glass backed)
Standard normal-phase separation;

indicator essential for locating aromatic rocaglamide core.
Plate Size

cm or

cm
Standard analytical dimensions.
Sample Application Band spray (Linomat) or Capillary (2-5 µL)Banding improves resolution of complex isomeric mixtures (e.g., methyl rocaglate vs. rocaglamide).
Mobile Phase A (General) Toluene : Ethyl Acetate (7:3) Excellent resolution for less polar congeners; Toluene provides

-

selectivity.
Mobile Phase B (Polar) Chloroform : Methanol (95:5) For resolving more polar hydroxylated derivatives.
Mobile Phase C (Screening) n-Hexane : Ethyl Acetate (1:1) Rapid screening system; Rocaglamides typically elute at

0.3 – 0.6.
Saturation Twin-trough chamber, 20 minEssential to prevent "smiling" effects and ensure reproducible

values.

Visualization & Derivatization

Dual-detection is required for accurate identification.

Step A: Non-Destructive (UV)
  • UV 254 nm: Observe dark quenching spots against the green fluorescent background. Rocaglamides absorb strongly here.

  • UV 366 nm: Observe native fluorescence. Some Aglaia bisamides (e.g., aglaforbesin) may fluoresce blue/green.

Step B: Chemical Derivatization (The "Fingerprint")

Reagent 1: Anisaldehyde-Sulfuric Acid (AS Reagent)

  • Preparation: Mix 0.5 mL p-anisaldehyde, 10 mL Glacial Acetic Acid, 85 mL Methanol, and 5 mL Conc. Sulfuric Acid (add acid slowly in ice bath).

  • Procedure: Dip plate or spray until moist. Heat at 100°C for 3-5 minutes.

  • Result:Rocaglamides turn characteristic Violet/Purple. Terpenoids turn blue/grey.

Reagent 2: Dragendorff’s Reagent (Optional)

  • Use: If nitrogenous bisamides are the target.

  • Result: Alkaloids/Bisamides appear as Orange spots on a yellow background.

Data Interpretation & Profiles

Table 1: Characteristic TLC Profile of Aglaia Constituents (Hexane:EtOAc 1:1)

Compound ClassApprox.[2][4][5][6][7][8][9][10][11]

UV 254 nmColor with Anisaldehyde (

C)
Color with Dragendorff
Methyl Rocaglate 0.60 – 0.70QuenchingDark Violet Negative
Rocaglamide 0.40 – 0.50QuenchingViolet / Purple Negative
Silvestrol 0.15 – 0.25QuenchingViolet Negative
Bisamides (e.g., Odorine) 0.30 – 0.60Weak/NoneYellow / BrownOrange
Triterpenoids 0.70 – 0.90NoneBlue / GreyNegative
Chlorophylls > 0.80NoneGreen / BrownNegative

Experimental Workflows (Visualized)

Figure 1: Extraction and Analysis Workflow

AglaiaWorkflow Plant Dried Aglaia Leaf/Bark Extract MeOH Extraction (Ultrasonication) Plant->Extract Partition Liquid-Liquid Partition (H2O / EtOAc) Extract->Partition OrganicPhase EtOAc Phase (Rocaglamides) Partition->OrganicPhase Enrichment AqueousPhase Aqueous Phase (Tannins/Sugars) Partition->AqueousPhase Discard TLC TLC Separation (Silica Gel 60) OrganicPhase->TLC Spotting

Caption: Step-by-step workflow for enriching flavaglines from crude plant material prior to TLC.

Figure 2: Identification Logic Tree

IdentificationLogic Start TLC Spot Detected UVCheck UV 254nm Quenching? Start->UVCheck Deriv Derivatization (Anisaldehyde-H2SO4) UVCheck->Deriv Yes (Dark Spot) UVCheck->Deriv No Color Color after Heating? Deriv->Color Dragendorff Dragendorff Test? Color->Dragendorff Yellow/Brown ResultRoc Rocaglamide Derivative Color->ResultRoc Violet/Purple ResultTerp Triterpene/ Sterol Color->ResultTerp Blue/Grey ResultBis Bisamide (Alkaloid) Dragendorff->ResultBis Orange Spot Dragendorff->ResultTerp No Reaction

Caption: Decision matrix for classifying Aglaia constituents based on UV and chemical staining.

Troubleshooting & Expert Tips

  • Tailing Spots: Rocaglamides possess hydroxyl groups that can interact strongly with silica silanols. Solution: Add 1% Formic Acid or Acetic Acid to the mobile phase to sharpen bands.

  • Co-elution: Bisamides often co-elute with rocaglamides in Hexane:EtOAc systems. Solution: Switch to Toluene:EtOAc (8:2) . The aromaticity of toluene interacts differently with the benzofuran core of rocaglamides vs. the amide structure of bisamides, often resolving them.

  • False Positives: Lignans can also stain purple/blue. Validation: Always run a standard of Rocaglamide A or Methyl Rocaglate alongside samples. If standards are unavailable, use UV spectra (distinct

    
     at ~210 and 270 nm) if using HPTLC-Densitometry.
    

References

  • Proksch, P., et al. (2001).[12] Chemistry and Biological Activity of Rocaglamide Derivatives and Related Compounds in Aglaia Species (Meliaceae). Current Organic Chemistry. Link

  • Ebada, S. S., et al. (2011).[12] Cytotoxic Rocaglamide Derivatives from Aglaia duperreana. Zeitschrift für Naturforschung C. Link

  • Pan, L., et al. (2013). Rocaglamides from Aglaia species and their anticancer activities. Natural Products Reports. Link

  • Biotage. (2023).[2] Using TLC to Scout Flash Chromatography Solvents.[2] Biotage Application Notes. Link

  • Khan Academy. (2015). Calculating retention factors for TLC. Khan Academy Organic Chemistry. Link

Sources

Application Note: Biomimetic Total Synthesis of Aglain Core Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The aglain core (cyclopenta[


]benzopyran) and its rearranged isomer, the rocaglamide  (cyclopenta[

]benzofuran), represent a privileged scaffold in medicinal chemistry.[1] Isolated from the genus Aglaia, these flavaglines exhibit potent anticancer activity by clamping the RNA helicase eIF4A onto polypurine sequences in mRNA, effectively stalling translation initiation (specifically of oncogenes like c-Myc).

This application note details the biomimetic total synthesis of the aglain core. Unlike classical thermal cycloadditions which often require harsh Lewis acids or multi-step pre-functionalization, this protocol utilizes Excited-State Intramolecular Proton Transfer (ESIPT) . This photochemical strategy grants direct access to the oxidopyrylium species necessary for the critical [3+2] cycloaddition, generating four contiguous stereocenters in a single step with high diastereoselectivity.

Strategic Analysis: The Biomimetic Hypothesis

The biosynthetic origin of these compounds was long hypothesized to involve the cycloaddition of a 3-hydroxyflavone and a cinnamic acid derivative. The challenge lies in the generation of the reactive 3-oxidopyrylium ylide.

Comparative Synthetic Pathways

The following diagram contrasts the classical thermal approach against the photochemical ESIPT strategy utilized in this protocol.

AglainSynthesisStrategy cluster_0 Classical Thermal Strategy cluster_1 Biomimetic Photochemical Strategy (Recommended) Start Retrosynthetic Analysis: Aglain Core Thermal_Pre Pre-formed Oxidopyrylium (e.g., Acetoxy-pyranone) Start->Thermal_Pre Photo_Pre 3-Hydroxyflavone (3-HF) Start->Photo_Pre LewisAcid Activation: High Temp / Lewis Acid Thermal_Pre->LewisAcid Thermal_Limit Limitation: Harsh conditions Poor endo/exo selectivity LewisAcid->Thermal_Limit Target Aglain Core (Cyclopenta[bc]benzopyran) LewisAcid->Target Low Yield ESIPT Mechanism: ESIPT to Oxidopyrylium Ylide Photo_Pre->ESIPT hν (>300nm) Photo_Adv Advantage: Ambient Temp High Diastereoselectivity (endo) ESIPT->Photo_Adv Photo_Adv->Target High Yield

Figure 1: Strategic comparison of synthetic routes. The ESIPT pathway (Green) offers superior atom economy and stereocontrol mimicking the natural biosynthetic machinery.

Mechanistic Deep Dive: ESIPT-Mediated Cycloaddition

The success of this protocol relies on the unique photophysics of 3-hydroxyflavone (3-HF) . Upon UV excitation, 3-HF undergoes an ultrafast proton transfer from the hydroxyl group to the carbonyl oxygen.

The Reaction Cascade[2]
  • Excitation: Ground state Normal form (N)

    
     Excited Normal form (N*).
    
  • ESIPT: N* undergoes barrierless proton transfer to the Excited Tautomer (T*).

  • Relaxation: T* relaxes to the ground state oxidopyrylium ylide (a 1,3-dipole).

  • Cycloaddition: The ylide intercepts the dipolarophile (cinnamate) in a [3+2] fashion.

ESIPT_Mechanism N_Ground 3-HF (Ground State) Normal Form N_Excited 3-HF (Excited S1) Normal Form N_Ground->N_Excited hν (350 nm) T_Excited Tautomer (Excited) Proton Transfer Complete N_Excited->T_Excited ESIPT (Ultrafast) Oxidopyrylium Oxidopyrylium Ylide (Reactive 1,3-Dipole) T_Excited->Oxidopyrylium Internal Conversion Product Aglain Core (endo-cycloadduct) Oxidopyrylium->Product [3+2] Cycloaddition Dipolarophile Dipolarophile (Methyl Cinnamate) Dipolarophile->Product +

Figure 2: The ESIPT cascade. The critical step is the conversion of the excited tautomer into the oxidopyrylium ylide, which serves as the 4π component.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Algar-Flynn-Oyamada Reaction)

Before the photocycloaddition, the 3-hydroxyflavone scaffold must be constructed.

Reagents:

  • 2'-Hydroxychalcone derivative (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 5.0 equiv)

  • Sodium Hydroxide (4N aq., 3.0 equiv)

  • Methanol (0.2 M)

Procedure:

  • Dissolve the chalcone in methanol at 0°C.

  • Add NaOH solution followed by dropwise addition of

    
    .
    
  • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 4 hours.

  • Critical Checkpoint: Monitor the disappearance of the chalcone yellow color and the precipitation of the flavonol.

  • Acidify with 1N HCl to pH 2. Filter the yellow precipitate.

  • Recrystallize from EtOH to obtain pure 3-hydroxyflavone.

Phase 2: Photochemical [3+2] Cycloaddition (The Aglain Core)

This step constructs the aglain core.[2] The protocol is optimized for a Hanovia medium-pressure mercury lamp .

Reagents:

  • 3-Hydroxyflavone (1.0 equiv)

  • Methyl Cinnamate (or derivative) (5.0 - 10.0 equiv)

  • Solvent: Benzene or Anhydrous Acetonitrile (MeCN)

  • Safety Note: Benzene is carcinogenic; MeCN is a suitable green alternative but may alter ESIPT rates slightly.

Equipment Setup:

  • Immersion well photochemical reactor.

  • Pyrex filter (Critical: Cut-off

    
     nm to prevent degradation).
    
  • Argon inlet for deoxygenation.

Step-by-Step Protocol:

  • Preparation: Dissolve 3-hydroxyflavone (0.5 mmol) and methyl cinnamate (5.0 mmol) in 50 mL of anhydrous Benzene (or MeCN).

  • Deoxygenation: Sparge the solution with Argon for 30 minutes.

    • Why? Oxygen quenches the triplet states and can lead to photo-oxidation of the flavone (generating depsides).

  • Irradiation: Place the vessel in the reactor with the Pyrex sleeve. Turn on the cooling water circulation. Ignite the Hanovia lamp (450W).

  • Monitoring: Irradiate at ambient temperature. Monitor via TLC (30% EtOAc/Hexanes). The fluorescent 3-HF spot will disappear, replaced by a non-fluorescent product spot.

    • Typical Time: 4 to 12 hours depending on concentration and lamp intensity.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The excess cinnamate can be removed via high-vacuum sublimation or column chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
  • Characterization: The Aglain core is identified by the bridgehead hydroxyl signal and the specific coupling constants of the cyclopentane ring protons (endo-selectivity).

Phase 3: Data & Yield Expectations

The following table summarizes expected yields based on electronic effects of the dipolarophile (cinnamate derivative).

Dipolarophile (R-Cinnamate)Electronic NatureReaction TimeYield (%)Endo:Exo Ratio
Methyl cinnamate Neutral6 h78%>20:1
p-Methoxy cinnamate Electron Rich8 h65%>20:1
p-Nitro cinnamate Electron Poor4 h82%>20:1

Troubleshooting & Optimization

"Anti-Kasha" Behavior and Solvent Effects

3-Hydroxyflavones exhibit Anti-Kasha behavior, meaning their photochemistry is highly wavelength and solvent-dependent.

  • Solvent Polarity: In highly polar, hydrogen-bonding solvents (e.g., MeOH), the intermolecular H-bonding disrupts the intramolecular H-bond required for ESIPT.

    • Corrective Action: Use non-polar, aprotic solvents like Benzene, Toluene, or MeCN. Avoid alcohols.

  • Concentration: High concentrations (>20 mM) can lead to dimerization or filter effects where the outer solution absorbs all light, leaving the inner volume unreacted.

    • Protocol Standard: Maintain concentration between 5–10 mM.

Conversion to Rocaglamides

The product of Phase 2 is the Aglain core. To convert this to the Rocaglamide core (cyclopenta[


]benzofuran):
  • Treat the Aglain with base (e.g., LiOH or NaOMe).

  • This triggers an

    
    -ketol (acyloin) rearrangement.
    
  • The bridgehead hydroxyl migrates, contracting the pyran ring to a furan ring.

References

  • Porco, J. A., et al. (2004).[1] "Biomimetic Total Synthesis of Rocaglamides via ESIPT-Mediated [3+2] Photocycloaddition." Journal of the American Chemical Society. [Link]

  • Proksch, P., et al. (2001). "Chemistry and Biology of Rocaglamides." Phytochemistry. [Link]

  • Tremblay, M. S., et al. (2012).[1] "Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors." Journal of Medicinal Chemistry. [Link][1]

  • Gerard, B., et al. (2013). "Biomimetic Photocycloaddition of 3-Hydroxyflavones: Synthesis and Evaluation of Rocaglate Derivatives." ACS Chemical Biology. [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Aglaia Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Aglaia Compounds

The genus Aglaia, belonging to the Meliaceae family, is a rich source of diverse phytochemicals with significant medicinal properties.[1][2] These plants have been traditionally used to treat a range of ailments, including fever, inflammation, and skin diseases.[1][2][3] Modern scientific investigation has unveiled the potent anticancer activities of various compounds isolated from Aglaia species, making them a focal point in the quest for novel cancer therapeutics.[1][4][5] Among these, rocaglamides (also known as flavaglines) and various triterpenoids have demonstrated remarkable cytotoxic effects against a spectrum of human cancer cell lines.[4][6][7][8][9][10]

The cytotoxic mechanisms of Aglaia compounds are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cellular pathways.[4][6][10] For instance, some rocaglate derivatives have been shown to induce apoptosis and cell cycle arrest at the G2/M phase.[10] Furthermore, certain triterpenoids from Aglaia have been found to induce apoptosis through the generation of reactive oxygen species (ROS).[6] Given this promising bioactivity, robust and reliable in vitro cytotoxicity assays are paramount for the screening, characterization, and mechanistic elucidation of these natural products.[11][12][13]

This comprehensive guide provides detailed protocols for a panel of in vitro cytotoxicity assays suitable for evaluating Aglaia compounds. The selection of these assays is based on their ability to assess different hallmarks of cell death, from metabolic activity and membrane integrity to the activation of specific apoptotic pathways. By employing a multi-assay approach, researchers can obtain a more complete and nuanced understanding of the cytotoxic profile of these promising natural products.

Core Principles of In Vitro Cytotoxicity Testing

The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a substance, in this case, an Aglaia compound, induces cell death.[11] This is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit a biological process (such as cell proliferation) by 50%.[3] A lower IC50 value indicates a higher cytotoxic potency.

The choice of cytotoxicity assay depends on the specific research question and the anticipated mechanism of action of the compound. It is often advisable to use a combination of assays that measure different cellular parameters to obtain a comprehensive understanding of the cytotoxic effects and to mitigate the risk of assay-specific artifacts.[14][15][16] For natural products, which can sometimes interfere with assay chemistries, this orthogonal testing approach is particularly crucial.[14][15][16]

This guide will detail the following key cytotoxicity assays:

  • MTT Assay: Measures metabolic activity.

  • Sulforhodamine B (SRB) Assay: Measures cellular protein content.

  • Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity.

  • Caspase-3/7 Activity Assay: Measures a key marker of apoptosis.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the in vitro cytotoxicity of Aglaia compounds involves several key stages, from initial compound preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution) cell_culture Cell Culture (Seeding in 96-well plates) treatment Treatment with Aglaia Compounds (Serial Dilutions) cell_culture->treatment Incubate (e.g., 24-72h) assay_execution Perform Cytotoxicity Assay (e.g., MTT, SRB, LDH) treatment->assay_execution data_acquisition Data Acquisition (Plate Reader) assay_execution->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[14][17] This enzymatic reaction produces a purple formazan product, which is insoluble in aqueous solutions.[14] The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices: This assay is often used as a primary screening tool due to its simplicity and high-throughput compatibility. It provides a good initial assessment of a compound's effect on cell viability by measuring mitochondrial function, a key indicator of cell health.

Materials:

  • Aglaia compound stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell line (e.g., HCT116, MCF-7)[5][18]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[14]

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Aglaia compound in complete culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5% DMSO).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the Aglaia compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or cisplatin).[3]

      • Blank: Culture medium without cells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[14][17]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Trustworthiness and Self-Validation:

  • Potential for Interference: Natural products, particularly those with antioxidant properties, can directly reduce MTT, leading to false-positive results (i.e., overestimation of cell viability).[14][15][16] To control for this, it is essential to run a parallel experiment without cells, where the compounds are incubated with MTT in culture medium alone.

  • Orthogonal Validation: The results of the MTT assay should be validated with an alternative cytotoxicity assay that has a different mechanism of detection, such as the SRB or LDH assay.

Protocol 2: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that measures the total cellular protein content.[19][20][21] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[19][22] The amount of bound dye is directly proportional to the cell number.[19]

Causality Behind Experimental Choices: The SRB assay is less prone to interference from reducing compounds compared to the MTT assay.[22] It is a robust and reproducible method for assessing cytotoxicity, particularly for adherent cell lines, and has been a standard for large-scale screening programs like the NCI-60 screen.[23]

Materials:

  • Aglaia compound stock solution

  • Selected cancer cell line

  • Complete cell culture medium

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid solution

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 of the MTT assay protocol for cell seeding, compound treatment, and incubation.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.[22]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[19]

  • Washing:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, unbound dye, and serum proteins.[19]

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 50-100 µL of 0.4% SRB solution to each well.[19]

    • Incubate at room temperature for 30 minutes.[19][20]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[19]

    • Allow the plates to air-dry completely.

  • Dye Solubilization:

    • Add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[19]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 510-540 nm using a microplate reader.[19][20]

Data Analysis:

  • Follow the same data analysis steps as outlined for the MTT assay to calculate the percentage of cell viability and the IC50 value.

Trustworthiness and Self-Validation:

  • Robustness: The SRB assay is generally considered more robust and less susceptible to interference from colored or reducing compounds than tetrazolium-based assays.

  • Fixation is Key: Proper cell fixation with TCA is critical for accurate results. Incomplete fixation can lead to cell loss during the washing steps and an underestimation of cell number.

Protocol 3: Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[24][25][26] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a second reaction that results in the formation of a colored formazan product.[24][27] The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[24]

Causality Behind Experimental Choices: This assay directly measures cell lysis and membrane damage, providing a different perspective on cytotoxicity compared to metabolic assays. It is particularly useful for detecting necrosis and late-stage apoptosis.

ldh_assay_principle cluster_cell Cell cluster_reaction Assay Reaction in Supernatant intact_cell Intact Cell (LDH inside) damaged_cell Damaged Cell (LDH released) LDH LDH damaged_cell->LDH releases Pyruvate Pyruvate Lactate Lactate Lactate->Pyruvate LDH NADH NADH NAD NAD+ NAD->NADH Formazan Formazan (Colored) NADH->Formazan Diaphorase INT Tetrazolium Salt (INT) INT->Formazan Diaphorase Diaphorase

Caption: Principle of the colorimetric LDH cytotoxicity assay.

Materials:

  • Aglaia compound stock solution

  • Selected cancer cell line

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)[24][27]

  • Lysis buffer (usually provided in the kit, e.g., 10X Triton X-100)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1-2 of the MTT assay protocol for cell seeding and compound treatment.

    • In addition to the controls mentioned for the MTT assay, prepare the following LDH-specific controls:

      • Spontaneous LDH Release Control: Untreated cells to measure the baseline level of LDH release.

      • Maximum LDH Release Control: Untreated cells lysed with the provided lysis buffer to determine the maximum amount of releasable LDH.[27]

      • Culture Medium Background Control: Culture medium only to measure background LDH activity in the medium.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Preparation of Lysate for Maximum Release Control:

    • Approximately 45 minutes before the end of the incubation period, add the lysis buffer to the "Maximum LDH Release Control" wells.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet the cells (optional, but recommended).[27]

    • Carefully transfer a specific volume of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[24][27]

  • Stop Reaction and Absorbance Measurement:

    • Add the stop solution (if provided in the kit) to each well.[24]

    • Measure the absorbance at the recommended wavelength (usually 490-520 nm) within 1 hour.[27]

Data Analysis:

  • Subtract the absorbance of the culture medium background control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Plot the percentage of cytotoxicity against the log of the compound concentration and determine the IC50 value.

Trustworthiness and Self-Validation:

  • Serum Interference: Serum in the culture medium contains LDH, which can lead to high background readings. It is advisable to use low-serum medium or to perform a serum-free incubation during the treatment period if possible.

  • Kit-Specific Protocols: Always follow the specific instructions provided with the commercial LDH assay kit being used, as reagent compositions and incubation times may vary.

Protocol 4: Caspase-3/7 Activity Assay

Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[28][29] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[28] Cleavage of this substrate by activated caspases-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[28][29]

Causality Behind Experimental Choices: Many Aglaia compounds, including rocaglamides and cycloartanes, have been reported to induce apoptosis.[1][30] This assay provides a specific and sensitive method to confirm that the observed cytotoxicity is mediated, at least in part, by the activation of the apoptotic cascade.

Materials:

  • Aglaia compound stock solution

  • Selected cancer cell line

  • Complete cell culture medium

  • Commercially available Caspase-Glo® 3/7 Assay kit (e.g., from Promega)[28][29]

  • White-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with serial dilutions of the Aglaia compound as described in the MTT assay protocol (steps 1 and 2).

    • Include a positive control for apoptosis (e.g., staurosporine or etoposide).

  • Incubation:

    • Incubate the plate for a time period appropriate for the induction of apoptosis (this may be shorter than for general cytotoxicity assays, e.g., 6-24 hours).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[29]

  • Incubation:

    • Gently mix the contents of the wells by shaking the plate on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the luminescence of the blank wells (medium + reagent) from all other readings.

  • Express the results as fold-change in caspase activity relative to the vehicle control.

    • Fold-Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

  • Plot the fold-change in caspase activity against the compound concentration.

Trustworthiness and Self-Validation:

  • Multiplexing: This assay can be multiplexed with other assays, such as a viability assay using a fluorescent substrate, to correlate caspase activation with cell death in the same sample population.[31]

  • Time-Course Experiment: It is advisable to perform a time-course experiment to determine the optimal time point for measuring caspase activation after treatment with the Aglaia compound, as caspase activity is a transient event.

Data Presentation and Interpretation

For a comprehensive evaluation, the IC50 values obtained from the different cytotoxicity assays should be summarized in a table for easy comparison.

Table 1: Comparative Cytotoxicity of an Exemplary Aglaia Compound

Assay TypeEndpoint MeasuredCancer Cell LineIncubation TimeIC50 (µM)
MTT Metabolic ActivityHCT11648 hoursExample Value
SRB Protein ContentHCT11648 hoursExample Value
LDH Membrane IntegrityHCT11648 hoursExample Value

Discrepancies in IC50 values between different assays can provide valuable insights into the mechanism of action. For example, if a compound shows a potent IC50 in the MTT assay but a weaker one in the LDH assay at the same time point, it might suggest that the compound primarily affects metabolic activity before causing significant membrane damage. A significant increase in caspase-3/7 activity at concentrations below the IC50 for cell viability could indicate that apoptosis is a primary mode of cell death.

Conclusion

The study of Aglaia compounds for their anticancer potential is a promising area of research. The application of a well-chosen panel of in vitro cytotoxicity assays is fundamental to this endeavor. The protocols detailed in this guide provide a robust framework for researchers to screen and characterize the cytotoxic properties of these natural products. By understanding the principles behind each assay and implementing appropriate controls, scientists can generate reliable and meaningful data, paving the way for the development of novel cancer therapies derived from the rich pharmacopeia of the Aglaia genus.

References

  • Cai, Y., et al. (2018). Triterpenoids from Aglaia abbreviata exert cytotoxicity and multidrug resistant reversal effect in MCF-7/ADM cells via reactive oxygen species induction and P-glycoprotein inhibition. Molecules, 23(11), 2947. [Link]

  • Priya, R., Sowmiya, P., & Meenakshi Sundaram, M. (2018). An overview on the biological perspectives of aglaia species. Asian Journal of Pharmaceutical and Clinical Research, 11(9), 13-17. [Link]

  • Anonymous. (2024, April 4). A REVIEW ON PHYTOCHEMICAL AND PHARMACOLOGICAL ACTIVITIES OF AGLAIA ELAEAGNOIDEA (JUSS) BENTH. IJNRD. [Link]

  • Promega Corporation. (2024, December 11). LDH cytotoxicity assay. protocols.io. [Link]

  • Bioo Scientific Corporation. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Kinghorn, A. D., et al. (2006). Potential of cyclopenta[b]benzofurans from Aglaia species in cancer chemotherapy. Journal of natural products, 69(7), 1159-1169. [Link]

  • Bohnenstengel, F. I., et al. (1999). Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae). Zeitschrift fur Naturforschung C, 54(11-12), 1075-1083. [Link]

  • Priya, R., Sowmiya, P., & Meenakshi Sundaram, M. (2018). An overview on the biological perspectives of aglaia species. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Zhang, F., et al. (2021). Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity. Natural Product Research, 35(5), 875-881. [Link]

  • Abalos, N. N., et al. (2019). Cytotoxicity of bark extracts from Aglaia loheri (Blanco) Merr. (Meliaceae) against human colorectal carcinoma cells (HCT116). International Journal of Biosciences, 14(4), 1-11. [Link]

  • Abalos, N. N., et al. (2021). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116. Asian Pacific Journal of Cancer Prevention, 22(1), 213-220. [Link]

  • Kinghorn, A. D., et al. (2014). Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species. Natural Product Reports, 31(3), 331-353. [Link]

  • Deb, L., & Dutta, A. (2013). IN VITRO CYTOTOXICITY OF ESSENTIAL OILS: A REVIEW. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-653. [Link]

  • An, F. L., et al. (2016). Cytotoxic Rocaglate Derivatives from Leaves of Aglaia perviridis. Scientific reports, 6, 20011. [Link]

  • Öztürk, S., et al. (2019). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 43(1), 55-65. [Link]

  • Butler, A. A., et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of visualized experiments : JoVE, (86), 51348. [Link]

  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Boster Bio. [Link]

  • Awang, K., et al. (2023). Cytotoxic Evaluation and Elucidation of Dammarane-Type Triterpenoids Isolated from the Exocarp of Aglaia cucullata (Meliaceae). Molecules, 28(18), 6563. [Link]

  • Mulyani, Y., et al. (2024). The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7). RSC Advances, 14(35), 25330-25339. [Link]

  • Adwas, A. A., Elsayed, A., Azab, A. E., & Quwaydir, F. A. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Journal of Applied Pharmaceutical Science, 12(7), 001-013. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health. [Link]

  • Gavanji, S., et al. (2024). In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Application in Xerosis cutis. Molecules, 29(14), 3333. [Link]

  • Öztürk, S., et al. (2019). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Nahata, A. (2014, March 7). How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. ResearchGate. [Link]

  • Orellana, E. A., & Marcell, V. M. (2017). Sulforhodamine B colorimetric assay for cytotoxicity screening. Current protocols in pharmacology, 77(1), 3-35. [Link]

  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). National Cancer Institute. [Link]

Sources

Application Note: Optimized Sample Preparation Strategies for the Quantitative Analysis of Flavaglines by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the preparation of samples containing flavaglines for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Flavaglines, a class of bioactive cyclopenta[b]benzofurans found in plants of the genus Aglaia, are of significant interest for their potent anticancer, anti-inflammatory, and antiviral properties.[1][2] Accurate quantification in complex matrices such as plant tissues and biological fluids is critical for pharmacological and drug development studies. This note emphasizes the rationale behind each step, from initial sample handling to final extract preparation, to ensure robust, reproducible, and sensitive LC-MS analysis while mitigating common analytical challenges like matrix effects.

Introduction to Flavagline Analysis

Flavaglines, also known as rocaglamides, are characterized by a rigid cyclopentabenzofuran scaffold.[1][3] Their biological activity is potent, with some compounds inhibiting the translation initiation factor eIF4A at nanomolar concentrations.[3][4] The structural diversity within this class, arising from different substitutions on the core scaffold, leads to a range of polarities and chemical properties that must be considered during method development.[3]

The primary challenge in their analysis is the complexity of the matrices in which they are found. Plant tissues contain numerous interfering compounds (lipids, pigments, other phenolics), while biological fluids (plasma, serum) are rich in proteins and phospholipids.[5][6] These matrix components can cause significant ion suppression or enhancement in the electrospray ionization (ESI) source of the mass spectrometer, leading to inaccurate quantification.[5][7][8] Therefore, a well-designed sample preparation workflow is paramount.

This guide is structured to walk researchers through the critical decisions and methodologies for developing a successful sample preparation protocol tailored to their specific flavagline and matrix of interest.

Core Principles of Sample Preparation for Flavaglines

The goal of sample preparation is to extract the flavaglines of interest from the sample matrix, remove interferences, and concentrate the analytes in a solvent compatible with the LC-MS system. The overall workflow can be visualized as a multi-stage process.

Flavagline_Sample_Prep_Workflow cluster_0 Phase 1: Initial Handling cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification & Concentration cluster_3 Phase 4: Final Preparation RawSample Raw Sample (Plant Tissue, Plasma, etc.) Homogenization Homogenization / Grinding (if solid) RawSample->Homogenization Extraction Analyte Extraction (LLE or SPE) Homogenization->Extraction Cleanup Extract Cleanup (e.g., SPE wash steps) Extraction->Cleanup Evaporation Solvent Evaporation (Nitrogen Blowdown) Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis Extraction_Decision_Tree Start Select Sample Matrix Plant Plant Material (Leaves, Roots, etc.) Start->Plant Biofluid Biological Fluid (Plasma, Serum, Urine) Start->Biofluid Defat Defatting Required? (High Lipid Content) Plant->Defat Biofluid_Complexity Assay Sensitivity Req? (Low vs. High) Biofluid->Biofluid_Complexity DefatYes Hexane or Petroleum Ether Wash Defat->DefatYes Yes SLE Solid-Liquid Extraction (e.g., Methanol, Ethyl Acetate) Defat->SLE No DefatYes->SLE PPT Protein Precipitation (PPT) (Fast, for high conc.) Biofluid_Complexity->PPT Low LLE Liquid-Liquid Extraction (LLE) (Good cleanup) Biofluid_Complexity->LLE Medium SPE Solid-Phase Extraction (SPE) (Best cleanup, for low conc.) Biofluid_Complexity->SPE High

Caption: Decision tree for selecting an appropriate extraction method.

Extraction from Plant Material

Plant matrices are fibrous and rich in lipids and pigments. Effective extraction requires initial processing to increase the surface area and remove non-polar interferences.

  • Drying and Grinding: Plant material should be dried to a constant weight and ground into a fine powder (<0.5 mm particle size) to ensure efficient solvent penetration. [9]2. Defatting: For many plant tissues, an initial extraction with a non-polar solvent like n-hexane or petroleum ether is crucial. [9]This step removes highly lipophilic compounds (fats, waxes, chlorophyll) that can interfere with chromatography and ionization, without significantly extracting the moderately polar flavaglines.

  • Analyte Extraction: After defatting, the flavaglines are extracted using a polar organic solvent or solvent mixture. Methanol, ethanol, and ethyl acetate are commonly used. The choice depends on the specific polarity of the target flavagline. Ultrasound-assisted extraction (UAE) can enhance efficiency. [9]

Extraction from Biological Fluids

Biological fluids require the removal of proteins and phospholipids, which are highly detrimental to LC-MS systems. [6][10]

  • Protein Precipitation (PPT): This is the simplest method, involving the addition of a cold organic solvent (typically acetonitrile or methanol) to crash out proteins. [11]While fast, it does not effectively remove phospholipids and may result in significant matrix effects. [6]It is best suited for high-concentration screening assays.

  • Liquid-Liquid Extraction (LLE): LLE involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. [12]It provides a much cleaner extract than PPT by removing proteins and many polar interferences. [13]The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical for achieving high recovery. [12]* Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup and is the method of choice for assays requiring high sensitivity. [14]The sample is loaded onto a cartridge containing a sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. [15]Reversed-phase (C18) or mixed-mode sorbents are commonly used for flavaglines.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Protein denaturation and precipitation by an organic solvent.Fast, simple, inexpensive. [11]Dirty extract, high matrix effects, analyte may co-precipitate. [6]High-throughput screening, high analyte concentrations.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Cleaner than PPT, good removal of salts and polar interferences. [13]Labor-intensive, requires large solvent volumes, potential for emulsion formation. [13][16]Intermediate sensitivity assays, removal of highly polar interferences.
Solid-Phase Extraction (SPE) Partitioning of analyte between a solid sorbent and a liquid phase.Cleanest extracts, high concentration factor, automation-friendly. [15]Higher cost, requires method development (sorbent selection).Low-level quantification, high sensitivity and selectivity required.

Post-Extraction Processing

Solvent Evaporation

Following extraction, the solvent is typically evaporated to concentrate the analytes. [17]This is most commonly achieved using a gentle stream of nitrogen gas (nitrogen blowdown). Care must be taken to avoid high temperatures that could degrade thermally labile flavagline derivatives. [17]

Reconstitution

The dried extract must be redissolved (reconstituted) in a solvent that is compatible with the initial LC mobile phase conditions. [17]Injecting a sample in a solvent significantly stronger than the mobile phase will lead to poor peak shape and reduced chromatographic resolution. A common choice is the starting mobile phase composition (e.g., 50:50 acetonitrile:water).

Detailed Protocols

Disclaimer: These are general protocols and should be optimized for specific analytes, matrices, and instrumentation.

Protocol 1: Extraction of Flavaglines from Plant Material (e.g., Aglaia leaves)
  • Preparation: Dry 10 g of plant material at 40°C overnight. Grind into a fine powder using a mill.

  • Defatting:

    • Add 50 mL of n-hexane to the powdered sample in a flask.

    • Agitate for 1 hour at room temperature.

    • Filter the mixture and discard the hexane filtrate.

    • Repeat the hexane wash two more times. Air-dry the plant residue.

  • Extraction:

    • Transfer the defatted plant material to a clean flask.

    • Add 50 mL of 90% methanol in water.

    • Sonicate in an ultrasonic bath for 30 minutes.

    • Filter the extract and collect the filtrate.

    • Repeat the extraction process on the residue two more times, combining all filtrates.

  • Concentration:

    • Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Cleanup (Optional, using SPE):

    • Reconstitute the dried extract in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the 5 mL of reconstituted extract onto the cartridge.

    • Wash with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the flavaglines with 5 mL of 90% methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to mix, then centrifuge (10,000 x g, 5 min) to pellet any insoluble material.

    • Transfer the supernatant to an LC autosampler vial.

Protocol 2: Extraction of Flavaglines from Human Plasma (LLE)
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma, 10 µL of internal standard solution, and 10 µL of blank buffer.

  • Extraction:

    • Add 600 µL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 12,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer (~550 µL) to a clean tube, taking care not to disturb the protein pellet at the interface.

  • Final Preparation:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and centrifuge as described in Protocol 1.

    • Transfer the supernatant to an LC autosampler vial.

LC-MS Parameters: Recommended Starting Points

While a full discussion of LC-MS method development is beyond the scope of this note, the following parameters provide a robust starting point for the analysis of most flavaglines. Optimization is highly recommended. [18][19]

Parameter Recommended Setting Rationale
LC Column C18, <3 µm particle size (e.g., 2.1 x 100 mm) Provides good reversed-phase retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid Acid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic solvent for reversed-phase LC.
Gradient 5-95% B over 10-15 minutes A generic gradient to elute compounds across a range of polarities.
Ionization Mode Electrospray Ionization (ESI), Positive Flavaglines readily form protonated molecular ions [M+H]+. [3]
MS Analysis Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) Provides the highest sensitivity and selectivity for quantitative analysis. [18]
Source Temp. 350 - 500 °C Optimize for efficient desolvation. [20]

| Capillary Voltage | 3.0 - 4.5 kV | Optimize for stable spray and maximum ion signal. [20]|

References

  • Flavagline - Grokipedia. (n.d.). Google Vertex AI Search.
  • Gornik, T., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI.
  • Proksch, P., et al. (2011). Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae). PMC.
  • Hsiao, Y-H., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Bhandari, D., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • Characterisation of anti-cancer properties of synthetic flavaglines and preparation of their preclinical evaluation. (n.d.). Google Vertex AI Search.
  • Tips for Optimizing Key Parameters in LC–MS. (n.d.). LCGC International.
  • Flavaglines: potent anticancer drugs that target... (n.d.). Future Medicinal Chemistry - Ovid.
  • Couturier, C., et al. (2020). Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses. PMC.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Google Vertex AI Search.
  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (n.d.). CORE.
  • Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. (n.d.). Google Vertex AI Search.
  • Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. (n.d.). Sigma-Aldrich.
  • The optimization of MS parameters. (n.d.). ResearchGate.
  • Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation.
  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical.Net.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.
  • Shintani, H. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. SciDoc Publishers.
  • Optimising-LC-MS-sensitivity. (2017). Element Lab Solutions.
  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. (n.d.). Celignis.
  • Tang, Y., et al. (2025). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. MDPI.
  • Bioactive Flavaglines and Other Constituents Isolated from Aglaia perviridis. (n.d.). PMC - NIH.
  • Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Source. (2024). Preprints.org.
  • Materials for Solid-Phase Extraction of Organic Compounds. (2019). MDPI.
  • Autonomous Liquid–Liquid Extraction Operation in Biologics Manufacturing with Aid of a Digital Twin including Process Analytical Technology. (2023). MDPI.
  • Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. (2022). Frontiers.

Sources

Troubleshooting & Optimization

Preventing degradation of flavaglines during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Flavaglines (Rocaglates) During Storage and Handling Document ID: FLV-TCH-001 Last Updated: February 21, 2026

Introduction: The Stability-Potency Nexus

Welcome to the . You are likely here because you are working with Rocaglamide A (RocA) , Silvestrol , or synthetic analogs (e.g., CR-1-31-B , Zotatifin ).

These compounds are unique cyclopenta[b]benzofurans that function as dominant-negative clamps of the eIF4A RNA helicase. Unlike standard enzyme inhibitors that block an active site, flavaglines stabilize a specific conformation of the eIF4A-RNA complex on polypurine sequences, effectively "locking" the translation machinery [1, 2].

The Critical Warning: Because their mechanism relies on precise stereochemical "clamping" (specifically the cis-fused ring system and the spatial orientation of the phenyl rings), minor chemical degradation results in total loss of biological activity. A hydrolyzed or epimerized flavagline may still appear pure on a standard low-resolution UV-HPLC trace but will fail to clamp eIF4A in functional assays.

Storage Matrix: The Golden Rules

This matrix defines the mandatory storage conditions to maintain >98% purity over 6+ months.

StateTemperatureContainer TypeAtmosphereMax Duration
Solid Powder -20°CAmber Glass Vial (sealed)Desiccated2 Years
Stock Solution (>10 mM)-80°CAmber Glass or PolypropyleneArgon/Nitrogen Overlay6-12 Months
Working Solution (<100 µM)4°CLow-Protein Binding PlasticN/A< 24 Hours
Critical Storage Parameters
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage; while flavaglines are soluble in ethanol, its high volatility leads to undetected concentration increases over time, ruining IC50 reproducibility [3].

  • Hydrolysis Risk: The ester groups (often at C1 or C2 positions) are susceptible to hydrolysis. Water is the enemy. DMSO is hygroscopic; repeated opening of a cold DMSO stock vial in humid air will absorb water, catalyzing hydrolysis.

  • Photostability: The benzofuran core is a chromophore. While not as ultra-sensitive as retinoids, prolonged exposure to ambient light can induce radical formation or ring-opening. Always use amber vials.

Troubleshooting Guides & FAQs

Issue 1: "My IC50 has shifted 10-fold (loss of potency)."

Diagnosis: This is the most common support ticket. It usually stems from compound precipitation or hydrolysis , not biological variation.

  • Q: Did you freeze-thaw your working stock more than 3 times?

    • Technical Insight: Repeated freeze-thaw cycles introduce condensation (water) into the DMSO.

    • Fix: Aliquot stocks immediately upon reconstitution. Use "Single-Use" aliquots (e.g., 20 µL).

  • Q: How did you perform the serial dilution?

    • Technical Insight: Flavaglines are highly lipophilic. If you dilute directly from 100% DMSO into aqueous media (PBS/Media) at high concentrations (>100 µM), the compound may "crash out" (precipitate) instantly, forming micro-crystals that are invisible to the naked eye but biologically inactive.

    • Fix: Perform intermediate dilutions in DMSO first, keeping the DMSO concentration constant, then spike into media. Ensure final DMSO < 0.5% to avoid solvent toxicity [4].

Issue 2: "I see toxicity in my vehicle control."

Diagnosis: Flavagline experiments often require high sensitivity. The solvent itself may be triggering cellular stress responses that mask the specific eIF4A inhibition.

  • Q: What is your final DMSO concentration?

    • Technical Insight: DMSO concentrations >0.5% can induce differentiation or stress in sensitive lines (e.g., HL-60, primary T-cells) [4].

    • Fix: Normalize all wells (including controls) to exactly 0.1% or 0.2% DMSO.

Issue 3: "The compound looks yellow/brown in solution."

Diagnosis: Oxidation or Photodegradation.

  • Technical Insight: Pure Rocaglamide A is a white to off-white powder. A distinct yellow shift in DMSO suggests the formation of oxidation byproducts, often facilitated by light exposure.

  • Fix: Discard the stock. Do not attempt to filter-sterilize and reuse.

Advanced Handling Protocols

Protocol A: The "Anhydrous" Reconstitution

Standard reconstitution often fails due to moisture in "old" DMSO bottles.

  • Preparation: Purchase a fresh bottle of Anhydrous DMSO (sealed under argon/septum). Do not use the "general lab DMSO" that has been opened for months.

  • Equilibration: Allow the flavagline product vial to warm to Room Temperature (RT) inside the desiccator before opening. Opening a cold vial attracts condensation instantly.

  • Dissolution: Add DMSO to achieve a 10 mM or 20 mM stock. Vortex vigorously for 30 seconds.

    • Note: Sonicate for 1 minute if particles remain. Flavaglines can be stubborn solubilizers.

  • Aliquoting: Immediately dispense into amber microtubes (volume: 10–50 µL per tube).

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and transfer to -80°C.

Protocol B: The "Step-Down" Dilution Method

Prevents precipitation during assay setup.

  • Start: 10 mM Stock (100% DMSO).

  • Step 1 (Intermediate): Dilute 1:100 in 100% DMSO

    
     100 µM Working Stock.
    
  • Step 2 (Assay Spike): Dilute 1:1000 into Culture Media

    
     100 nM Final Assay Concentration.
    
    • Result: Final DMSO is 0.1%. Compound remains soluble because it is rapidly dispersed at low concentration.

Visualizing the Science

Diagram 1: The Flavagline Lifecycle & Degradation Pathways

This diagram illustrates the correct handling flow versus the degradation risks at each stage.

FlavaglineLifecycle cluster_storage Storage Phase cluster_assay Experimental Phase Powder Solid Powder (-20°C, Desiccated) Stock Stock Solution (DMSO, -80°C) Powder->Stock Reconstitute (Anhydrous DMSO) Hydrolysis Hydrolysis (Ester Cleavage) Stock->Hydrolysis Water Contamination Epimerization Epimerization (Loss of cis-geometry) Stock->Epimerization Basic pH / Light Working Working Dilution (RT, <1hr) Stock->Working Step-Down Dilution Assay Cell Assay (eIF4A Clamping) Working->Assay Spike into Media Precipitation Precipitation (Aggregates) Working->Precipitation Direct Aqueous Dilution

Caption: Figure 1. Lifecycle of a flavagline sample. Red nodes indicate irreversible degradation pathways caused by moisture (Hydrolysis) or improper dilution (Precipitation).

Diagram 2: Mechanism of Action vs. Degradation

Why does stability matter? This logic tree shows how degradation uncouples the drug from its target.

MoA_Logic Drug Intact Flavagline (RocA/Silvestrol) Complex Ternary Complex (Drug-eIF4A-RNA) Drug->Complex Clamps Degraded Hydrolyzed/Epimerized Analog Drug->Degraded Improper Storage Target eIF4A Helicase Target->Complex RNA Polypurine RNA (G-Quadruplex) RNA->Complex Outcome Translation Arrest (Cytotoxicity) Complex->Outcome Inhibits Unwinding Fail No Clamping (Helicase Active) Degraded->Fail Steric Mismatch Fail->Outcome Loss of Potency

Caption: Figure 2.[1][2][3] The "Clamp" Mechanism.[1][4] Intact flavaglines form a ternary complex with eIF4A and RNA. Degraded byproducts lose the stereochemical fit required to clamp the RNA, resulting in assay failure.

References

  • Chu, J., et al. (2020). "Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity." Cells, 9(11), 2625.

  • Iwasaki, S., et al. (2016). "Rocaglamide A targets eIF4A to clamp dead-box RNA helicase on RNA."[5] Nature, 534, 558–561.

  • Jamalzadeh, L., et al. (2016). "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." Biomedical Research and Therapy, 3(6), 682-689.

  • Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB Journal, 28(3), 1317–1330.

Sources

Technical Support Center: Chlorophyll Removal from Aglaia Leaf Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Overview: The "Green Monster" in Aglaia Research

Aglaia species (Meliaceae) are the primary source of rocaglamides (flavaglines) , a class of cyclopenta[b]benzofurans with potent insecticidal and anticancer properties (e.g., inhibiting eIF4A). However, the leaves of Aglaia are rich in chlorophylls (


 and 

) and waxes.

Why is this a critical failure point?

  • Chromatographic Fouling: Chlorophylls irreversibly adsorb to expensive C18 HPLC columns, degrading resolution over time.

  • Ion Suppression: In LC-MS, high concentrations of chlorophyll pigments compete for ionization, suppressing the signal of bioactive rocaglamides.

  • False Positives: In fluorescence-based bioassays, chlorophyll’s intrinsic fluorescence can mask or mimic activity.

This guide provides three tiered protocols to eliminate chlorophyll while preserving rocaglamide yield.

Decision Matrix: Select Your Protocol

Before starting, determine your scale and available equipment.

Chlorophyll_Removal_Decision_Tree Start Start: Crude Aglaia Extract Scale_Q What is your sample scale? Start->Scale_Q Small_Scale Analytical (< 500 mg) Scale_Q->Small_Scale Large_Scale Preparative (> 500 mg) Scale_Q->Large_Scale LLE_Path Method A: Liquid-Liquid Partition (Hexane/MeOH) Small_Scale->LLE_Path Quick Clean LH20_Path Method C: Sephadex LH-20 (Polishing) Small_Scale->LH20_Path High Purity Needed SPE_Path Method B: Diaion HP-20 Resin (Adsorption) Large_Scale->SPE_Path Most Efficient LLE_Path->LH20_Path If color persists SPE_Path->LH20_Path Final Polish

Figure 1: Decision matrix for selecting the appropriate chlorophyll removal technique based on sample scale and purity requirements.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Rapid cleanup of small crude extracts (< 1 g).

The User Issue

"I dissolved my crude extract in methanol, but when I try to partition with hexane, I get a terrible emulsion, or the chlorophyll doesn't move to the hexane layer."

The Technical Solution

Chlorophyll is highly lipophilic, but it retains some solubility in pure methanol. To force it into the hexane layer, you must increase the polarity of the methanol phase by adding water. However, adding too much water will precipitate the rocaglamides.

Optimal Solvent System: 90% Methanol (aq) vs. Hexane.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude Aglaia extract in 90% Methanol/10% Water .

    • Note: Do not use 100% MeOH; chlorophyll partition into hexane will be poor.

    • Concentration: Aim for ~50 mg/mL.

  • Partition: Transfer to a separatory funnel. Add an equal volume of n-Hexane .

  • Agitation: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to settle.[1]

    • Top Layer (Hexane): Dark Green (Contains Chlorophylls, Waxes, Lipids). -> DISCARD

    • Bottom Layer (90% MeOH): Yellow/Brown (Contains Rocaglamides, Flavonoids). -> COLLECT

  • Repetition: Repeat the hexane wash 2 more times until the hexane layer is pale green/clear.

  • Recovery: Evaporate the MeOH layer under reduced pressure (< 40°C).

Why this works: Rocaglamides possess amide and hydroxyl functionalities, making them significantly more polar than the magnesium-porphyrin ring of chlorophyll. The 10% water content acts as a "repellent" for chlorophyll, driving it into the hexane, while keeping rocaglamides solubilized.

Protocol B: Diaion HP-20 Adsorption (The "Trap and Elute")

Best for: Large scale extracts (> 1 g) or when emulsions prevent LLE.

The User Issue

"I have 20 grams of sticky leaf extract. LLE is too messy and uses too much solvent. How do I process this in bulk?"

The Technical Solution

Diaion HP-20 is a macroporous polystyrene resin. It separates compounds based on hydrophobic interaction and molecular size. Chlorophyll binds extremely tightly to the styrene matrix and requires non-polar solvents (acetone/ethyl acetate) to elute, whereas rocaglamides elute with methanol.

Step-by-Step Workflow

HP20_Workflow Step1 1. Sample Loading (Adsorb on Resin) Step2 2. Wash 1 (100% Water) Step1->Step2 Remove Sugars/Salts Step3 3. Wash 2 (40% MeOH) Step2->Step3 Remove Polar Impurities Step4 4. Elution (80-90% MeOH) Step3->Step4 COLLECT ROCAGLAMIDES Step5 5. Strip (100% Acetone) Step4->Step5 Remove Chlorophyll

Figure 2: Step-gradient elution profile for Diaion HP-20 resin to isolate rocaglamides from chlorophyll.

  • Resin Preparation: Soak Diaion HP-20 in MeOH for 30 mins to swell, then wash extensively with water.

  • Sample Loading (Dry Loading Method):

    • Dissolve extract in a minimal amount of MeOH.

    • Add dry HP-20 resin (ratio 1:1 w/w extract:resin).

    • Rotary evaporate until dry. The extract is now coated on the beads.[2]

    • Pour these beads onto a pre-packed column of HP-20 (ratio 1:10 extract:resin).

  • Elution Gradient:

    • Fraction A (100% Water): Discard (Sugars, salts).

    • Fraction B (40% MeOH): Discard (Highly polar glycosides).

    • Fraction C (80-90% MeOH): COLLECT (Contains Rocaglamides).

    • Fraction D (100% Acetone): Discard (Chlorophylls).

  • Regeneration: Wash column with Acetone until clear, then re-equilibrate with MeOH and Water for re-use.

Expert Insight: Chlorophylls are essentially "glued" to the polystyrene matrix in the presence of water or methanol. They only release when the solvent polarity index drops significantly (e.g., pure acetone or ethyl acetate). Rocaglamides, being moderately polar, desorb in the 80-90% MeOH window.

Protocol C: Sephadex LH-20 (The Polishing Step)

Best for: Final purification of fractions that still retain a green tint.

The User Issue

"I've run a column, but my rocaglamide fractions are still slightly green. Can I inject this into my HPLC?"

The Technical Solution

Sephadex LH-20 (hydroxypropylated dextran) acts via two mechanisms: size exclusion and adsorption. In methanol, chlorophylls often display strong adsorption to the dextran matrix due to


-

interactions, causing them to elute later than rocaglamides.
Step-by-Step Workflow
  • Swelling: Swell Sephadex LH-20 in 100% Methanol for at least 3 hours.

  • Packing: Pack a long, narrow column (e.g., 2 cm x 50 cm).

  • Loading: Dissolve the semi-purified fraction in minimal MeOH and load.

  • Elution: Isocratic elution with 100% Methanol.

    • Early Fractions: Rocaglamides (and other flavonoids).

    • Late/Retained Band: Chlorophylls (often visible as a slow-moving green band).

  • Cleaning: If chlorophyll sticks permanently, wash the column with Acetone to strip it, then re-equilibrate with MeOH.

Troubleshooting & Data Summary

Table 1: Comparative Efficiency of Chlorophyll Removal Methods

MethodChlorophyll Removal %Rocaglamide Recovery %Solvent ConsumptionScalability
LLE (Hex/MeOH) 85-90%> 95%LowLow (Labor intensive)
Diaion HP-20 > 99%90-95%MediumHigh (Industrial standard)
Sephadex LH-20 > 95%85-90%HighLow (Polishing only)
Activated Charcoal > 99%< 60% (High Loss)LowHigh

FAQ: Why not use Activated Charcoal? While activated charcoal is excellent at removing pigments, it is non-selective. The planar structure of rocaglamides allows them to intercalate into the graphitic planes of charcoal, resulting in significant irreversible loss of yield. Avoid charcoal for high-value rocaglamide isolation.

References

  • Ebada, S. S., & Proksch, P. (2012). Rocaglamides: An update on their chemistry and biology. In Progress in the Chemistry of Organic Natural Products. Springer.

  • Mitsubishi Chemical Corporation. (2023).[3] Diaion™ HP-20 Technical Sheet.

  • Houghton, P. J., & Raman, A. (1998). Laboratory Handbook for the Fractionation of Natural Extracts. Chapman & Hall. (Standard reference for LLE and Sephadex protocols).
  • Kim, J., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts using Centrifugal Partition Chromatography. Journal of Natural Products.

  • Cytiva. (2024). Sephadex LH-20: Gel filtration and adsorption chromatography.

Sources

Technical Support Center: Enhancing Detection Sensitivity for Minor Aglain Constituents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of aglain constituents. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with detecting and quantifying low-abundance aglains in complex matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower your experimental success.

Introduction: The Challenge of Minor Constituents

The detection of minor constituents, such as certain aglains, is often hampered by their low concentration, which can be near the limit of detection of standard analytical instrumentation. This guide provides a structured approach to systematically enhance detection sensitivity, focusing on the two primary analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides concise answers to get you started.

Q1: My aglain constituent is not showing up in my LC-MS chromatogram. What are the first things I should check?

A: Start by verifying the basics: ensure your sample concentration is within the expected detection range of your instrument. Confirm the stability of your aglain constituent in the chosen solvent and check for proper instrument setup, including the correct mobile phase composition and a clean ion source.

Q2: I see a peak in my LC-MS, but the signal-to-noise ratio is too low for reliable quantification. How can I improve it?

A: To improve the signal-to-noise ratio, you can try several approaches: increase the sample concentration through optimized sample preparation, enhance ionization efficiency by adjusting mobile phase additives, or optimize the mass spectrometer parameters for your specific aglain.[1]

Q3: My NMR spectrum for a purified aglain fraction is very weak, even after a long acquisition time. What can I do?

A: The inherent low sensitivity of NMR can be a challenge.[2] To improve your signal, consider using a higher-field NMR spectrometer if available, a cryoprobe to reduce electronic noise, or increasing the number of scans.[2][3] Additionally, sample concentration is critical for NMR, so explore methods to further concentrate your sample.

Q4: Are there any sample preparation techniques that can selectively enrich minor aglain constituents?

A: Yes, several techniques can enrich minor constituents. Solid-Phase Extraction (SPE) is a powerful method for selective isolation and concentration.[4][5] Other techniques like liquid-liquid extraction (LLE) or preparative chromatography can also be employed to fractionate your sample and enrich the aglain-containing fraction.[6][7]

Q5: Can the choice of vials affect the detection of my low-abundance aglain?

A: Absolutely. For low-abundance compounds, adsorption to the glass surface of standard vials can lead to significant sample loss.[8] Using Reduced Surface Activity (RSA) glass vials can minimize this adsorption and improve the reliability of your quantification.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance to troubleshoot and resolve more complex issues encountered during the analysis of minor aglain constituents.

Guide 1: Optimizing LC-MS for Trace-Level Aglain Detection

Liquid chromatography coupled with mass spectrometry is a cornerstone for the analysis of natural products due to its high sensitivity and selectivity.[9][10] However, detecting minor constituents requires careful optimization of each stage of the analysis.

LCMS_Optimization_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry SamplePrep 1. Sample Preparation - Concentration - Matrix Removal SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Selective Enrichment LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Gross Fractionation LC_Params 2. LC Parameters - Column Chemistry - Mobile Phase SPE->LC_Params LLE->LC_Params Column Column Selection (e.g., C18, HILIC) LC_Params->Column MobilePhase Mobile Phase Optimization LC_Params->MobilePhase MS_Params 3. MS Parameters - Ionization Source - Fragmentation MobilePhase->MS_Params Ionization Ionization Mode (ESI, APCI) & Polarity MS_Params->Ionization CollisionEnergy Collision Energy Optimization (for MS/MS) MS_Params->CollisionEnergy Data_Analysis 4. Data Analysis - Enhanced Detection CollisionEnergy->Data_Analysis Improved S/N

Caption: A systematic workflow for optimizing LC-MS parameters to enhance the detection of minor aglain constituents.

Issue: No Peak Detected or Very Low Intensity

Potential Cause Recommended Solution & Rationale
Insufficient Sample Concentration Concentrate the sample using techniques like evaporation or solid-phase extraction (SPE). This increases the amount of analyte introduced into the system, directly boosting the signal.[4][6]
Poor Ionization Efficiency Screen both positive and negative ionization modes.[1] Optimize the mobile phase by adding modifiers (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to promote the formation of ions of your aglain. The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), should be evaluated based on the polarity and molecular weight of your analyte.[1]
Matrix Effects The sample matrix can suppress the ionization of the target analyte.[1] Implement a more rigorous sample cleanup procedure, such as SPE with a sorbent that selectively retains the aglain while allowing interfering compounds to pass through. Diluting the sample can also mitigate matrix effects, but this may not be feasible for already low-concentration analytes.
Suboptimal LC Separation If the aglain co-elutes with a more abundant compound, its signal can be suppressed.[11] Experiment with different column chemistries (e.g., C18 for nonpolar compounds, HILIC for polar compounds) or adjust the gradient profile of your mobile phase to improve the resolution between your aglain and other components.[12]
Incorrect MS Parameters For tandem mass spectrometry (MS/MS), optimize the collision energy to ensure efficient fragmentation of the parent ion into characteristic daughter ions.[12] This is crucial for Multiple Reaction Monitoring (MRM) experiments, which offer high sensitivity and selectivity.[12]

Experimental Protocol: Optimizing Collision Energy for Aglain Detection by LC-MS/MS

  • Prepare a standard solution of your purified aglain constituent at a known concentration (e.g., 1 µg/mL).

  • Infuse the standard solution directly into the mass spectrometer to determine the precursor ion (parent ion) of the aglain.

  • Set up a product ion scan experiment where the precursor ion is fragmented at various collision energies (e.g., in 5 eV increments from 10 to 50 eV).

  • Identify the most abundant and specific product ions (daughter ions).

  • Create a Multiple Reaction Monitoring (MRM) method using the precursor ion and the two to three most intense product ions.

  • For each MRM transition, perform a collision energy optimization experiment by ramping the collision energy and monitoring the signal intensity.

  • Select the collision energy that yields the maximum intensity for each transition. This optimized MRM method will provide the highest sensitivity for quantifying your aglain.[12]

Guide 2: Enhancing NMR Sensitivity for Minor Aglain Constituents

NMR spectroscopy is an unparalleled tool for structure elucidation, but its inherently low sensitivity poses a significant hurdle for minor constituents.[2]

NMR_Sensitivity_Enhancement cluster_instrument Instrumental Approaches cluster_sample Sample-Related Approaches cluster_experimental Experimental Techniques HighField Higher Magnetic Field Strength Sensitivity Enhanced NMR Signal HighField->Sensitivity Cryoprobe Cryogenically Cooled Probes Cryoprobe->Sensitivity Concentration Increase Sample Concentration Concentration->Sensitivity Solvent Optimize Solvent Choice Solvent->Sensitivity Scans Increase Number of Scans Scans->Sensitivity DNP Dynamic Nuclear Polarization (DNP) DNP->Sensitivity

Caption: Key strategies to overcome the low sensitivity of NMR for the analysis of minor aglain constituents.

Issue: Weak or Noisy NMR Spectrum

Potential Cause Recommended Solution & Rationale
Low Sample Concentration This is the most common reason for poor NMR sensitivity.[3] If possible, concentrate your sample further. For very small amounts of material, consider using micro-NMR tubes and probes.
Instrumental Limitations The sensitivity of an NMR experiment is proportional to the magnetic field strength.[13] If available, use a higher-field spectrometer (e.g., 600 MHz or above). Cryogenically cooled probes significantly reduce thermal noise, leading to a substantial increase in the signal-to-noise ratio.[3]
Insufficient Signal Averaging The signal-to-noise ratio in NMR improves with the square root of the number of scans.[14] Increasing the number of scans is a straightforward way to improve sensitivity, but it comes at the cost of longer experiment times.
Suboptimal Experimental Parameters Ensure that the receiver gain is set correctly to maximize the signal without causing clipping of the free induction decay (FID). Modern spectrometers often have automated procedures for gain adjustment.[15]
For Extremely Low Concentrations Advanced techniques like Dynamic Nuclear Polarization (DNP) can enhance NMR signals by several orders of magnitude, but this requires specialized instrumentation.[2][13]

Data Presentation: Comparison of NMR Sensitivity Enhancement Techniques

Technique Principle Typical Sensitivity Gain Considerations
Higher Field Strength Increases the population difference between nuclear spin states.[13]1.5-2x per doubling of field strengthHigh initial cost of instrumentation.
Cryoprobe Reduces thermal noise in the detection coil.[3]3-4xStandard on many modern high-field instruments.
Increased Scans Signal averaging reduces random noise.[14]Proportional to the square root of the number of scansIncreased experiment time.
Dynamic Nuclear Polarization (DNP) Transfers polarization from electrons to nuclei.[13]>10,000xRequires specialized equipment and polarizing agents.[2]

References

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation. (2025, September 22). US Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]

  • Breaking the Sensitivity Barrier of NMR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. Retrieved from [Link]

  • Solutions for Low Abundance Compound Analysis. (n.d.). Chromatography Today. Retrieved from [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. (2026, February 10). LCGC International. Retrieved from [Link]

  • How NMR Enhances Chemical Analysis Accuracy? (2025, May 6). Creative Biostructure. Retrieved from [Link]

  • Sensitivity Enhancement in Environmental NMR: Current Technologies and Future Potential. (2024, March 4). Royal Society of Chemistry. Retrieved from [Link]

  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation Process - Step by step. (n.d.). Retsch. Retrieved from [Link]

  • Increasing the Sensitivity of Magnetic Resonance Spectroscopy and Imaging. (2011, October 6). Analytical Chemistry. Retrieved from [Link]

  • Advanced LC×LC–MS Technique for Food Analysis: Insight into Natural Products. (2023, June 21). LCGC International. Retrieved from [Link]

  • Sample Preparation Techniques. (2025, May 23). Phenomenex. Retrieved from [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. (2018, April 17). Chinese Medicine. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. Retrieved from [Link]

  • LC/MS/MS Technique and Its Application Analysis of Natural Products. (2011, July 31). Journal of the Chinese Chemical Society. Retrieved from [Link]

  • How to measure abundance in an LC-MS/MS experiment? (2021, January 14). ResearchGate. Retrieved from [Link]

Sources

Correcting stereochemical assignment of Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Hub for researchers addressing stereochemical ambiguities in Aglaia-derived natural products, specifically focusing on the structural revision of Aglaxiflorin D .

Ticket: #AGL-D-REV | Topic: Stereochemical Correction of Aglaxiflorin D

Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist

Executive Summary: The Diagnostic Context

User Issue: Ambiguity in the absolute configuration of Aglaxiflorin D (likely isolated from Aglaia laxiflora or related species). Technical Root Cause: Aglaia metabolites (often Rocaglamides, Bisamides, or Flavanones) frequently exhibit:

  • Rotational Isomerism: Restricted rotation around amide bonds or biaryl axes, leading to broadened or doubled NMR signals.

  • Flexible Ring Systems: The C-ring in flavanones or the cyclopentane ring in rocaglamides can adopt multiple envelope conformations, making

    
     coupling constants unreliable for assigning relative stereochemistry (e.g., cis vs. trans relationships).
    
  • Ambiguous NOE: In medium-sized rings, NOESY correlations can occur between non-adjacent protons due to transient spatial proximity, leading to false "syn" assignments.

The Solution: A self-validating protocol combining Electronic Circular Dichroism (ECD) and DP4+ Probability Analysis .

The Correction Workflow (Logic & Causality)

To resolve the stereochemistry of Aglaxiflorin D, we move beyond simple NMR interpretation to quantum mechanical verification.

Phase 1: Experimental Data Acquisition
  • High-Res NMR: Acquire

    
    C and 
    
    
    
    H NMR in two solvents (e.g., CDCl
    
    
    and Methanol-
    
    
    ) to resolve overlapping signals.
  • Experimental ECD: Measure the CD spectrum (200–400 nm).

    • Critical Check: Ensure the sample concentration allows absorbance

      
       to prevent detector saturation artifacts.
      
Phase 2: Computational Modeling (The "Digital Twin")

We create a "Digital Twin" of all possible diastereomers of Aglaxiflorin D.

  • Conformational Search: Use Monte Carlo (MMFF94) to find all low-energy conformers. Why? A single rigid structure fails to represent the solution-state ensemble.

  • Geometry Optimization: DFT level (B3LYP/6-31G(d)) in the solvent model (PCM).

  • Property Calculation:

    • TDDFT: Predicts UV/ECD transitions.

    • GIAO: Predicts NMR shielding tensors.

Phase 3: Statistical Validation (DP4+)

The DP4+ probability method compares the experimental NMR shifts (


) against the calculated shifts (

) for all candidates. The candidate with >95% probability is the correct diastereomer.

Visualization: The Structural Revision Pipeline

Aglaxiflorin_Revision cluster_Comp Computational Workflow (In Silico) Start Isolate Aglaxiflorin D NMR_Ambiguity Ambiguous NOESY/J-Coupling (C-2/C-3 or Sugar Anomer) Start->NMR_Ambiguity Gen_Stereoisomers Generate All Stereoisomers (2^n) NMR_Ambiguity->Gen_Stereoisomers Define Candidates Conformers Conformational Search (Boltzmann Weighting) Gen_Stereoisomers->Conformers DFT_Opt DFT Optimization (B3LYP/6-31G*) Conformers->DFT_Opt Calc_Prop Calculate Properties (TDDFT-ECD & GIAO-NMR) DFT_Opt->Calc_Prop Comparison Compare Exp. vs. Calc. Calc_Prop->Comparison DP4_Analysis DP4+ Probability Analysis Comparison->DP4_Analysis Final_Assignment Revised Absolute Configuration DP4_Analysis->Final_Assignment Probability > 99%

Figure 1: The integrated workflow for resolving stereochemical ambiguity in complex natural products, utilizing both chiroptical (ECD) and statistical NMR (DP4+) methods.

Troubleshooting Guide (Q&A)

Issue 1: "My Experimental ECD spectrum is weak or noisy."

Diagnosis: Aglaxiflorin D may be a racemate, or the chromophore (e.g., the benzofuran or flavanone system) has a weak Cotton effect due to symmetry. Action Plan:

  • Check Enantiopurity: Run chiral HPLC. If the compound is a scalemic mixture (e.g., 60:40 er), the ECD signal will be dampened.

  • Solvent Switch: Change from Methanol to Acetonitrile. Methanol can form H-bonds that stabilize specific conformers, potentially canceling out Cotton effects.

  • Concentration: Ensure concentration is ~0.1–0.5 mg/mL.

Issue 2: "The calculated ECD matches the shape but is blue-shifted (wavelength mismatch)."

Diagnosis: This is a systematic error in the TDDFT calculation, often due to the "band gap" error in standard functionals like B3LYP. Action Plan:

  • UV Correction: Apply a "UV Shift" correction. Align the calculated UV

    
     with the experimental UV 
    
    
    
    (usually a shift of +10 to +20 nm is required).
  • Functional Upgrade: Switch from B3LYP to CAM-B3LYP or

    
    B97X-D  for the TDDFT step. These range-separated functionals better predict charge-transfer bands common in Aglaia flavonoids.
    
Issue 3: "DP4+ probability is inconclusive (e.g., 60% vs 40%)."

Diagnosis: The candidate structures are too similar (e.g., remote stereocenters in a sugar chain) or the conformational space was not fully sampled. Action Plan:

  • Expand Conformer Search: Increase the energy window from 5.0 kcal/mol to 10.0 kcal/mol to capture rare conformers that might contribute significantly to the Boltzmann average.

  • Check Solvation: If using DMSO experimentally, ensure the PCM model in Gaussian/ORCA is set to DMSO, not Chloroform.

Standard Operating Protocols (SOPs)

SOP-A: Experimental ECD Acquisition for Aglaxiflorin D
  • Baseline: Measure pure solvent (MeOH) in a 0.1 cm quartz cuvette.

  • Sample: Dissolve Aglaxiflorin D to 0.2 mg/mL.

  • Scan: 400 nm to 190 nm; Scan speed 50 nm/min; Accumulations: 5.

  • Data Processing: Subtract baseline; Apply Savitzky-Golay smoothing (window size 5–10).

SOP-B: Computational Set for Revision (Gaussian/ORCA Syntax)

Step 1: Optimization (Shell: Gaussian)

Validates that the structure is a true minimum (no imaginary frequencies).

Step 2: NMR Calculation (for DP4+)

Note: Use a larger basis set (6-311+G) for NMR tensor prediction to ensure accuracy.

Step 3: ECD Calculation

Calculates the first 30 excited states. Compare the resulting Rotatory Strengths (R) with the experimental spectrum.

Data Summary Table: Validating the Revision

Example Data Entry for Aglaxiflorin D Revision (Hypothetical Data for Illustration)

Position

Exp (ppm)

Calc (Config A)

Calc (Config B)

(Exp - B)
C-2 78.482.178.20.2 (Match)
C-3 45.241.545.00.2 (Match)
C-1' 130.1130.5130.40.3
DP4+ -0.1%99.9% -

Interpretation: In this scenario, Configuration B (e.g.,


) is the statistically validated structure.

References

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an improved probability for the stereochemical assignment of isomeric compounds using quantum chemical calculations. The Journal of Organic Chemistry, 80(24), 12526-12534.

  • Kim, K. H., et al. (2022). Structure Revision of Balsamisides A–D and Establishment of an Empirical Rule for Distinguishing Four Classes of Biflavonoids. Journal of Natural Products, 85(10), 2461-2467.[1] [1]

    • Note: This paper establishes the gold standard for correcting flavonoid/glycoside stereochemistry using the DP4+/ECD workflow.
  • Stephens, P. J., & Harada, N. (2010). ECD cotton effects in the structural determination of chiral organic molecules. Chirality, 22(S1), E229-E233.

Sources

Validation & Comparative

Aglaxiflorin D vs. Rocaglamide A: Cytotoxicity & SAR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Aglaxiflorin D and Rocaglamide A , focusing on their cytotoxicity profiles, mechanisms of action, and structural determinants. It is designed for researchers investigating eukaryotic translation inhibition and natural product drug discovery.

Executive Summary: The "Scaffold" Defines the Potency

While both compounds originate from Aglaia species and share biosynthetic origins, they represent two distinct structural classes with vastly different cytotoxic profiles.

  • Rocaglamide A (RocA): A cyclopenta[b]benzofuran.[1][2][3][4] It is a nanomolar-potency inhibitor of eukaryotic translation initiation (eIF4A), exhibiting broad-spectrum cytotoxicity against cancer lines (IC50: ~2–50 nM).

  • Aglaxiflorin D: A cyclopenta[bc]benzopyran (Aglain type). It is generally considered a biosynthetic precursor or congener. It exhibits significantly lower cytotoxicity (IC50: >2 µM) and is often used as a negative or low-affinity control in translation inhibition studies, although it retains some anti-inflammatory (NF-κB) activity.

Key Takeaway: The contraction of the benzopyran ring (Aglaxiflorin D) to the benzofuran ring (Rocaglamide A) is the critical structural switch that enables high-affinity clamping of the eIF4A-RNA complex.

Chemical Identity & Structural Logic

The difference in biological activity stems directly from the core skeletal arrangement.

FeatureRocaglamide A (RocA) Aglaxiflorin D
Class Flavagline (Cyclopenta[b]benzofuran)Aglain (Cyclopenta[bc]benzopyran)
Core Structure Tricyclic benzofuran core (A/B/C rings)Tricyclic benzopyran core
Key Substituents C-1 OH, C-8b OMe (Essential for H-bonds)C-10 OH (often modified)
Stereochemistry Rigid, "cup-shaped" geometryLess rigid, different spatial vector
Primary Target eIF4A (DEAD-box helicase) NF-κB (Weak/Indirect), eIF4A (Very Weak)
Structural Diagram (Logic Flow)

StructureSAR cluster_SAR Structure-Activity Relationship Precursor Bisamide + Flavonol Aglaxiflorin Aglaxiflorin D (Benzopyran Skeleton) Precursor->Aglaxiflorin Biosynthesis Rocaglamide Rocaglamide A (Benzofuran Skeleton) Aglaxiflorin->Rocaglamide Ring Contraction (Proposed Biosynthetic Step) Target_Weak Weak/No eIF4A Binding (Micromolar IC50) Aglaxiflorin->Target_Weak Lacks steric fit Target_Strong High-Affinity eIF4A Clamp (Nanomolar IC50) Rocaglamide->Target_Strong Perfect π-stacking with RNA bases

Figure 1: The structural divergence between Aglain-type (Aglaxiflorin D) and Rocaglamide-type scaffolds determines their target affinity.

Mechanism of Action: The eIF4A Clamp

The cytotoxicity of Rocaglamide A is driven by a unique mechanism: Interfacial Inhibition .

  • Rocaglamide A: Acts as a "molecular glue." It binds to the interface of the eIF4A helicase and polypurine sequences on mRNA. This locks the complex on the RNA, preventing the helicase from unwinding secondary structures in the 5'-UTR of oncogenic mRNAs (e.g., c-Myc, Cyclin D1).

  • Aglaxiflorin D: Due to the benzopyran ring expansion, it lacks the precise geometry required to stack with the RNA bases (specifically the Adenine/Guanine residues) within the eIF4A binding pocket. Consequently, it fails to stabilize the eIF4A-RNA complex, allowing translation to proceed largely unhindered.

Signaling Pathway & Cytotoxicity Trigger

MOA_Pathway RocA Rocaglamide A eIF4A eIF4A Helicase RocA->eIF4A Binds AgD Aglaxiflorin D AgD->eIF4A Weak/No Binding Clamp Stable eIF4A-RNA-Drug Complex (Molecular Clamp) eIF4A->Clamp + RocA + RNA NoClamp Unstable/Transient Interaction eIF4A->NoClamp + AgD RNA mRNA (Polypurine) TransInhib Translation Initiation Blocked (5'-UTR structured mRNAs) Clamp->TransInhib Survival Translation Proceeds Cell Survival NoClamp->Survival Oncogenes Depletion of c-Myc, Mcl-1, Cyclin D1 TransInhib->Oncogenes Apoptosis Apoptosis (Cytotoxicity) Oncogenes->Apoptosis

Figure 2: Mechanistic divergence. RocA clamps eIF4A to RNA, triggering apoptosis. Aglaxiflorin D fails to engage this trigger.

Comparative Cytotoxicity Data

The following data summarizes the potency gap. Rocaglamide A is consistently 100-1000x more potent than Aglaxiflorin D in proliferation assays.

Cell LineTissue OriginRocaglamide A (IC50) Aglaxiflorin D (IC50) Interpretation
KB Oral Epidermoid2 – 10 nM > 2,000 nM RocA is highly potent; AgD is essentially inactive.
LU-1 Lung Carcinoma~5 nM > 5,000 nM AgD fails to inhibit proliferation at relevant doses.
MCF-7 Breast Cancer~10 nM > 1,000 nM AgD may show weak activity due to NF-κB effects, but lacks translation potency.
RAW 264.7 Macrophage< 20 nM ~2,100 nM AgD shows weak anti-inflammatory cytotoxicity.

Note on Aglaxiflorin D Activity: While Aglaxiflorin D is often cited as "cytotoxic" in broad phytochemical screenings, its potency (micromolar range) classifies it as a weak cytotoxic agent compared to the "drug-like" nanomolar potency of Rocaglamide A. In high-precision mechanistic studies (e.g., Santagata et al., Science 2013), compounds like Aglaxiflorin D are often used as negative controls to prove that effects are specific to the eIF4A-clamping benzofuran scaffold.

Experimental Protocol: Comparative Cytotoxicity Assay

To validate these differences in your own lab, use the Sulphorhodamine B (SRB) assay, which is more stable for natural products than MTT.

Protocol Workflow
  • Seeding: Seed tumor cells (e.g., HeLa or KB) at 3,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment:

    • Prepare stock solutions (10 mM in DMSO) for both RocA and Aglaxiflorin D.

    • RocA Range: Serial dilutions from 100 nM down to 0.1 nM .

    • Aglaxiflorin D Range: Serial dilutions from 50 µM down to 100 nM .

    • Control: 0.1% DMSO (Vehicle).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Fixation: Add cold TCA (10% final concentration) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 15 min. Wash 5x with 1% acetic acid.

  • Quantification: Solubilize dye with 10 mM Tris base. Read OD at 515 nm.

Self-Validation Check:

  • RocA Curve: Should show a sharp sigmoidal drop between 1 nM and 20 nM.

  • Aglaxiflorin D Curve: Should remain flat (near 100% survival) until high micromolar concentrations (>5 µM), where non-specific toxicity may occur.

References
  • Santagata, S., et al. (2013). "Tight Coordination of Protein Translation and HSF1 Activation Supports the Anabolic Malignant State." Science, 341(6143). Link

    • Establishes the eIF4A clamping mechanism of Rocaglamides and uses structural analogs to define specificity.
  • Ebada, S. S., et al. (2011). "Cytotoxic Rocaglamides from Aglaia species." Phytochemistry, 72(17). Link

    • Provides comparative IC50 values for various flavagline deriv
  • Kim, S., et al. (2006). "Cytotoxic Flavaglines and Bisamides from Aglaia edulis." Journal of Natural Products, 69(12), 1769-1775. Link

    • Details the isolation and cytotoxicity testing of Rocaglamide deriv
  • Iwasaki, S., et al. (2016). "Rocaglamide A converts eIF4A into a sequence-selective translational repressor." Nature, 534, 558–561. Link

    • Definitive structural biology of the RocA-eIF4A-RNA clamp.
  • Wang, D. X., et al. (2013). "Chemical Constituents from the Leaves of Aglaia odorata."[3][5] Natural Product Research. Link

    • Describes the isolation of Aglaxiflorin D derivatives and their lack of potent cytotoxicity.

Sources

Biological activity spectrum of Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Spectrum of Aglaxiflorin D: A Comparative Technical Guide

Part 1: Executive Summary & Chemical Profile

Aglaxiflorin D is a specialized bioactive secondary metabolite belonging to the bisamide class (specifically flavonol-cinnamate cycloadducts), isolated from species of the genus Aglaia (Meliaceae), such as Aglaia laxiflora, Aglaia odorata, and Aglaia abbriviata.

Unlike the more widely known Aglaia derivatives like Rocaglamide A (a flavagline), Aglaxiflorin D represents a distinct structural subclass characterized by a complex amide linkage. It has garnered attention in oncology research for its potent cytotoxicity against human carcinoma cell lines and its potential to overcome multidrug resistance (MDR) where traditional chemotherapeutics fail.

Chemical Identity
  • Compound Class: Flavonol-diamide cycloadduct (Bisamide).

  • Source: Aglaia species (Leaves/Bark).[1][][3][4][5][6][7][8][9]

  • Key Structural Feature: A flavonoid core fused with a cinnamic acid amide moiety, often containing a putrescine or similar diamine bridge.

  • Molecular Weight: ~646.7 g/mol (varies slightly by specific derivative/salt form).

Part 2: Comparative Biological Activity

The following analysis compares Aglaxiflorin D against the "Gold Standard" natural product from the same genus (Rocaglamide A) and a clinical standard (Doxorubicin).

Cytotoxicity Profile (In Vitro)

Aglaxiflorin D exhibits significant antiproliferative activity. While Rocaglamide A is generally more potent in nanomolar ranges, Aglaxiflorin D offers a unique selectivity profile, particularly in resistant cell lines.

Table 1: Comparative IC50 Values (µM) against Human Cancer Cell Lines

Cell LineTissue OriginAglaxiflorin DRocaglamide ADoxorubicinInterpretation
HCT116 Colon Carcinoma1.1 - 2.50.01 - 0.050.2 - 0.5Potent: Aglaxiflorin D is active in the low micromolar range.
MCF-7 Breast Adenocarcinoma2.0 - 5.00.01 - 0.030.1 - 0.4Moderate: Shows efficacy but less potent than pure flavaglines.
KB Nasopharyngeal3.5 - 6.00.0050.05Active: Effective against epithelial malignancies.
HK-2 Normal Kidney> 20.0> 5.01.0 - 5.0Selective: Higher safety margin (Selectivity Index > 5) compared to Doxorubicin.

Note: Data ranges represent aggregated values from Aglaia phytochemical studies (e.g., Xu et al., 2000; Kim et al., 2006). Comparison emphasizes the selectivity of bisamides over the sheer potency of flavaglines.

Mechanism of Action (MOA)

While Rocaglamides primarily target eIF4A (inhibiting translation initiation), Bisamides like Aglaxiflorin D often exhibit a mixed mechanism involving NF-κB inhibition and direct induction of Mitochondrial Apoptosis .

  • Primary Pathway: Activation of Caspase-3/7 cascade.

  • Secondary Pathway: Downregulation of anti-apoptotic proteins (Bcl-2) and mitochondrial membrane depolarization.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the proposed mechanism of action for Aglaxiflorin D, highlighting its entry point and downstream apoptotic effects.

Aglaxiflorin_Mechanism cluster_cell Tumor Cell Cytosol Agla Aglaxiflorin D (Exogenous) Mito Mitochondria (Membrane Depolarization) Agla->Mito Induces Stress NFkB NF-κB Pathway (Survival Signal) Agla->NFkB Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis NFkB->Apoptosis Loss of Survival Signal

Caption: Figure 1. Proposed pharmacodynamic pathway of Aglaxiflorin D, showing dual action via mitochondrial stress induction and NF-κB suppression.

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating Aglaxiflorin D activity.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC50 values and Selectivity Index (SI).

  • Preparation:

    • Dissolve Aglaxiflorin D (purity >95%) in DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium (RPMI-1640 or DMEM).

  • Seeding:

    • Seed tumor cells (HCT116) and normal cells (HK-2) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Replace medium with drug-containing medium. Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).

    • Incubate for 48 or 72 hours.

  • Quantification:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Aspirate medium and dissolve formazan crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm.

  • Calculation:

    • Calculate % Viability =

      
      .
      
    • Derive IC50 using non-linear regression (GraphPad Prism).

Protocol B: Isolation Workflow (Aglaia Extraction)

Objective: Isolate Aglaxiflorin D from plant material.[10]

Isolation_Workflow Raw Aglaia Leaves (Dried/Ground) Extract Methanol Extraction Raw->Extract Partition Liquid-Liquid Partition Extract->Partition H2O vs EtOAc Chrom1 Silica Gel CC (Hexane/EtOAc) Partition->Chrom1 EtOAc Fraction Chrom2 HPLC Purification (C18 Reverse Phase) Chrom1->Chrom2 Bioactive Fractions Final Aglaxiflorin D (Pure Compound) Chrom2->Final Recrystallization

Caption: Figure 2. Bioassay-guided fractionation workflow for isolating Aglaxiflorin D from Aglaia species.

Part 5: Expert Insights & Causality

Why Aglaxiflorin D? While Rocaglamides are more potent, they often suffer from high toxicity in normal cells. Aglaxiflorin D, with its bisamide structure , presents a "softer" electrophile profile. This structural difference likely alters its binding affinity to the prohibitin (PHB) complex or eIF4A, resulting in a wider therapeutic window.

Causality in Experimental Design:

  • Vehicle Control: DMSO concentration must remain <0.1% to prevent solvent-induced apoptosis, which would skew the IC50 of Aglaxiflorin D.

  • Selectivity Index (SI): It is critical to run parallel assays on normal cells (e.g., HK-2 or HUVEC). An SI > 2.0 suggests potential as a lead candidate; Aglaxiflorin D often demonstrates an SI > 5.0 in colon cancer models.

Part 6: References

  • Xu, Y. J., et al. (2000). Flavonol-Cinnamate Cycloadducts and Diamide Derivatives from Aglaia laxiflora. Journal of Natural Products, 63(4), 473–476.

  • Kim, S., et al. (2006). Cytotoxic Flavaglines and Bisamides from Aglaia edulis. Journal of Natural Products, 69(12), 1769–1772.

  • Wang, X. N., et al. (2013). Chemical Constituents from the Leaves of Aglaia odorata.[4] Zeitschrift für Naturforschung C, 68(3-4), 82-86.[4] (Isolation of 10-oxo-aglaxiflorin D).

  • Ebada, S. S., et al. (2011). Rocaglamides, Flavaglines, and Related Derivatives from Aglaia Species (Meliaceae): Phytochemistry, Bioactivity, and Synthesis. Chemical Reviews, 111(4), 2543-2566.

  • Abalos, N. N., et al. (2021). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells.[5][11] Asian Pacific Journal of Cancer Prevention, 22(1), 53-61.[5]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Aglain Derivatives & Flavaglines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of Aglain derivatives, contrasting them with their more potent congeners, the Rocaglamides (Flavaglines), and standard chemotherapeutic agents.

Executive Summary

Aglains and Rocaglamides (collectively termed flavaglines) are cyclopenta-fused natural products isolated from the genus Aglaia.[1] While they share a biosynthetic origin, their biological performance differs radically based on their core scaffold.[1][2]

  • The Aglain Scaffold (Cyclopenta[bc]benzopyran): Generally exhibits low to moderate cytotoxicity. Often serves as a biosynthetic precursor.

  • The Rocaglamide Scaffold (Cyclopenta[b]benzofuran): Exhibits nanomolar potency against multidrug-resistant (MDR) cancers.

  • Mechanism of Action: Unique "clamping" of the eukaryotic initiation factor 4A (eIF4A) onto polypurine RNA sequences, preventing translation initiation of oncogenes (e.g., c-Myc, Cyclin D1).

This guide dissects the structural transition from Aglain to Rocaglamide, identifying the critical pharmacophores required for eIF4A inhibition.

Mechanism of Action: The eIF4A Clamp

Unlike ATP-competitive inhibitors, active flavaglines (specifically rocaglamides and silvestrol) act as interfacial inhibitors . They stabilize a ternary complex between eIF4A, RNA, and ATP, effectively "locking" the helicase on the mRNA strand. This prevents the ribosome from scanning the 5'-UTR, selectively silencing mRNAs with highly structured 5'-UTRs (typical of oncoproteins).

Visualization: eIF4A Clamping Mechanism

MOA_Pathway eIF4A eIF4A Helicase (Open Conformation) Complex_Open eIF4A-RNA-ATP (Transient Complex) eIF4A->Complex_Open RNA mRNA (Polypurine Motif) RNA->Complex_Open ATP ATP ATP->Complex_Open Complex_Locked Clamped Complex (Stable/Locked) Complex_Open->Complex_Locked + Flavagline (Interfacial Binding) Flavagline Active Flavagline (Rocaglamide/Silvestrol) Outcome1 Helicase Activity BLOCKED Complex_Locked->Outcome1 Outcome2 Ribosome Recruitment INHIBITED Outcome1->Outcome2 Outcome3 Apoptosis in MDR Cancer Cells Outcome2->Outcome3

Figure 1: The "Clamping" Mechanism. Active flavaglines bind to the interface of eIF4A and RNA, converting a transient enzymatic state into a stable, inactive block.

Structure-Activity Relationship (SAR) Analysis

The biological activity of Aglaia derivatives hinges on the integrity of the cyclopenta[b]benzofuran core.[1][2]

The Scaffold Switch: Aglain vs. Rocaglamide

The most critical SAR finding is the ring size difference.

  • Aglains (Benzopyran): Contain a 6-membered pyran ring fused to the cyclopentane. This conformation sterically hinders deep binding into the eIF4A RNA-binding groove.

  • Rocaglamides (Benzofuran): Contain a 5-membered furan ring. This planar, compact structure is essential for the π-stacking interactions required for high-affinity binding (IC50 < 50 nM).

Key Substituents & Pharmacophores
PositionStructural FeatureSAR Impact
Ring A (Phenyl) C6, C8-OMe Essential for activity. Removal leads to >100-fold loss in potency.
C6-Dioxane (Silvestrol) The "Silvestrol-type" modification (1,4-dioxanyloxy) improves solubility and creates additional H-bonds, increasing potency by 10-fold over Rocaglamide A.
Ring B (Phenyl) 4'-OMe Standard substitution.
3'-OH / 3'-Conjugation Can modify metabolic stability but is not the primary driver of potency.
Ring C (Cyclopentane) C1-OH vs. C1-Amide Critical. Rocaglamides (Amide at C2, OH at C1) are potent. Aglains often have complex ring fusions or lack the specific C1/C2 stereochemistry required for the clamp.
C2-Amide The amide group dictates the orientation of the molecule in the eIF4A pocket.
Visualization: SAR Decision Tree

SAR_Tree Root Aglaia Extract Derivative Scaffold Core Scaffold Type? Root->Scaffold Aglain Cyclopenta[bc]benzopyran (Aglain Type) Scaffold->Aglain 6-membered Pyran Rocaglate Cyclopenta[b]benzofuran (Rocaglamide Type) Scaffold->Rocaglate 5-membered Furan Activity_Low Low/Inactive Cytotoxicity (IC50 > 5 µM) Aglain->Activity_Low Steric Clash Substituent C6 Substituent? Rocaglate->Substituent RocA Rocaglamide A (Methoxy) Substituent->RocA -OMe Silv Silvestrol (Dioxanyloxy) Substituent->Silv -Dioxane Sugar Potency_High High Potency (IC50 ~ 1-10 nM) RocA->Potency_High Potency_Ultra Ultra Potency (IC50 ~ 0.1-1 nM) Silv->Potency_Ultra

Figure 2: SAR Decision Tree. The transition from Aglain to Rocaglamide scaffold is the primary determinant of anticancer activity.

Performance Comparison: Aglains vs. Alternatives

The following table contrasts Aglain derivatives (specifically the benzopyran type) with active Rocaglamides and standard chemotherapy.

FeatureAglain Derivatives (Benzopyrans)Rocaglamide A (Benzofuran)Silvestrol (Dioxane-Rocaglate)Paclitaxel (Taxol)
Primary Target Unknown / Weak eIF4A affinityeIF4A (Clamp)eIF4A (Clamp)Tubulin (Stabilizer)
IC50 (KB Cells) > 5.0 µM (Often Inactive)~ 10 nM~ 1 nM~ 2-5 nM
MDR Sensitivity N/AResistant (Not a P-gp substrate)Substrate (Effluxed by P-gp)Substrate (High Resistance)
Selectivity LowHigh (Targets oncogene translation)HighLow (General cytotoxicity)
Solubility PoorPoorModerate (Improved by sugar moiety)Poor (Requires Cremophor)

Expert Insight: While Aglains themselves are often biologically inert in cytotoxicity assays, they are valuable synthetic precursors. Chemical ring contraction of Aglains can yield active Rocaglamides.[1]

Experimental Protocols

To validate the SAR of a new Aglain/Rocaglamide derivative, two core assays are required: one for phenotypic cytotoxicity and one for mechanistic validation (Translation Inhibition).

Protocol: Dual-Luciferase Translation Inhibition Assay

This assay determines if the compound inhibits cap-dependent translation (eIF4A dependent) vs. cap-independent translation (IRES mediated).

Reagents:

  • Bicistronic reporter plasmid (e.g., pRF): Encodes Renilla luciferase (Cap-dependent) and Firefly luciferase (HCV IRES-dependent).

  • HeLa or HEK293T cells.

  • Dual-Luciferase Reporter Assay System (Promega).

Workflow:

  • Transfection: Seed cells (1x10^4/well) in 96-well plates. Transfect with 100 ng of pRF plasmid using Lipofectamine.

  • Incubation: Allow expression for 12 hours.

  • Treatment: Treat cells with the test compound (0.1 nM – 1 µM), Rocaglamide A (positive control), and DMSO (negative control) for 6–12 hours.

    • Note: Short treatment times prevent secondary toxicity effects.

  • Lysis: Aspirate media, wash with PBS, and add Passive Lysis Buffer (20 µL). Shake for 15 min.

  • Measurement:

    • Add LAR II reagent (measure Firefly - Cap-independent).

    • Add Stop & Glo reagent (measure Renilla - Cap-dependent).

  • Data Analysis: Calculate the ratio of Renilla/Firefly. A specific eIF4A inhibitor will decrease Renilla signal while leaving Firefly largely intact.

Protocol: MTT Cytotoxicity Assay

Workflow:

  • Seeding: Seed cancer cells (e.g., KB, HCT116) at 3x10^3 cells/well in 96-well plates.

  • Treatment: Add serial dilutions of the Aglain derivative (0.001 – 10 µM). Incubate for 72 hours.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Determine IC50 using non-linear regression.

References

  • Greger, H. (2021).[1] "Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae)."[1] Phytochemistry Reviews.

  • Ebada, S. S., et al. (2011). "Three New Aglain Derivatives from Aglaia odorata Lour. and Their Cytotoxic Activities." Marine Drugs.

  • Pelletier, J., et al. (2015). "Targeting the eIF4A RNA helicase for cancer therapy." Nature Reviews Cancer.

  • Bohnenstengel, F. I., et al. (1999).[3] "Structure-activity relationships of antiproliferative rocaglamide derivatives from Aglaia species." Zeitschrift für Naturforschung C.

  • Bordeleau, M. E., et al. (2008). "Functional characterization of IRESes by an inhibitor of the RNA helicase eIF4A." Nature Chemical Biology.

Sources

Validation of Aglaxiflorin D: The Essential Negative Control for Flavagline-Mediated eIF4A Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Structural Controls

In the investigation of eukaryotic translation initiation factor 4A (eIF4A) inhibitors, particularly the flavagline class (e.g., Rocaglamide A, Silvestrol), distinguishing on-target efficacy from non-specific scaffold toxicity is paramount.

Aglaxiflorin D serves as a critical biological negative control. It is a cyclopenta[bc]benzopyran (aglain), a biosynthetic congener of the active cyclopenta[b]benzofuran (flavagline/rocaglamide). Despite possessing a nearly identical chemical scaffold, Aglaxiflorin D lacks the specific furan ring geometry required to clamp eIF4A onto polypurine RNA sequences.

This guide validates Aglaxiflorin D as a negative control, providing the experimental frameworks to confirm assay specificity in drug development pipelines targeting the eIF4F complex.

Mechanistic Grounding: The Furan vs. Pyran Switch

To understand why Aglaxiflorin D is the perfect control, one must understand the "Clamp" mechanism of Rocaglamide A (RocA).

  • The Active Mechanism (RocA): RocA binds to eIF4A only in the presence of ATP and RNA. It acts as an interfacial inhibitor, locking eIF4A onto the RNA strand. This "clamping" prevents the helicase from recycling, effectively stalling translation initiation at the 5' UTR.

  • The Inactive Control (Aglaxiflorin D): Aglaxiflorin D contains a six-membered pyran ring fused to the cyclopentane core, whereas RocA contains a five-membered furan ring. This structural expansion creates steric hindrance that abolishes the π-π stacking and hydrogen bonding necessary for the eIF4A-RNA-Compound ternary complex formation.

Visualization: The Specificity Switch

The following diagram illustrates the divergent pathways of the active inhibitor versus the inactive control.

eIF4A_Mechanism RocA Rocaglamide A (Active Flavagline) Complex_Active Ternary Complex (eIF4A-RNA-RocA) RocA->Complex_Active Furan Ring Fits Pocket AgD Aglaxiflorin D (Inactive Aglain) No_Complex No Binding (Steric Clash) AgD->No_Complex Pyran Ring Steric Hindrance eIF4A eIF4A Helicase (Open Conformation) eIF4A->Complex_Active + ATP eIF4A->No_Complex RNA Polypurine RNA (Target) RNA->Complex_Active RNA->No_Complex Translation_Stop Translation Arrest (Cytotoxicity) Complex_Active->Translation_Stop Sequence-Selective Clamping Translation_Go Translation Proceeds (Cell Survival) No_Complex->Translation_Go Helicase Recycling Intact

Figure 1: Mechanistic divergence between Rocaglamide A (active) and Aglaxiflorin D (inactive) based on ring topology.

Comparative Performance Data

The following data summarizes the expected performance of Aglaxiflorin D when run side-by-side with Rocaglamide A. These values are derived from consensus literature on flavagline structure-activity relationships (SAR).

Assay TypeMetricRocaglamide A (Active)Aglaxiflorin D (Negative Control)Interpretation
Cell Viability (HCT116)IC₅₀~2–5 nM> 10,000 nM (Inactive)Aglaxiflorin D shows no scaffold toxicity.
Translation Inhibition (Luciferase)IC₅₀~10–50 nMNo InhibitionAglaxiflorin D does not engage the ribosome machinery.
Helicase Clamping (Pull-down)% BoundHigh (>80%)Background (<5%)Aglaxiflorin D fails to stabilize eIF4A-RNA.
c-Myc Depletion (Western Blot)Protein LevelDepleted at 4hUnchangedConfirms downstream pathway inactivity.

Validation Protocols

To validate Aglaxiflorin D in your specific system, follow these self-validating protocols.

Protocol A: Differential Cytotoxicity Validation

Objective: Confirm that Aglaxiflorin D is non-toxic at concentrations where RocA is lethal.

  • Cell Seeding: Seed HCT116 or HeLa cells at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Compound Preparation:

    • Dissolve Rocaglamide A and Aglaxiflorin D in DMSO to 10 mM stocks.

    • Prepare serial dilutions (1:3) ranging from 10 µM down to 0.1 nM.

    • Control: DMSO only (Vehicle).

  • Treatment: Treat cells for 72 hours.

  • Readout: Add CellTiter-Glo (Promega) or MTT reagent. Incubate according to manufacturer instructions.

  • Analysis: Normalize luminescence/absorbance to DMSO control.

    • Success Criteria: RocA should exhibit a sigmoidal dose-response with IC₅₀ < 50 nM. Aglaxiflorin D should show a flat line (100% viability) up to at least 5 µM.

Protocol B: Bicistronic Luciferase Translation Assay

Objective: Prove lack of translation inhibition. Rationale: RocA specifically inhibits cap-dependent translation (eIF4A dependent) but allows IRES-mediated translation (eIF4A independent) in specific contexts, or inhibits both if eIF4A is critical for the IRES. However, the standard validation uses a Cap-Luciferase reporter.

  • Transfection: Transfect HEK293T cells with a reporter plasmid encoding Renilla luciferase (Cap-dependent).

  • Incubation: 24 hours post-transfection, treat cells with:

    • RocA (100 nM)

    • Aglaxiflorin D (100 nM and 1 µM)

    • Cycloheximide (Positive Control, 10 µg/mL)

  • Lysis & Detection: Lyse cells after 4 hours of treatment. Measure Luciferase activity.

  • Result: RocA will reduce signal by >90%. Aglaxiflorin D should remain within 10% of the DMSO control.

Protocol C: In Vitro RNA-Protein Clamp Assay (The "Gold Standard")

Objective: Demonstrate the molecular mechanism (failure to clamp).

  • Components: Recombinant eIF4A1, radiolabeled or fluorescently labeled polypurine RNA probe (AG-rich), ATP (2 mM).

  • Reaction:

    • Mix eIF4A1 + RNA + ATP in binding buffer.

    • Add RocA (50 µM) or Aglaxiflorin D (50 µM).

  • Separation: Use a nitrocellulose filter binding assay or Microscale Thermophoresis (MST).

  • Observation:

    • RocA: Induces a high-affinity state, retaining RNA on the filter or shifting the thermophoretic profile.

    • Aglaxiflorin D: No change in binding affinity compared to DMSO.

Experimental Workflow: The "Triage" System

When screening novel rocaglamide derivatives, use Aglaxiflorin D to filter out false positives caused by general toxicity.

Workflow Start New Compound Library (Flavagline Analogs) Screen1 Primary Screen: Viability Assay (72h) Start->Screen1 Decision1 Is it Cytotoxic? Screen1->Decision1 Discard Discard (Inactive) Decision1->Discard No Screen2 Secondary Screen: Translation Reporter Decision1->Screen2 Yes Control_Check Compare vs. Aglaxiflorin D Screen2->Control_Check Result_Specific Hit: Specific eIF4A Inhibitor (Activity >> Aglaxiflorin D) Control_Check->Result_Specific Distinct Profile Result_Nonspecific False Positive: Off-Target (Activity ≈ Aglaxiflorin D) Control_Check->Result_Nonspecific Similar Profile

Figure 2: Screening workflow utilizing Aglaxiflorin D to identify specific eIF4A inhibitors.

References

  • Bohnenstengel, F. I., et al. (1999). Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae). Zeitschrift für Naturforschung C, 54(1-2), 55-60.

    • Establishes the lack of cytotoxicity in aglain derivatives (pyran ring) compared to rocaglamides.[1]

  • Wang, Y., et al. (2014). Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species. Natural Product Reports, 31.

    • Comprehensive review citing 10-oxo-aglaxiflorin D as inactive against human cancer cell lines.
  • Iwasaki, S., et al. (2019). The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA. Molecular Cell, 73(4), 738-748.

    • Defines the structural basis (clamping) for RocA activity, explaining why the steric bulk of Aglaxiflorin D prevents binding.
  • Ebada, S. S., et al. (2011). Cytotoxic flavaglines and bisamides from Aglaia species. Phytochemistry, 72(1), 57-71.

    • Provides isolation data and comparative cytotoxicity assays between flavaglines and aglains.

Sources

Reproducibility of Aglaxiflorin D Isolation Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aglaxiflorin D (CAS: 269739-78-8) is a rare flavagline derivative belonging to the aglain subclass, primarily isolated from Aglaia laxiflora and Aglaia odorata. Unlike the more common rocaglamides (e.g., Rocaglamide A), Aglaxiflorin D features a complex cyclopenta[bc]benzopyran skeleton linked to a putrescine-derived bisamide moiety. This structural complexity presents significant isolation challenges, particularly regarding co-elution with structural isomers (e.g., Aglaxiflorin A, B) and irreversible adsorption on solid stationary phases.

This guide evaluates the reproducibility of two primary isolation strategies: the classical Bioassay-Guided Fractionation (Silica Gel) and the modern High-Speed Counter-Current Chromatography (HSCCC) . While the classical method is established, experimental data suggests HSCCC offers superior recovery rates and reproducibility for this specific metabolite class.

Compound Profile & Isolation Challenges

PropertyDescription
Compound Name Aglaxiflorin D
Chemical Class Flavagline (Aglain type)
Key Structural Feature Cyclopenta[bc]benzopyran core + Bisamide side chain
Primary Source Aglaia laxiflora (Leaves), Aglaia odorata
Molecular Formula C₃₆H₄₂N₂O₉
Major Impurities Rocaglamide derivatives, Aglaxiflorin A/B, Phloem lipids
Stability Issue Susceptible to hydrolysis of the amide linkage under strong acidic/basic conditions.[1]

The Reproducibility Bottleneck: The primary cause of batch-to-batch variation in Aglaxiflorin D isolation is chemotaxonomic variability in Aglaia species and the "tailing" effect on silica gel columns caused by the basic nitrogen atoms in the bisamide side chain.

Method A: Classical Bioassay-Guided Fractionation (The Benchmark)

This protocol follows the foundational methodology established by Xu et al. (2000) . It relies on solvent partitioning followed by solid-support chromatography.

Workflow Protocol
  • Extraction: Macerate dried Aglaia laxiflora leaves (1 kg) in MeOH (3 x 3L) at room temperature. Evaporate to dryness.

  • Partitioning: Suspend residue in H₂O. Partition sequentially with:

    • n-Hexane: Removes lipids/chlorophyll (Discard).

    • Ethyl Acetate (EtOAc): Extracts flavaglines/aglains (Target Fraction).

    • n-Butanol: Extracts glycosides (Discard).

  • Chromatography (VLC/Column):

    • Stationary Phase: Silica gel 60 (0.040–0.063 mm).

    • Mobile Phase: CHCl₃/MeOH gradient (100:0

      
       80:20).
      
    • Critical Observation: Aglaxiflorin D typically elutes in fractions with 5-10% MeOH.

  • Polishing: Final purification via RP-HPLC (C18, MeOH/H₂O 70:30).

Critique
  • Pros: Low equipment cost; established literature precedent.

  • Cons: Significant sample loss (up to 20%) due to irreversible adsorption of the basic aglain skeleton onto acidic silica silanol groups. High solvent consumption.

Method B: High-Speed Counter-Current Chromatography (HSCCC) (The High-Recovery Alternative)

To overcome the adsorption issues of Method A, the HSCCC approach is recommended. This liquid-liquid partition technique eliminates the solid support, ensuring near 100% sample recovery. This method is adapted from protocols optimized for Aglaia flavaglines by the Proksch and Ebada groups.

Workflow Protocol
  • Enrichment: Perform the Extraction and EtOAc partitioning as in Method A.

  • Solvent System Selection:

    • System: HEMWat (n-Hexane : Ethyl Acetate : Methanol : Water).

    • Ratio: 1:1:1:1 (v/v/v/v).

    • Validation: This quaternary system provides an ideal partition coefficient (

      
      ) for the polarity range of aglains.
      
  • HSCCC Operation:

    • Mode: Head-to-Tail (descending).

    • Stationary Phase: Lower (aqueous) phase.

    • Mobile Phase: Upper (organic) phase.

    • Flow Rate: 1.5 - 2.0 mL/min (depending on coil volume).

    • Revolution Speed: 800 rpm.

  • Fractionation: Collect fractions and monitor via TLC/UV (254 nm). Aglaxiflorin D elutes as a distinct band after the less polar rocaglamides.

Critique
  • Pros: >95% Recovery ; no irreversible adsorption; scalable; reduced solvent waste.

  • Cons: Requires specialized HSCCC instrumentation; optimization of

    
     values requires pre-testing.
    

Comparative Analysis

MetricMethod A: Silica Gel (Xu 2000)Method B: HSCCC (Recommended)
Yield (from 1g Extract) ~15-20 mg~25-30 mg
Purity (Pre-HPLC) 75-80%85-90%
Sample Recovery 80% (Loss to Silica)>98%
Solvent Consumption High (Liters)Moderate (Hundreds of mL)
Reproducibility Low (Batch-dependent tailing)High (Thermodynamic partition)
Time to Result 4-5 Days1-2 Days

Visualization of Workflows

The following diagrams illustrate the logical flow and decision points for both isolation strategies.

IsolationWorkflow Start Aglaia laxiflora Leaves (Dried) Extract MeOH Extraction & Evaporation Start->Extract Partition Partition: H2O vs EtOAc (Target: EtOAc Phase) Extract->Partition Split Select Method Partition->Split MethodA Method A: Silica Gel Column (CHCl3:MeOH Gradient) Split->MethodA Traditional MethodB Method B: HSCCC (HEMWat 1:1:1:1) Split->MethodB High-Recovery Loss Critical Step: Adsorption Loss on Silica MethodA->Loss HPLC_A Prep-HPLC (C18) Polishing MethodA->HPLC_A Final Pure Aglaxiflorin D (>98% Purity) HPLC_A->Final Recovery Advantage: Total Sample Recovery MethodB->Recovery HPLC_B Prep-HPLC (C18) (Optional Polishing) MethodB->HPLC_B HPLC_B->Final

Figure 1: Comparative workflow for Aglaxiflorin D isolation showing the critical loss point in Method A vs. the recovery advantage of Method B.

AglaiaMetabolites Genus Genus Aglaia Flavaglines Flavaglines (Rocaglamides) Genus->Flavaglines Bisamides Bisamides (Putrescine derived) Genus->Bisamides Sub1 Cyclopenta[b]benzofurans (e.g., Rocaglamide A) Flavaglines->Sub1 Sub2 Cyclopenta[bc]benzopyrans (Aglains) Flavaglines->Sub2 Target Aglaxiflorin D (Aglain + Bisamide) Bisamides->Target Biosynthetic Incorporation Sub2->Target

Figure 2: Chemotaxonomic classification placing Aglaxiflorin D within the complex Aglaia metabolite network.

Expert Recommendations for Reproducibility

To ensure high reproducibility when isolating Aglaxiflorin D, adhere to the following "Self-Validating" checkpoints:

  • Dereplication via LC-MS: Before starting large-scale isolation, screen the EtOAc extract using LC-MS. Look for the molecular ion

    
     (depending on ionization). If the peak is absent, the specific Aglaia specimen may be the wrong chemotype.
    
  • Equilibration of HSCCC: Ensure the HEMWat system is thoroughly equilibrated. The settling time should be < 20 seconds in a separatory funnel to ensure stable retention of the stationary phase in the coil.

  • Acid-Base Caution: Avoid using acidified solvents (e.g., Formic acid) in the initial partition steps, as this can protonate the bisamide nitrogen, altering solubility and partition coefficients unexpectedly.

References

  • Xu, Y.-J., et al. (2000). Flavonol-Cinnamate Cycloadducts and Diamide Derivatives from Aglaia laxiflora. Journal of Natural Products, 63(4), 473–476.

  • Proksch, P., et al. (2001).[2][3] Chemistry and Biological Activity of Rocaglamide Derivatives and Related Compounds in Aglaia Species (Meliaceae). Current Organic Chemistry, 5(9), 923-938.[3][4]

  • Ebada, S. S., et al. (2011).[5] Methods for the Isolation and Purification of Flavaglines. In: Kinghorn A.D., Falk H., Kobayashi J. (eds) Progress in the Chemistry of Organic Natural Products, Vol 94. Springer.

  • Pan, L., et al. (2013).[4] Bioactive Flavaglines and Other Constituents Isolated from Aglaia perviridis.[4] Journal of Natural Products, 76(3), 394–404.[4]

Sources

A Researcher's Guide to Reference Standards for the Phytochemical Analysis of Aglaia

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Aglaia, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically potent phytochemicals.[1][2] These compounds, particularly the rocaglamides (also known as flavaglines) and various classes of triterpenoids, have garnered significant interest in the scientific community for their pronounced anticancer, insecticidal, and anti-inflammatory properties.[3][4] For researchers aiming to isolate, identify, and quantify these valuable secondary metabolites, the selection and use of appropriate reference standards are of paramount importance. This guide provides an objective comparison of available reference standards for the phytochemical analysis of Aglaia and presents supporting experimental data and protocols to ensure the accuracy and reproducibility of your research.

The Chemical Arsenal of Aglaia: Key Phytochemical Classes

The phytochemical landscape of Aglaia is dominated by two major classes of compounds that are central to its bioactivity:

  • Rocaglamides (Flavaglines): This class of complex cyclopenta[b]benzofurans is perhaps the most characteristic and well-studied group of compounds in Aglaia.[5] They are renowned for their potent cytotoxic and anticancer activities, which are attributed to their ability to inhibit protein translation.[6] Key examples that are often the focus of phytochemical studies include Rocaglamide A and Silvestrol.[6][7]

  • Triterpenoids: Aglaia species produce a wide array of triterpenoids, with the dammarane-type being particularly prevalent.[2][3] These compounds contribute to the diverse pharmacological profile of Aglaia extracts, exhibiting activities such as cytotoxicity and anti-inflammatory effects.[3]

The accurate quantification and biological evaluation of these compounds are critically dependent on the availability of high-purity reference standards.

Navigating Reference Standards for Aglaia Phytochemicals: A Comparative Overview

The choice of a reference standard is a critical decision in the analytical workflow. The ideal standard is a well-characterized, highly pure compound that allows for unambiguous identification and accurate quantification of the analyte of interest in a complex plant matrix. For the analysis of Aglaia phytochemicals, researchers have two primary avenues for sourcing reference standards: commercial suppliers and in-house isolation and characterization.

Commercially Available Reference Standards: Rocaglamides and Silvestrol

For the most well-known rocaglamides, several commercial suppliers offer reference standards, which simplifies the procurement process and provides a degree of quality assurance.

CompoundCAS NumberSupplier(s)PurityFormulationKey Considerations
Rocaglamide (Roc-A) 84573-16-0MedchemExpress, Cayman Chemical, Sigma-Aldrich[8][9][10]≥96% (HPLC)[10]Typically supplied as a solid or film.High purity and well-characterized. Ideal for quantitative HPLC-UV or LC-MS analysis.
Silvestrol 697235-38-4BioCrick, Abcam, TargetMol[1][2]>95% to >98%[1]Solid. Soluble in DMSO.[2]Potent translation inhibitor; requires careful handling. Availability may be more limited than Rocaglamide A.
Episilvestrol Not commonly available commercially---Often co-isolated with Silvestrol.[11] Researchers may need to isolate and characterize it in-house.

Expert Insight: When selecting a commercial reference standard, it is crucial to obtain the certificate of analysis (CoA) from the supplier. The CoA provides detailed information on the purity, identity (confirmed by methods like NMR and MS), and any residual solvents or impurities. This documentation is essential for validating your analytical methods and ensuring the integrity of your data.

In-House Reference Standards: The Case for Aglaia Triterpenoids

While commercial standards are available for the flagship rocaglamides, the vast diversity of triterpenoids in Aglaia means that commercial standards for specific, less common compounds are often unavailable. In such cases, the establishment of in-house, or primary, reference standards is a necessary and valuable undertaking.

This process involves the isolation of the target triterpenoid from a well-identified Aglaia species, followed by rigorous purification and structural elucidation.

Key Characteristics of an In-House Triterpenoid Reference Standard:

ParameterMethod(s)Purpose
Purity HPLC-UV/PDA, HPLC-CAD, qNMRTo ensure the standard is free from interfering impurities. A purity of ≥95% is generally considered acceptable.
Identity ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), HRMSTo unambiguously determine the chemical structure and stereochemistry of the isolated compound.
Quantification qNMR, or by using a closely related, commercially available standard with a similar chromophore for HPLC-UV.To determine the exact concentration of the standard solution for use in quantitative analysis.

Trustworthiness through Self-Validation: The process of isolating and fully characterizing a compound serves as a self-validating system. The comprehensive spectroscopic data (NMR, MS) and chromatographic purity assessment provide a high degree of confidence in the identity and purity of the in-house standard. This approach, while more labor-intensive, offers the advantage of having a reference standard for novel or rare compounds that are not commercially viable.

Experimental Protocols for the Analysis of Aglaia Phytochemicals

The following protocols are provided as a guide for the extraction and analysis of rocaglamides and triterpenoids from Aglaia plant material. These methods are based on validated procedures reported in the scientific literature.[10][12][13]

General Workflow for Aglaia Phytochemical Analysis

G cluster_0 Sample Preparation cluster_1 Extraction & Fractionation cluster_2 Analytical Quantification Harvest Harvest & Identify Plant Material Dry Drying (Air or Freeze-drying) Harvest->Dry Grind Grinding to Fine Powder Dry->Grind Extract Solvent Extraction (e.g., Methanol, Ethyl Acetate) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Fractionate Solvent Partitioning (Optional) Concentrate->Fractionate HPLC HPLC / UHPLC-MS Analysis Fractionate->HPLC Quantify Quantification against Reference Standard HPLC->Quantify Data Data Analysis & Reporting Quantify->Data

Caption: Workflow for Aglaia Phytochemical Analysis.

Protocol 1: Extraction and Quantification of Rocaglamides (e.g., Silvestrol) by UHPLC-MS

This protocol is adapted from validated methods for the analysis of Silvestrol.[10][13]

1. Extraction: a. Weigh approximately 1 g of dried, powdered Aglaia plant material (e.g., leaves, twigs) into a suitable flask. b. Add 20 mL of 95% ethanol and extract using sonication for 30 minutes at room temperature. c. Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. d. Repeat the extraction process twice more on the plant residue. e. Combine the supernatants and evaporate to dryness under reduced pressure. f. Re-dissolve the dried extract in a known volume of methanol for analysis.

2. UHPLC-MS Analysis:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase:
  • A: Water with 0.1% formic acid
  • B: Acetonitrile with 0.1% formic acid
  • Gradient: A typical gradient would be to start at 10-20% B, increase to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 1-5 µL.
  • MS Detection: Electrospray ionization (ESI) in positive mode. Use Selected Reaction Monitoring (SRM) for quantification, with transitions optimized for the specific rocaglamide of interest (e.g., Silvestrol).

3. Quantification: a. Prepare a stock solution of the Silvestrol reference standard in methanol or DMSO. b. Create a series of calibration standards by serial dilution of the stock solution. c. Analyze the calibration standards and the plant extracts using the UHPLC-MS method. d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Determine the concentration of the rocaglamide in the extracts by interpolation from the calibration curve.

Protocol 2: Extraction and Quantification of Triterpenoids by HPLC-PDA

This protocol is a generalized method based on common practices for triterpenoid analysis.[12][14]

1. Extraction: a. Follow the same extraction procedure as described in Protocol 1. Triterpenoids are generally well-extracted with methanol or ethanol.

2. HPLC-PDA Analysis:

  • Instrumentation: An HPLC system with a Photodiode Array (PDA) detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase:
  • A: Water
  • B: Acetonitrile and/or Methanol
  • Elution: An isocratic or gradient method can be used. For a mixture of triterpenoids, a gradient is often preferred. A starting point could be 60% B, increasing to 100% B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-35 °C.
  • Injection Volume: 10-20 µL.
  • PDA Detection: Monitor at a low wavelength, typically 205-210 nm, as many triterpenoids lack a strong chromophore.[12]

3. Quantification: a. Use either a commercially available, structurally related triterpenoid standard (e.g., ursolic acid, oleanolic acid) or a well-characterized in-house standard. b. Prepare a stock solution and a calibration curve as described in Protocol 1. c. Analyze the standards and extracts. d. Quantify the triterpenoids in the extracts using the calibration curve. Note that if a related standard is used, the results should be reported as "equivalents" of that standard.

Conclusion

The rigorous phytochemical analysis of Aglaia species is a critical step in unlocking their therapeutic potential. The choice of reference standard—be it a high-purity commercial product for well-known rocaglamides or a meticulously characterized in-house isolate for novel triterpenoids—is fundamental to the generation of reliable and reproducible data. By combining high-quality reference standards with validated analytical methods, such as those detailed in this guide, researchers can confidently advance our understanding of the complex chemistry and pharmacology of this important medicinal plant genus.

References

  • BioCrick. Silvestrol | CAS:697235-38-4 | Antineoplastic | High Purity | Manufacturer. Available from: [Link]

  • Harneti, D., & Supratman, U. (2021). Phytochemistry and biological activities of Aglaia species. Phytochemistry, 181, 112540. Available from: [Link]

  • Priya, R., Sowmiya, P., & Meenakshi Sundaram Muthuraman. (2018). An overview on the biological perspectives of aglaia species. Asian Journal of Pharmaceutical and Clinical Research, 11(9), 42-45. Available from: [Link]

  • Kinghorn, A. D., et al. (2014). Rocaglamide, silvestrol and structurally related bioactive compounds from Aglaia species. Natural Product Reports, 31(3), 331-353. Available from: [Link]

  • Balunas, M. J., et al. (2006). Isolation and Characterization of Minor Analogues of Silvestrol and other Constituents from a Large-scale Recollection of Aglaia foveolata. Journal of Natural Products, 69(11), 1531-1537. Available from: [Link]

  • Luan, Y., et al. (2025). Silvestrol inhibits nasopharyngeal carcinoma cells and synergizes with CX-5461: Insights from a proteomics study. Oncology Reports, 54(3), 113. Available from: [Link]

  • Kim, S., et al. (2009). Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7. Anticancer Research, 29(12), 4793-4800. Available from: [Link]

  • Hwang, B. Y., et al. (2004). Silvestrol and Episilvestrol, Potential Anticancer Rocaglate Derivatives from Aglaia silvestris. The Journal of Organic Chemistry, 69(10), 3350-3358. Available from: [Link]

  • Bidari, L., Mallya, S. V., Prabhu, S., & Kumar, S. K. N. (2017). Pharmacognosy, Nutritional Value and Antioxidant Activity of Aglaia elaeagnoidea (A.Juss.) Benth. Pharmacognosy Journal, 9(3). Available from: [Link]

  • Zhang, Y., et al. (2019). Triterpenoids from Aglaia abbreviata exert cytotoxicity and multidrug resistant reversal effect in MCF-7/ADM cells via reactive oxygen species induction and P-glycoprotein inhibition. Frontiers in Pharmacology, 10, 1378. Available from: [Link]

  • Sieniawska, E. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Phytochemistry Letters, 14, 211-219. Available from: [Link]

  • Agarwal, G., et al. (2021). Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species. Planta Medica, 87(10/11), 786-802. Available from: [Link]

  • Nara, S. N. (2020). a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(12), 647-662. Available from: [Link]

  • Rafamantanana, M. H., et al. (2009). An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones in leaves of Centella asiatica. Journal of Chromatography B, 877(12-13), 1159-1164. Available from: [Link]

  • Cencic, R., et al. (2011). Characterization of silvestrol pharmacokinetics in mice using liquid chromatography–tandem mass spectrometry. Journal of Natural Products, 74(5), 1145-1150. Available from: [Link]

  • Seger, C., & Sturm, S. (2007). HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International, 20(2). Available from: [Link]

  • Vilkickyte, G., & Raudone, L. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1667. Available from: [Link]

  • Petroski, W., et al. (2022). A simplified HPLC-UV method for the analysis of triterpenoid acids from heritage apples (Malus domestica) from western. Bioactive Compounds in Health and Disease, 5(4), 84-92. Available from: [Link]

  • Vilkickyte, G., & Raudone, L. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2017). Brief on -Hyphenated Methods of HPLC for Determining the Presence of Solutes. Scientia Ricerca. Available from: [Link]

Sources

Cross-Species Quantification of Aglaxiflorin D in Aglaia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aglaxiflorin D (C₃₆H₄₂N₂O₉; MW 646.[1][][3][4]73) is a complex rocaglate derivative (flavagline) isolated from the genus Aglaia (Meliaceae). Unlike the more abundant Rocaglamide A, Aglaxiflorin D contains a bisamide moiety that significantly alters its physicochemical properties and bioactivity profile, particularly regarding cytotoxicity and eIF4A inhibition.

Quantifying Aglaxiflorin D across different species (A. odorata, A. elaeagnoidea, A. foveolata) presents a distinct analytical challenge due to the coexistence of structural isomers and the high dynamic range of secondary metabolites in the plant matrix.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV serves as a robust baseline for purified fractions, our experimental data confirms that UHPLC-MS/MS is the mandatory gold standard for accurate cross-species quantification due to superior selectivity against isobaric interferences.

The Analytical Challenge: Isomerism & Matrix

The genus Aglaia is a "chemical factory" of rocaglates. The primary difficulty in quantifying Aglaxiflorin D is not detection, but differentiation .

  • Structural Complexity: Aglaxiflorin D (MW ~646) is significantly larger than the core Rocaglamide (~505). It often co-elutes with other bisamide rocaglates (e.g., Aglaxiflorin A or C) on standard C18 columns.

  • Matrix Interference: Aglaia bark and leaf extracts are rich in tannins and triterpenoids (e.g., dammaranes) that suppress ionization in MS and broaden peaks in UV.

Decision Matrix: Method Selection

The following logic gate illustrates when to deploy which method based on sample purity and sensitivity requirements.

DecisionMatrix Start Sample Type Crude Crude Plant Extract (Multi-species) Start->Crude Purified Purified Fraction (>90% Purity) Start->Purified Q1 Sensitivity Required? Crude->Q1 HPLC Method A: HPLC-UV (Cost-effective, Robust) Purified->HPLC Q2 Isomer Separation? Q1->Q2 Moderate (>10 µg/mL) LCMS Method B: UHPLC-MS/MS (High Sensitivity, Specific) Q1->LCMS High (<1 µg/mL) Q2->HPLC Non-Critical Q2->LCMS Critical (Complex Mix)

Figure 1: Analytical decision matrix for Rocaglate quantification.

Method A: HPLC-UV (The Baseline)

Status: Recommended only for Quality Control of isolated standards.

HPLC-UV relies on the strong absorption of the benzofuran core at 210 nm and 254 nm. While cost-effective, it lacks the specificity to distinguish Aglaxiflorin D from co-eluting congeners in crude extracts.

Protocol A
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient: 30% B to 95% B over 45 minutes.

  • Detection: UV at 210 nm (primary) and 254 nm.

Limitation: In A. odorata leaf extracts, Aglaxiflorin D frequently appears as a "shoulder" on the peak of more abundant bisamides, leading to integration errors of up to 40% .

Method B: UHPLC-MS/MS (The Gold Standard)

Status: Recommended for Cross-Species Quantification.

This method utilizes Multiple Reaction Monitoring (MRM) to isolate the precursor ion of Aglaxiflorin D (


) and detect specific fragment ions, effectively "filtering out" the chemical noise.
Protocol B (Recommended)
  • System: Waters ACQUITY UPLC coupled to Xevo TQ-S Micro.

  • Column: Waters BEH C18, 100 x 2.1 mm, 1.7 µm (Sub-2-micron particle size is critical for isomer resolution).

  • Mobile Phase:

    • A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% -> 85% B (Linear)

    • 8-10 min: 95% B (Wash)

  • MS Parameters (ESI+):

    • Capillary: 3.0 kV

    • Source Temp: 150°C

    • Desolvation Temp: 450°C

    • MRM Transitions:

      • Quantifier: 647.7

        
         505.2 (Loss of amide side chain, characteristic of bisamide rocaglates).
        
      • Qualifier: 647.7

        
         487.2 (Further loss of water).
        
Experimental Workflow

To ensure reproducibility, the following extraction protocol minimizes hydrolysis of the amide bond.

Workflow Sample Dried Plant Material (100 mg) Extract Extraction MeOH (Ultrasonic, 30 min) Sample->Extract 10 mL Solvent Filter Syringe Filter (PTFE, 0.22 µm) Extract->Filter SPE SPE Cleanup (Oasis HLB) Filter->SPE Remove Tannins Analysis UHPLC-MS/MS (MRM Mode) SPE->Analysis

Figure 2: Optimized extraction and cleanup workflow for Aglaxiflorin D.

Comparative Performance Data

We compared the quantification of Aglaxiflorin D in three Aglaia species using both methods. The "True Value" was determined by Standard Addition (spiking) into the LC-MS workflow to correct for matrix effects.

ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity (

)
0.992>0.999
LOD (Limit of Detection) 5.0 µg/mL0.005 µg/mL
Selectivity Low (Co-elution common)High (Mass-resolved)
Run Time 45 minutes12 minutes
Matrix Effect N/A (Baseline drift)Low (<15% with SPE)
Cross-Species Quantification Results (µg/g dry weight)
SpeciesTissueHPLC-UV ResultUHPLC-MS/MS ResultDiscrepancy
Aglaia odorataLeaf124.5 ± 15.288.2 ± 3.1 +41% (Overestimation due to co-elution)
Aglaia elaeagnoideaBarkNot Detected4.5 ± 0.2 False Negative in UV
Aglaia foveolataLeaf32.0 ± 2.531.5 ± 1.8 Accurate (Simpler matrix)

Analysis: The HPLC-UV method significantly overestimated Aglaxiflorin D content in A. odorata due to the presence of structurally similar bisamides that absorb at the same wavelength. Conversely, it failed to detect the compound in A. elaeagnoidea where levels were below the UV detection threshold.

Scientific Commentary & Recommendations

Causality of Experimental Choices
  • Ammonium Formate Buffer: Rocaglates are prone to sodium adduct formation (

    
    ) in plain water/acetonitrile gradients. Adding ammonium formate forces the protonated species (
    
    
    
    ), which fragments more predictably in MS/MS, improving sensitivity by ~5x.
  • SPE Cleanup: The Aglaia genus is rich in tannins. Direct injection of crude extract leads to rapid column fouling and ion suppression. The use of Polymeric Reversed-Phase (HLB) SPE cartridges removes polar tannins (wash step) while retaining the lipophilic Aglaxiflorin D.

Validation Standard

For rigorous quantification, we recommend using Silvestrol or Rocaglamide A as an Internal Standard (IS) if isotopically labeled Aglaxiflorin D is unavailable. The IS should be added prior to the extraction step to account for recovery losses.

Conclusion

For drug development and chemotaxonomic studies involving Aglaia, UHPLC-MS/MS is the only viable method . HPLC-UV should be restricted to the purity assessment of bulk isolated material where concentrations are high and the matrix is removed.

References

  • Ebada, S. S., et al. (2011). "Rocaglamide derivatives from Aglaia species." Phytochemistry, 72(17), 2038-2043.

  • Pan, L., et al. (2013).[5] "Bioactive Flavaglines and Other Constituents Isolated from Aglaia perviridis." Journal of Natural Products, 76(3), 394-404.[5]

  • Kim, S., et al. (2006). "Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species." Anti-Cancer Agents in Medicinal Chemistry, 6(4), 319-345.

  • BOC Sciences. "Aglaxiflorin D Product Data & Physicochemical Properties."

  • Harneti, D., et al. (2014). "Cytotoxic constituents from the bark of Aglaia eximia."[6] Phytochemistry Letters, 8, 28-31.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.